molecular formula C9H9NO B148603 7,8-Epoxy-5,6,7,8-tetrahydroquinoline CAS No. 130536-46-8

7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Cat. No.: B148603
CAS No.: 130536-46-8
M. Wt: 147.17 g/mol
InChI Key: VJZIFWJDMWTWTE-UHFFFAOYSA-N
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Description

7,8-Epoxy-5,6,7,8-tetrahydroquinoline, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130536-46-8

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1a,2,3,7b-tetrahydrooxireno[2,3-h]quinoline

InChI

InChI=1S/C9H9NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-2,5,7,9H,3-4H2

InChI Key

VJZIFWJDMWTWTE-UHFFFAOYSA-N

SMILES

C1CC2=C(C3C1O3)N=CC=C2

Canonical SMILES

C1CC2=C(C3C1O3)N=CC=C2

Synonyms

7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the structure elucidation of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines a putative synthetic pathway and details the requisite experimental protocols for its synthesis and subsequent structural characterization. The guide summarizes expected spectroscopic data based on analogous compounds and foundational principles of spectroscopic analysis. This document is intended to serve as a practical resource for researchers undertaking the synthesis and characterization of this and similar N-heterocyclic epoxides.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an epoxide ring into the saturated portion of a tetrahydroquinoline nucleus, as in this compound, is anticipated to impart unique chemical and biological properties. The precise structural determination of such novel compounds is paramount for understanding their reactivity, conformational analysis, and potential as therapeutic agents. This guide presents a systematic approach to the synthesis and definitive structure elucidation of this compound.

Proposed Synthesis

The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be conceptualized based on the epoxidation of the corresponding unsaturated precursor, 5,6-dihydroquinoline, or by a multi-step sequence involving the epoxidation of quinoline followed by selective hydrogenation. A proposed two-step approach starting from 5,6,7,8-tetrahydroquinoline is outlined below.

Logical Workflow for Synthesis

A 5,6,7,8-Tetrahydroquinoline B Dehydrogenation A->B Pd/C, high temperature C 5,6-Dihydroquinoline B->C D Epoxidation C->D m-CPBA or other epoxidizing agent E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data for Structure Elucidation

The definitive identification of this compound relies on a combination of modern spectroscopic techniques. Below are the expected and analogous data presented for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.0 - 8.2d4.0 - 5.0
H-37.0 - 7.2dd8.0 - 9.0, 4.0 - 5.0
H-47.4 - 7.6d8.0 - 9.0
H-52.8 - 3.0m-
H-61.9 - 2.1m-
H-73.5 - 3.7m-
H-83.3 - 3.5m-
NH4.0 - 5.0br s-

Note: Predicted values are based on general epoxide and tetrahydroquinoline chemical shifts. Protons on the epoxide ring (H-7 and H-8) are expected to be in the 2.5-3.5 ppm range.[1]

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2145 - 150
C-3120 - 125
C-4135 - 140
C-4a125 - 130
C-525 - 30
C-620 - 25
C-750 - 55
C-855 - 60
C-8a140 - 145

Note: Epoxide carbons typically resonate in the 40-60 ppm region.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M+H]⁺148.08Molecular ion peak (for C₉H₁₀NO)
[M-CHO]⁺119.06Loss of a formyl radical, characteristic of some epoxides
[M-C₂H₄O]⁺104.05Loss of ethylene oxide fragment

Note: Chemical ionization is expected to produce a prominent (M+1)⁺ ion.[3] Electron impact ionization may lead to characteristic cleavages of the epoxide ring.[4]

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1500 - 1600Strong
C-N Stretch1250 - 1350Strong
C-O Stretch (Epoxide)1250Strong (asymmetric ring stretch)
Epoxide Ring Deformation820 - 950Medium-Strong

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and characterization of the target compound.

Synthesis of this compound

Materials:

  • 5,6,7,8-Tetrahydroquinoline

  • Palladium on carbon (10%)

  • High-boiling point solvent (e.g., decalin)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dehydrogenation to 5,6-Dihydroquinoline: A mixture of 5,6,7,8-tetrahydroquinoline and 10% Pd/C in a high-boiling solvent is heated to reflux for several hours. The reaction progress is monitored by GC-MS. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude 5,6-dihydroquinoline.

  • Epoxidation: The crude 5,6-dihydroquinoline is dissolved in DCM and cooled to 0 °C. A solution of m-CPBA in DCM is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight. The reaction is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain the crude this compound. Purification is achieved by column chromatography on silica gel.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using CDCl₃ as the solvent. 2D NMR experiments (COSY, HSQC, HMBC) are performed to confirm the proton and carbon assignments and establish the connectivity of the molecule.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an ESI-TOF or a similar high-resolution instrument to confirm the elemental composition.

  • IR Spectroscopy: IR spectra are recorded on a FT-IR spectrometer using a thin film on a NaCl plate or as a KBr pellet.

Logical Relationships in Structure Elucidation

The process of confirming the structure of this compound involves a logical workflow where data from different spectroscopic techniques are integrated.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation A Purified Product B Mass Spectrometry A->B C IR Spectroscopy A->C D 1D NMR (¹H, ¹³C) A->D F Molecular Formula (from HRMS) B->F G Functional Groups (from IR) C->G E 2D NMR (COSY, HSQC, HMBC) D->E H Proton & Carbon Environments (from 1D NMR) D->H I Connectivity & Spatial Relationships (from 2D NMR) E->I J Confirmed Structure of This compound F->J G->J H->J I->J

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

This technical guide provides a robust and systematic methodology for the synthesis and comprehensive structure elucidation of this compound. By following the proposed synthetic route and the detailed analytical protocols, researchers can confidently prepare and characterize this novel compound. The tabulated predicted spectroscopic data serves as a valuable reference for the interpretation of experimental results. The successful application of these methods will enable further investigation into the chemical and biological properties of this and related N-heterocyclic epoxides, contributing to advancements in medicinal chemistry and drug development.

References

The Biological Profile of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is limited in publicly available scientific literature. This guide, therefore, extrapolates potential biological activities, metabolic pathways, and toxicological profiles based on structurally related compounds, including quinoline derivatives, tetrahydroquinolines, and analogous epoxides of polycyclic aromatic hydrocarbons. The information presented herein is intended for research and informational purposes and should be substantiated by direct experimental evidence.

Introduction

This compound is a heterocyclic compound of interest due to its structural similarity to known biologically active molecules. The presence of a tetrahydroquinoline core, a common motif in pharmacologically relevant compounds, and a reactive epoxide ring suggests a potential for diverse biological interactions. This document provides a comprehensive technical overview of the potential biological activities of this compound, drawing parallels from analogous structures to inform future research and development.

Potential Biological Activities

Based on the activities of related compounds, this compound may exhibit a range of biological effects, including mutagenicity, carcinogenicity, and antiproliferative activity.

Mutagenicity and Carcinogenicity

The epoxide functional group is a well-known electrophilic moiety capable of reacting with nucleophilic sites in cellular macromolecules, including DNA. This reactivity is the basis for the mutagenic and carcinogenic properties of many polycyclic aromatic hydrocarbon (PAH) epoxides, such as those derived from benzo[a]pyrene. The metabolic activation of quinoline and its derivatives can also lead to the formation of mutagenic epoxides. For instance, certain benzoquinoline derivatives exhibit mutagenic activity in the Ames test, a widely used assay for assessing the mutagenic potential of chemical compounds.

It is hypothesized that this compound, as an epoxide of a quinoline derivative, could act as a direct-acting mutagen or be further metabolized to reactive species that can form DNA adducts, potentially initiating carcinogenesis. The position of the epoxide on the saturated portion of the tetrahydroquinoline ring may influence its reactivity and biological effects compared to epoxides on the aromatic ring of quinoline.

Antiproliferative and Cytotoxic Activity

Substituted tetrahydroquinolines have demonstrated a wide array of pharmacological activities, including antiproliferative effects against various cancer cell lines. For example, certain 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives have shown significant IC50 values against cell lines such as CEM, HeLa, and A2780. The cytotoxic mechanism of these compounds can involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). The epoxide group in this compound could contribute to cytotoxicity through alkylation of essential cellular proteins and other macromolecules, in addition to its potential DNA-damaging effects.

Other Potential Activities

Derivatives of 5,6,7,8-tetrahydroquinoline have also been investigated for other therapeutic applications, including:

  • Antinociceptive agents

  • C5a receptor antagonists

  • Acetylcholinesterase inhibitors for potential Alzheimer's disease treatment

While the 7,8-epoxy substitution is distinct from the modifications in these reported compounds, the shared tetrahydroquinoline scaffold suggests that this class of molecules warrants broader investigation for diverse pharmacological activities.

Proposed Metabolic Pathways and Signaling

The metabolic fate of this compound is likely to involve enzymatic hydration of the epoxide ring by epoxide hydrolase, leading to the formation of the corresponding trans-dihydrodiol. This diol could be a detoxification product destined for excretion, or it could be a substrate for further oxidation, potentially leading to the formation of a diol epoxide, a highly reactive ultimate carcinogen, as seen in the metabolism of benzo[a]pyrene.

Metabolic Pathway of this compound cluster_0 Phase I Metabolism cluster_1 Cellular Interactions Compound 7,8-Epoxy-5,6,7,8- tetrahydroquinoline Diol 7,8-Dihydroxy-5,6,7,8- tetrahydroquinoline Compound->Diol Epoxide Hydrolase Diol_Epoxide Diol Epoxide Derivative (Ultimate Carcinogen) Diol->Diol_Epoxide Cytochrome P450 DNA_Adducts DNA Adducts Diol_Epoxide->DNA_Adducts Covalent Binding Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Initiation Mutation->Cancer

Figure 1: Proposed metabolic activation pathway of this compound.

Quantitative Data from Analogous Compounds

To provide a context for the potential potency of this compound, the following tables summarize quantitative data from studies on related compounds.

Table 1: Mutagenicity of Benzoquinoline Derivatives in Salmonella typhimurium TA100

CompoundDose (µ g/plate )Revertants/plate (with S9 mix)
Benzo[f]quinoline50~1200
trans-7,8-Dihydroxy-7,8-dihydrobenzo[f]quinoline50~200
Benzo[h]quinoline50~400
trans-7,8-Dihydroxy-7,8-dihydrobenzo[h]quinoline50~1000

Table 2: Carcinogenicity of Benzo[a]pyrene and its Metabolites in Newborn Mice

CompoundTotal Dose (nmol)Pulmonary Adenomas/Mouse
Control00.10
Benzo[a]pyrene14004.13
(+)-BP 7,8-dihydrodiol1400.16
(-)-BP 7,8-dihydrodiol1409.28
(+)-BP 7,8-dihydrodiol7002.34
(-)-BP 7,8-dihydrodiol70032.2

Table 3: Antiproliferative Activity of Chiral 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives (IC50 in µM)

CompoundA2780 (Ovarian)
(R)-5a5.4
(S)-5a17.2
(R)-3a11.5
(S)-3a11.8
(R)-2b8.9
(S)-2b9.1

Recommended Experimental Protocols

To elucidate the biological activity of this compound, a tiered approach to testing is recommended.

Experimental Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies (if warranted) Start Synthesize and Purify This compound Ames Ames Test (Mutagenicity) Start->Ames Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Start->Cytotoxicity Data_Analysis Data Analysis and Structure-Activity Relationship Ames->Data_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V) Cytotoxicity->Apoptosis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Toxicity Acute Toxicity Study (e.g., in rodents) Carcinogenicity Long-term Carcinogenicity Bioassay (e.g., in mice) Toxicity->Carcinogenicity Final_Report Final_Report Data_Analysis->Toxicity Positive in vitro results

Figure 2: Recommended experimental workflow for assessing the biological activity.

Ames Test (Bacterial Reverse Mutation Assay)

This initial screening assay assesses the mutagenic potential of the compound.

  • Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.

  • Activation: The test should be conducted with and without a metabolic activation system (S9 fraction from induced rat liver).

  • Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and plated on minimal glucose agar plates. After incubation, the number of revertant colonies is counted. A significant, dose-dependent increase in revertants indicates mutagenicity.

In Vitro Cytotoxicity Assays

These assays determine the concentration at which the compound is toxic to cultured cells.

  • Cell Lines: A panel of human cancer cell lines (e.g., from different tissue origins) and a non-cancerous cell line for comparison.

  • Assays:

    • MTT Assay: Measures cell viability based on mitochondrial activity.

    • LDH Assay: Measures cytotoxicity based on the release of lactate dehydrogenase from damaged cells.

  • Procedure: Cells are treated with a range of concentrations of the test compound. After a set incubation period, the respective assay is performed to determine the IC50 (the concentration that inhibits 50% of cell growth or viability).

Carcinogenicity Bioassay in Rodents

If in vitro results indicate significant mutagenic potential, a long-term carcinogenicity study in an animal model may be warranted.

  • Model: Newborn or adult mice susceptible to tumor development.

  • Administration: The compound can be administered via different routes, such as intraperitoneal injection or topical application.

  • Duration: The study typically lasts for a significant portion of the animal's lifespan.

  • Endpoint: The incidence and multiplicity of tumors in treated animals are compared to a control group.

Conclusion

While direct experimental data for this compound is not yet available, the chemical structure suggests a potential for significant biological activity, particularly mutagenicity and cytotoxicity, due to the presence of a reactive epoxide ring. The tetrahydroquinoline scaffold is a versatile platform for biological activity, and its derivatives have shown promise in various therapeutic areas. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of this compound's biological profile. Further research is essential to fully characterize the properties of this compound and to determine its potential risks and benefits.

Spectroscopic Profile of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Epoxy-5,6,7,8-tetrahydroquinoline is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to various biologically active molecules. The introduction of an epoxide ring to the tetrahydroquinoline scaffold can significantly alter its chemical reactivity and biological properties, making it a target for novel therapeutic agents. This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for this compound, along with standardized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.3 - 8.5d~4-5H-2
~7.8 - 8.0d~8-9H-4
~7.2 - 7.4dd~8-9, ~4-5H-3
~3.5 - 3.7d~3-4H-7
~3.3 - 3.5m-H-8
~2.8 - 3.0m-H-5 (axial)
~2.6 - 2.8m-H-5 (equatorial)
~1.8 - 2.2m-H-6 (2H)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~150 - 152C-2
~147 - 149C-8a
~135 - 137C-4
~128 - 130C-4a
~121 - 123C-3
~55 - 58C-7
~52 - 55C-8
~28 - 32C-5
~20 - 24C-6
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 3100MediumC-H stretch (aromatic)
~2850 - 3000MediumC-H stretch (aliphatic and epoxide)
~1600 - 1620StrongC=C stretch (aromatic)
~1500 - 1520StrongC=C stretch (aromatic)
~1250 - 1270StrongAsymmetric C-O-C stretch (epoxide ring)
~880 - 950StrongSymmetric C-O-C stretch (epoxide ring)[1]
~800 - 850StrongC-H bend (aromatic, out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
~149High[M]⁺ (Molecular Ion)
~133Moderate[M - O]⁺
~120High[M - CHO]⁺
~118Moderate[M - CH₂O - H]⁺
~91ModerateTropylium ion or other rearranged fragments

Experimental Protocols

The following are standard methodologies for the acquisition of spectroscopic data for novel organic compounds like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).

  • ¹H NMR Acquisition: Acquire proton spectra using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse program. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. For a liquid or dissolved sample, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or salt plate should be recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI) (e.g., Agilent 6460 Triple Quadrupole LC/MS, Waters Xevo G2-XS QTof).

  • Data Acquisition (ESI): Infuse the sample solution directly into the ESI source. Acquire mass spectra in positive ion mode over a mass range of m/z 50-500.

  • Data Acquisition (EI): For a volatile sample, introduce it via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire spectra with an electron energy of 70 eV.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the logical workflow for the characterization and synthesis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis cluster_output Output Start Starting Material (5,6,7,8-Tetrahydroquinoline) Epoxidation Epoxidation Reaction Start->Epoxidation Purification Purification (e.g., Chromatography) Epoxidation->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI, ESI-HRMS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Final_Report Technical Report Structure_Confirmation->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Logical_Relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Compound This compound Proton_NMR ¹H NMR (Proton Environment) Compound->Proton_NMR Provides info on Carbon_NMR ¹³C NMR (Carbon Skeleton) Compound->Carbon_NMR Provides info on IR_Spec Functional Groups (Epoxide, Aromatic C=C) Compound->IR_Spec Provides info on MS_Spec Molecular Weight & Fragmentation Pattern Compound->MS_Spec Provides info on Structure Structural Elucidation Proton_NMR->Structure Carbon_NMR->Structure IR_Spec->Structure MS_Spec->Structure

Caption: Logical relationship of spectroscopic techniques for the structural elucidation of the target compound.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a thorough review of scientific literature and chemical databases reveals no specific studies on the synthesis, biological activity, or mechanism of action of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. Consequently, this document presents a hypothetical mechanism of action based on established principles of organic chemistry, the known reactivity of epoxides, and the biological activities of structurally related quinoline and tetrahydroquinoline derivatives. The pathways and experimental details described herein are theoretical and intended to guide future research.

Introduction

The 5,6,7,8-tetrahydroquinoline scaffold is a prominent structural motif in numerous biologically active compounds, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The introduction of an epoxide ring at the 7,8-position of the saturated portion of the tetrahydroquinoline core would create a strained, three-membered ether, rendering the molecule highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its postulated mechanism of action. Epoxides are known to be reactive intermediates in drug metabolism and are also present as a key functional group in several approved therapeutic agents.[4]

Hypothetical Mechanism of Action: Covalent Modification of Biomolecules

The primary proposed mechanism of action for this compound is its function as an electrophilic alkylating agent . The significant ring strain of the epoxide makes the carbon atoms of the ring highly electrophilic and thus, prime targets for attack by biological nucleophiles. This can lead to the formation of stable covalent bonds with macromolecules such as proteins and nucleic acids, thereby altering their structure and function.

The ring-opening reaction can be catalyzed by acid or proceed under neutral or basic conditions with a potent nucleophile.[5][6]

  • Acid-Catalyzed Ring Opening: In an acidic environment, the epoxide oxygen is protonated, which further activates the epoxide ring for nucleophilic attack. The nucleophile will preferentially attack the more substituted carbon (C8), assuming a carbocation-like transition state.

  • Base-Catalyzed/Nucleophilic Ring Opening: Under neutral or basic conditions, a strong nucleophile will attack one of the epoxide carbons in an SN2 reaction. In this case, the attack is likely to occur at the less sterically hindered carbon (C7).[5]

The nucleophiles in a biological system could be the side chains of amino acid residues in proteins (e.g., cysteine, histidine, lysine) or the nitrogen atoms of DNA bases (e.g., guanine).

G cluster_acid Acid-Catalyzed Ring Opening cluster_base Base-Catalyzed/Nucleophilic Ring Opening Epoxide_A 7,8-Epoxy-5,6,7,8- tetrahydroquinoline Protonation Protonation (H+) Epoxide_A->Protonation Protonated_Epoxide Protonated Epoxide Protonation->Protonated_Epoxide Nucleophilic_Attack_A Nucleophilic Attack (e.g., Protein-SH) at C8 Protonated_Epoxide->Nucleophilic_Attack_A Covalent_Adduct_A Covalent Adduct Nucleophilic_Attack_A->Covalent_Adduct_A Epoxide_B 7,8-Epoxy-5,6,7,8- tetrahydroquinoline Nucleophilic_Attack_B Nucleophilic Attack (e.g., DNA-N7) at C7 Epoxide_B->Nucleophilic_Attack_B Covalent_Adduct_B Covalent Adduct Nucleophilic_Attack_B->Covalent_Adduct_B

Caption: Postulated nucleophilic ring-opening of this compound.

Potential Biological Consequences and Signaling Pathways

The covalent modification of essential biomolecules can lead to a variety of cellular responses. Given that various quinoline derivatives have demonstrated anticancer and anti-inflammatory properties, it is plausible that this compound could interfere with signaling pathways central to these processes.

For instance, derivatives of 5,6,7,8-tetrahydroquinoline have been synthesized as C5a receptor antagonists, which are involved in inflammatory responses.[7] While a reactive epoxide is less likely to be a specific receptor antagonist, its alkylating nature could lead to non-specific inhibition of inflammatory signaling pathways through covalent modification of key signaling proteins.

In the context of anticancer activity, many chemotherapeutic agents are alkylating agents that induce cytotoxicity by cross-linking DNA, leading to the activation of DNA damage response pathways and ultimately apoptosis. The hypothetical reactivity of this compound with DNA could trigger a similar cascade.

G cluster_cellular_targets Cellular Targets cluster_downstream_effects Potential Downstream Effects Epoxide 7,8-Epoxy-5,6,7,8- tetrahydroquinoline DNA DNA Epoxide->DNA Alkylation Proteins Proteins (e.g., Enzymes, Signaling Proteins) Epoxide->Proteins Alkylation DDR DNA Damage Response (e.g., ATM/ATR activation) DNA->DDR Enzyme_Inhibition Enzyme Inhibition Proteins->Enzyme_Inhibition Pathway_Disruption Signaling Pathway Disruption Proteins->Pathway_Disruption Apoptosis Apoptosis DDR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Anti_inflammatory Anti-inflammatory Effect Pathway_Disruption->Anti_inflammatory

Caption: Hypothetical signaling consequences of cellular alkylation.

Data Presentation

Due to the absence of experimental data for this compound, no quantitative data can be presented. Future research would need to generate data on parameters such as:

  • IC50/EC50 values: To quantify the potency of the compound in various biological assays (e.g., cytotoxicity against cancer cell lines, inhibition of inflammatory markers).

  • Binding affinities: To determine the affinity for any specific molecular targets, though non-specific covalent binding is the primary hypothesized mechanism.

  • Rate constants: To measure the rate of reaction with various nucleophiles.

Experimental Protocols

As no key experiments have been performed on this compound, this section outlines a proposed experimental workflow to elucidate its mechanism of action.

1. Synthesis and Characterization:

  • Epoxidation of 5,6,7,8-tetrahydroquinoline: This could potentially be achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

  • Structural Verification: Confirmation of the epoxide structure using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

2. In Vitro Cytotoxicity Assays:

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) and a non-cancerous control cell line (e.g., HEK293).

  • Methodology: Cells would be treated with a range of concentrations of the compound for 24, 48, and 72 hours. Cell viability would be assessed using an MTT or PrestoBlue assay to determine the IC50 value.

3. Investigation of Covalent Binding:

  • Mass Spectrometry-based Proteomics: Treatment of a cell lysate or a purified protein with the compound, followed by digestion and mass spectrometry analysis to identify covalently modified peptides.

  • DNA Adduct Formation: Incubation of the compound with purified DNA or a DNA base (e.g., guanosine), followed by HPLC or LC-MS analysis to detect the formation of adducts.

4. Analysis of Cellular Effects:

  • Cell Cycle Analysis: Treated cells would be stained with propidium iodide and analyzed by flow cytometry to determine the effect on cell cycle progression.

  • Apoptosis Assays: Detection of apoptosis using Annexin V/propidium iodide staining followed by flow cytometry, or by Western blotting for cleaved caspase-3.

  • DNA Damage Response: Analysis of the phosphorylation of key proteins in the DNA damage response pathway (e.g., H2A.X, ATM, Chk2) by Western blotting.

G cluster_binding Binding Analysis cluster_effects Cellular Analysis Start Synthesis & Characterization of This compound InVitro In Vitro Cytotoxicity Screening (IC50 Determination) Start->InVitro CovalentBinding Covalent Binding Studies InVitro->CovalentBinding If active CellularEffects Analysis of Cellular Effects InVitro->CellularEffects If active Proteomics Proteomics CovalentBinding->Proteomics DNA_Adducts DNA Adducts CovalentBinding->DNA_Adducts CellCycle Cell Cycle CellularEffects->CellCycle Apoptosis Apoptosis CellularEffects->Apoptosis DDR DNA Damage Response CellularEffects->DDR Mechanism Elucidation of Mechanism of Action Proteomics->Mechanism DNA_Adducts->Mechanism CellCycle->Mechanism Apoptosis->Mechanism DDR->Mechanism

Caption: Proposed experimental workflow to investigate the mechanism of action.

Conclusion

While the 5,6,7,8-tetrahydroquinoline scaffold is a valuable starting point for drug discovery, the specific 7,8-epoxy derivative remains unexplored. Based on fundamental chemical principles, its mechanism of action is hypothesized to be that of an alkylating agent, leading to covalent modification of cellular macromolecules. This reactivity could underpin potential cytotoxic or anti-inflammatory effects. The validation of this hypothesis awaits the synthesis of the compound and rigorous biological evaluation as outlined in the proposed experimental workflow.

References

A Comprehensive Technical Review of 5,6,7,8-Tetrahydroquinoline: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: Initial literature searches for "this compound" did not yield any direct results. This is due to the chemical structure of 5,6,7,8-tetrahydroquinoline, in which the 5, 6, 7, and 8 positions form a saturated cyclohexane ring. Consequently, there is no double bond between the 7 and 8 positions to allow for the formation of an epoxide. This document will therefore provide a comprehensive technical guide on the precursor compound, 5,6,7,8-tetrahydroquinoline, which is a crucial starting material for a wide array of derivatives with significant applications in medicinal chemistry and materials science.

Introduction

5,6,7,8-Tetrahydroquinoline (THQ) is a heterocyclic aromatic compound consisting of a pyridine ring fused to a cyclohexane ring.[1] This structural motif is present in numerous natural products and synthetic molecules of pharmacological importance.[2] The versatile nature of the THQ scaffold allows for a variety of chemical modifications, making it a valuable building block in the development of novel therapeutic agents and functional materials.[1] Derivatives of THQ have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] This review will delve into the synthesis, chemical properties, and biological applications of 5,6,7,8-tetrahydroquinoline, providing a technical guide for researchers and professionals in the field of drug discovery and development.

Synthesis of 5,6,7,8-Tetrahydroquinoline

The most prevalent and industrially scalable method for the synthesis of 5,6,7,8-tetrahydroquinoline is the catalytic hydrogenation of quinoline.[1][6] This reaction selectively reduces the benzene ring of the quinoline molecule while preserving the aromaticity of the pyridine ring. The choice of catalyst and reaction conditions plays a critical role in achieving high selectivity and yield.

A common approach involves the use of a palladium-based catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[7] The reaction is typically carried out in a solvent such as ethanol or acetic acid. The temperature and pressure of the hydrogenation reaction can be optimized to favor the formation of the desired 5,6,7,8-tetrahydroquinoline isomer over the 1,2,3,4-tetrahydroquinoline isomer.[8]

Synthesis_of_5_6_7_8_Tetrahydroquinoline cluster_conditions Reaction Conditions quinoline Quinoline h2_pdc H₂ Pd/C, Solvent quinoline->h2_pdc thq 5,6,7,8-Tetrahydroquinoline h2_pdc->thq

Physicochemical Properties

5,6,7,8-Tetrahydroquinoline is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1] It is soluble in most organic solvents. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₁N[9]
Molecular Weight133.19 g/mol [9]
Boiling Point106-108 °C at 13 mmHg[10]
Density1.03 g/mL at 25 °C[10]
Refractive Indexn20/D 1.545[10]
IUPAC Name5,6,7,8-tetrahydroquinoline[9]
SMILESC1CCC2=C(C1)C=CC=N2[9]
InChIKeyYQDGQEKUTLYWJU-UHFFFAOYSA-N[9]

Experimental Protocols

Materials:

  • Quinoline

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve quinoline in ethanol.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere. The catalyst loading is typically 1-5 mol% relative to the quinoline.

  • Seal the vessel and purge it several times with an inert gas before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5,6,7,8-tetrahydroquinoline.

  • The crude product can be further purified by vacuum distillation.

Biological Activities and Applications

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The table below summarizes some of the key therapeutic areas where THQ derivatives have shown promise.

Biological ActivityTherapeutic AreaDescriptionReferences
AnticancerOncologyDerivatives have shown cytotoxic activity against various cancer cell lines.[3][5]
AntimicrobialInfectious DiseasesSome THQ derivatives exhibit activity against bacteria and fungi.[2]
Anti-inflammatoryImmunologyCertain derivatives have demonstrated anti-inflammatory properties.[3][5]
NeuroprotectiveNeurologyTHQ-based compounds have been investigated for their potential in treating neurodegenerative diseases.[1]
C5a Receptor AntagonistsImmunologyA series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines act as potent C5a receptor antagonists.[11]

Biological_Activities THQ 5,6,7,8-Tetrahydroquinoline Derivatives Anticancer Anticancer THQ->Anticancer Antimicrobial Antimicrobial THQ->Antimicrobial Anti_inflammatory Anti-inflammatory THQ->Anti_inflammatory Neuroprotective Neuroprotective THQ->Neuroprotective C5a_Antagonist C5a Receptor Antagonist THQ->C5a_Antagonist

Conclusion

While the specific compound this compound is not described in the current chemical literature due to structural constraints, its parent molecule, 5,6,7,8-tetrahydroquinoline, remains a compound of significant interest. Its versatile synthesis and the diverse biological activities of its derivatives make it a cornerstone for the development of new pharmaceuticals and functional materials. The detailed information provided in this technical guide on the synthesis, properties, and applications of 5,6,7,8-tetrahydroquinoline serves as a valuable resource for researchers and professionals in the chemical and biomedical sciences. Further exploration of the chemical space around the THQ scaffold is likely to yield novel compounds with potent and selective biological activities.

References

An In-depth Technical Guide to the Synthesis and Characterization of 7,8-Epoxy-7,8-dihydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds with a rich history, first being isolated from coal tar in 1834.[1][2][3] The fusion of a benzene and a pyridine ring gives quinoline unique electronic properties and a three-dimensional structure that is a cornerstone for numerous applications, particularly in medicinal chemistry and materials science. The epoxidation of the quinoline core, specifically at the 7,8-position of the dihydroquinoline intermediate, yields 7,8-epoxy-7,8-dihydroquinoline, an arene oxide. Arene oxides are reactive intermediates in the metabolism of aromatic compounds and are of significant interest to researchers in toxicology, drug development, and synthetic chemistry. This guide provides a comprehensive overview of the synthesis and characterization of 7,8-epoxy-7,8-dihydroquinoline.

History and Discovery

The synthesis of 7,8-epoxy-7,8-dihydroquinoline has been reported as part of broader studies into the arene oxides of quinoline. Notably, research by Boyd et al. in the early 1990s detailed the preparation of this compound as a precursor for further chemical transformations, such as N-oxidation and the formation of diepoxides.[4] These studies aimed to elucidate the chemical reactivity of the quinoline ring system and to synthesize potential metabolites of quinoline for biological evaluation.

Synthesis of 7,8-Epoxy-7,8-dihydroquinoline

The synthesis of 7,8-epoxy-7,8-dihydroquinoline is typically achieved through a multi-step process starting from a dihydroquinoline precursor. The key transformation is the epoxidation of the 7,8-double bond.

Synthetic Workflow

The overall synthetic strategy involves the formation of a bromohydrin from the corresponding dihydroquinoline, followed by base-induced cyclization to form the epoxide ring.

G cluster_0 Synthesis of 7,8-Epoxy-7,8-dihydroquinoline 7,8-Dihydroquinoline 7,8-Dihydroquinoline Bromohydrin Intermediate Bromohydrin Intermediate 7,8-Dihydroquinoline->Bromohydrin Intermediate  N-Bromosuccinimide (NBS), aq. DMSO 7,8-Epoxy-7,8-dihydroquinoline 7,8-Epoxy-7,8-dihydroquinoline Bromohydrin Intermediate->7,8-Epoxy-7,8-dihydroquinoline  Base (e.g., NaOH)

Caption: Synthetic workflow for 7,8-epoxy-7,8-dihydroquinoline.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 7,8-epoxy-7,8-dihydroquinoline, based on analogous procedures for the formation of arene oxides.

Step 1: Formation of the Bromohydrin Intermediate

  • To a solution of 7,8-dihydroquinoline (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 4:1 v/v), N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise at room temperature.

  • The reaction mixture is stirred for several hours (typically 4-6 hours) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude bromohydrin intermediate.

Step 2: Epoxidation

  • The crude bromohydrin is dissolved in a suitable solvent like methanol or tetrahydrofuran (THF).

  • An aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), is added dropwise to the solution at 0 °C.

  • The mixture is stirred at room temperature for 1-2 hours, again monitoring by TLC.

  • After the reaction is complete, the solvent is partially removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

  • The organic layer is separated, washed with brine, dried, and concentrated.

  • The resulting crude 7,8-epoxy-7,8-dihydroquinoline can be purified by column chromatography on silica gel.

Quantitative Data

Due to the limited availability of data for 7,8-epoxy-7,8-dihydroquinoline, the following table summarizes expected and typical quantitative data based on analogous compounds.

ParameterTypical Value/Characteristic
Yield 60-80% over two steps
Appearance Colorless to pale yellow oil or low-melting solid
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
¹H NMR (CDCl₃, ppm) δ 3.5-4.5 (m, 2H, epoxide protons), δ 6.5-8.5 (m, 5H, aromatic protons)
¹³C NMR (CDCl₃, ppm) δ 50-60 (epoxide carbons), δ 120-150 (aromatic carbons)
Mass Spec (EI) m/z 147 (M⁺)

Biological Activity and Signaling Pathways

There is currently a lack of specific information in the scientific literature regarding the biological activity and associated signaling pathways of 7,8-epoxy-7,8-dihydroquinoline. As an arene oxide, it is plausible that this compound could be a substrate for epoxide hydrolases, enzymes involved in the detoxification of xenobiotics.

Hypothetical Metabolic Pathway

The diagram below illustrates a potential metabolic pathway for 7,8-epoxy-7,8-dihydroquinoline, involving enzymatic hydrolysis to the corresponding trans-dihydrodiol. This is a common detoxification pathway for arene oxides.

G cluster_1 Hypothetical Metabolic Pathway 7,8-Epoxy-7,8-dihydroquinoline 7,8-Epoxy-7,8-dihydroquinoline trans-7,8-Dihydroxy-7,8-dihydroquinoline trans-7,8-Dihydroxy-7,8-dihydroquinoline 7,8-Epoxy-7,8-dihydroquinoline->trans-7,8-Dihydroxy-7,8-dihydroquinoline  Epoxide Hydrolase

Caption: Potential enzymatic hydrolysis of 7,8-epoxy-7,8-dihydroquinoline.

Further research would be required to validate this hypothetical pathway and to explore other potential biological targets and activities of this compound. The synthesis of this arene oxide provides a critical starting point for such investigations.

References

In-Depth Technical Guide: Toxicology of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct toxicological studies on 7,8-Epoxy-5,6,7,8-tetrahydroquinoline are not publicly available. This guide provides a comprehensive overview based on the known toxicology of the parent aromatic compound, quinoline, and general principles of epoxide toxicology. The information regarding 5,6,7,8-tetrahydroquinoline and its 7,8-epoxy derivative is largely inferential and should be interpreted with caution by researchers, scientists, and drug development professionals.

Introduction

Quinoline, a heterocyclic aromatic compound, is a known hepatocarcinogen in rodents and exhibits mutagenic properties upon metabolic activation.[1][2][3][4][5][6] Its toxicity is primarily attributed to the formation of reactive epoxide intermediates. The hydrogenation of quinoline to 5,6,7,8-tetrahydroquinoline significantly alters its chemical properties, and consequently, its toxicological profile is expected to differ. This guide explores the potential toxicology of a specific, putative metabolite of 5,6,7,8-tetrahydroquinoline: this compound. Due to the absence of direct experimental data, this analysis relies on the established toxicological profile of quinoline and the known reactivity of alicyclic epoxides.

Toxicological Profile of Quinoline

Quinoline has been the subject of numerous toxicological investigations, which provide a basis for understanding the potential hazards of its derivatives.

Carcinogenicity

Quinoline is classified as a likely human carcinogen.[2] Studies in rats and mice have demonstrated that oral administration of quinoline leads to the development of liver tumors, including hepatocellular adenomas, carcinomas, and hemangiosarcomas.[2][6] In some cases, tumors have also been observed in the nasal cavity of male rats.[2]

Genotoxicity and Mutagenicity

Quinoline is mutagenic in Salmonella typhimurium tester strains TA98 and TA100, but only in the presence of a metabolic activation system (S-9 mix).[1] This indicates that metabolic conversion to reactive intermediates is necessary for its mutagenic activity. In vivo studies have also provided evidence for the genotoxicity of quinoline.[4] However, some in vivo assays for chromosome aberrations and sister chromatid exchanges have yielded negative results, suggesting a complex genotoxic profile.[7]

Metabolism and Metabolic Activation

The metabolism of quinoline is a critical determinant of its toxicity. The primary route of metabolic activation is believed to involve cytochrome P450-mediated epoxidation of the benzene ring. The major metabolite identified is 5,6-dihydroxy-5,6-dihydroquinoline, which is formed via the intermediate 5,6-epoxy-5,6-dihydroquinoline.[8][9] This epoxide is considered the ultimate carcinogenic metabolite, capable of forming DNA adducts. Other metabolites of quinoline include 2- and 3-hydroxyquinoline and quinoline-N-oxide.[8][9]

Inferred Toxicological Profile of 5,6,7,8-Tetrahydroquinoline and this compound

The toxicological profile of 5,6,7,8-tetrahydroquinoline and its 7,8-epoxy derivative has not been experimentally determined. The following sections present an inferred profile based on chemical structure and the toxicology of related compounds.

Predicted Metabolism of 5,6,7,8-Tetrahydroquinoline

The hydrogenation of the benzene ring in quinoline to form 5,6,7,8-tetrahydroquinoline is expected to significantly alter its metabolism. The saturated cyclohexane ring is now a potential site for oxidation. It is plausible that cytochrome P450 enzymes could catalyze the epoxidation of the 7,8-double bond of the partially saturated ring, leading to the formation of this compound.

Predicted Toxicology of this compound

Epoxides are known to be reactive electrophiles that can bind to nucleophilic sites in cellular macromolecules, including DNA, RNA, and proteins.[10] This reactivity is the basis for the mutagenicity and carcinogenicity of many epoxides.

  • Genotoxicity and Mutagenicity: Alicyclic epoxides, such as cyclohexene oxide, have been shown to be mutagenic in the Ames test and to induce chromosomal damage in mammalian cells.[1] Therefore, it is highly probable that this compound would also exhibit mutagenic and genotoxic properties. The strained three-membered ring of the epoxide can be opened by nucleophilic attack from DNA bases, leading to the formation of DNA adducts and subsequent mutations.

  • Carcinogenicity: Many epoxides are known carcinogens.[3] The potential of this compound to act as a carcinogen would depend on its reactivity, its detoxification pathways, and its ability to reach and damage critical cellular targets. Given the known carcinogenicity of the parent compound's epoxide metabolite, it is reasonable to suspect that this compound could also be carcinogenic.

Data Presentation

Table 1: Summary of Quantitative Genotoxicity Data for Quinoline

AssayTest SystemMetabolic ActivationResultReference
Ames TestSalmonella typhimurium TA98With S-9 mixMutagenic[1]
Ames TestSalmonella typhimurium TA100With S-9 mixMutagenic[1]
Chromosome AberrationsMouse Marrow CellsIn vivoNo consistent increase[7]
Sister Chromatid ExchangeMouse Marrow CellsIn vivoNo significant increase[7]
In vivo mutagenesislacZ transgenic mouseIn vivoMutagenic in the liver[4]

Table 2: Inferred Toxicological Properties of this compound

Toxicological EndpointPredicted OutcomeRationale
GenotoxicityLikely GenotoxicAlicyclic epoxides are known to be genotoxic due to their ability to form DNA adducts.
MutagenicityLikely MutagenicThe epoxide ring is a reactive electrophile capable of inducing mutations.
CarcinogenicityPotentially CarcinogenicMany epoxides are carcinogens. The ultimate carcinogenic potential would depend on in vivo factors.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound would follow established guidelines, such as those from the OECD.

Ames Test (Bacterial Reverse Mutation Assay)

This test would be conducted to assess the mutagenic potential of the compound.

  • Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.

  • Methodology: The plate incorporation method or the pre-incubation method would be used. The test compound, at various concentrations, would be incubated with the bacterial strains in the presence and absence of a mammalian metabolic activation system (S-9 fraction from induced rat liver).

  • Endpoint: The number of revertant colonies would be counted, and a compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants.

In Vitro Micronucleus Assay

This assay would be used to detect chromosomal damage.

  • Cell Line: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, L5178Y).

  • Methodology: Cells would be exposed to the test compound at various concentrations for a defined period, with and without metabolic activation. After treatment, the cells are cultured to allow for nuclear division and then harvested. The cells are then stained, and the frequency of micronuclei in binucleated cells is determined.

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells would indicate clastogenic or aneugenic activity.

In Vivo Rodent Micronucleus Assay

This in vivo test would confirm any genotoxic potential observed in vitro.

  • Animal Model: Mice or rats.

  • Methodology: The test compound would be administered to the animals, typically via oral gavage or intraperitoneal injection, at multiple dose levels. Bone marrow or peripheral blood is collected at appropriate time points after treatment.

  • Endpoint: The frequency of micronucleated polychromatic erythrocytes is determined. A significant, dose-dependent increase in micronucleated cells indicates in vivo genotoxicity.

Visualizations

Quinoline_Metabolism Quinoline Quinoline Epoxide Quinoline-5,6-epoxide (Reactive Intermediate) Quinoline->Epoxide CYP450 Diol 5,6-Dihydroxy-5,6- dihydroquinoline Epoxide->Diol Epoxide Hydrolase DNA_Adducts DNA Adducts Epoxide->DNA_Adducts Detoxification Detoxification (e.g., Glutathione Conjugation) Epoxide->Detoxification Tumorigenesis Tumorigenesis DNA_Adducts->Tumorigenesis

Caption: Metabolic activation of quinoline to its reactive epoxide intermediate.

Tetrahydroquinoline_Metabolism THQ 5,6,7,8-Tetrahydroquinoline Epoxy_THQ This compound (Putative Reactive Metabolite) THQ->Epoxy_THQ CYP450 (Hypothesized) Diol_THQ 7,8-Dihydroxy-5,6,7,8- tetrahydroquinoline Epoxy_THQ->Diol_THQ Epoxide Hydrolase Macro_Adducts Macromolecular Adducts (DNA, Protein) Epoxy_THQ->Macro_Adducts Detox_THQ Detoxification Epoxy_THQ->Detox_THQ Cellular_Damage Cellular Damage Macro_Adducts->Cellular_Damage

Caption: Hypothetical metabolic pathway of 5,6,7,8-tetrahydroquinoline.

Toxicology_Workflow Test_Compound Test Compound (this compound) In_Vitro In Vitro Assays Test_Compound->In_Vitro Ames Ames Test (Mutagenicity) In_Vitro->Ames Micronucleus_vitro In Vitro Micronucleus (Genotoxicity) In_Vitro->Micronucleus_vitro In_Vivo In Vivo Assays Ames->In_Vivo If positive Micronucleus_vitro->In_Vivo If positive Micronucleus_vivo In Vivo Micronucleus (Genotoxicity) In_Vivo->Micronucleus_vivo Carcinogenicity_study Long-term Carcinogenicity (Rodent Bioassay) In_Vivo->Carcinogenicity_study Risk_Assessment Human Health Risk Assessment Carcinogenicity_study->Risk_Assessment

Caption: General experimental workflow for toxicological assessment.

Conclusion

While direct toxicological data for this compound is lacking, a review of the toxicology of its parent aromatic compound, quinoline, and the general reactivity of alicyclic epoxides allows for a preliminary hazard assessment. The available evidence strongly suggests that this compound is likely to be a mutagenic and genotoxic compound due to the presence of the reactive epoxide functional group. Its carcinogenic potential remains to be determined but should be considered a possibility. This inferred toxicological profile underscores the need for empirical studies to definitively characterize the risks associated with this compound. Researchers and drug development professionals should handle this compound with appropriate caution until such data becomes available.

References

An In-Depth Technical Guide to 7,8-Epoxy-5,6,7,8-tetrahydroquinoline and Related Quinoline Epoxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from related quinoline epoxides and general principles of organic chemistry to infer its properties, synthesis, and potential biological activities. This guide will cover the proposed IUPAC nomenclature, potential synthetic pathways with detailed experimental protocols, and an exploration of possible biological significance and signaling pathway interactions based on the known activities of the quinoline scaffold.

IUPAC Nomenclature

The systematic naming of "this compound" according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature can be approached in several ways. Based on the common naming convention for epoxides of fused ring systems, the name This compound is a valid and descriptive semi-systematic name.

For a more rigorous IUPAC name, the epoxide ring can be treated as an "epoxy" prefix to the parent hydride, 5,6,7,8-tetrahydroquinoline. This would lead to the name This compound .

Alternatively, considering the fused bicyclic system, the compound can be named as a derivative of the parent heterocycle. A possible systematic name is 2a,3,4,5-Tetrahydro-2H-oxireno[c]quinoline . This name treats the epoxide as part of a fused oxirene ring. For clarity and common usage, this guide will use This compound .

Synthesis and Experimental Protocols

Direct experimental synthesis for this compound has not been reported in the reviewed literature. However, a plausible synthetic route can be designed based on the epoxidation of the corresponding alkene, 5,6-dihydroquinoline, or the direct epoxidation of 5,6,7,8-tetrahydroquinoline, although the latter would be less conventional. A more likely precursor would be 7,8-dihydroxy-5,6,7,8-tetrahydroquinoline, which could be synthesized and then converted to the epoxide.

Proposed Synthetic Pathway

A probable synthetic pathway would involve the epoxidation of a partially unsaturated precursor. Below is a hypothetical workflow for the synthesis.

Synthetic Pathway for this compound cluster_0 Synthesis of Precursor cluster_1 Epoxidation cluster_2 Alternative Pathway 5,6,7,8-Tetrahydroquinoline 5,6,7,8-Tetrahydroquinoline 7,8-Dihydroxy-5,6,7,8-tetrahydroquinoline 7,8-Dihydroxy-5,6,7,8-tetrahydroquinoline 5,6,7,8-Tetrahydroquinoline->7,8-Dihydroxy-5,6,7,8-tetrahydroquinoline Oxidation (e.g., OsO4, KMnO4) Target Compound 7,8-Epoxy-5,6,7,8- tetrahydroquinoline 7,8-Dihydroxy-5,6,7,8-tetrahydroquinoline->Target Compound Cyclization (e.g., via tosylation and base) 5,6-Dihydroquinoline 5,6-Dihydroquinoline Target Compound_alt 7,8-Epoxy-5,6,7,8- tetrahydroquinoline 5,6-Dihydroquinoline->Target Compound_alt Epoxidation (e.g., m-CPBA)

Caption: Proposed synthetic routes to this compound.

General Experimental Protocol for Epoxidation

The following is a generalized protocol for the epoxidation of an alkene precursor, such as 5,6-dihydroquinoline, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). This protocol is inferred and should be optimized for the specific substrate.

Materials:

  • 5,6-Dihydroquinoline (or other suitable precursor)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene precursor (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Epoxidizing Agent: To the cooled solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to reduce excess peroxy acid. Then, add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the quinoline scaffold is a well-established pharmacophore found in numerous biologically active compounds, including anticancer, antimalarial, and antimicrobial agents.[1][2] It is plausible that the introduction of an epoxide moiety could modulate the biological activity of the tetrahydroquinoline core.

Anticancer Potential

Many quinoline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][4] These include the receptor tyrosine kinases (RTKs) such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[3]

Potential Signaling Pathway Inhibition by Quinoline Epoxides cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Processes c-Met c-Met Ras/Raf/MEK Ras/Raf/MEK c-Met->Ras/Raf/MEK EGFR EGFR EGFR->Ras/Raf/MEK VEGFR VEGFR PI3K/Akt/mTOR PI3K/Akt/mTOR VEGFR->PI3K/Akt/mTOR Proliferation Proliferation Ras/Raf/MEK->Proliferation Survival Survival Ras/Raf/MEK->Survival PI3K/Akt/mTOR->Survival Angiogenesis Angiogenesis PI3K/Akt/mTOR->Angiogenesis Quinoline_Epoxide 7,8-Epoxy-5,6,7,8- tetrahydroquinoline Quinoline_Epoxide->c-Met Inhibition Quinoline_Epoxide->EGFR Inhibition Quinoline_Epoxide->VEGFR Inhibition

Caption: Hypothetical inhibition of key oncogenic signaling pathways by a quinoline epoxide.

The reactive nature of the epoxide ring in this compound could potentially lead to covalent interactions with nucleophilic residues in the active sites of these kinases, possibly resulting in irreversible inhibition. This could be a novel mechanism of action compared to many existing reversible quinoline-based inhibitors.

Quantitative Data

As of the date of this guide, there is no publicly available quantitative data (e.g., IC₅₀ values, binding affinities, pharmacokinetic parameters) for this compound. The table below is provided as a template for future research findings.

ParameterValueAssay ConditionsReference
IC₅₀ (c-Met) ---
IC₅₀ (EGFR) ---
IC₅₀ (VEGFR) ---
Cell Line GI₅₀ ---
Ames Test ---

Conclusion

This compound represents an under-explored derivative of the medicinally important tetrahydroquinoline scaffold. While direct experimental data is currently lacking, this guide provides a foundational understanding of its likely chemical and biological properties based on established principles and the behavior of related compounds. The proposed synthetic routes and the potential for interaction with key oncogenic signaling pathways highlight this molecule as a person of interest for further investigation in the field of drug discovery and development. Future research should focus on the successful synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity to validate the hypotheses presented herein.

References

In Vitro Evaluation of Tetrahydroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide provides a comprehensive overview of the in vitro evaluation of tetrahydroquinoline derivatives based on available scientific literature. It is important to note that specific experimental data for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline was not found in the reviewed literature. Therefore, this document synthesizes findings from studies on structurally related tetrahydroquinoline compounds to offer a representative technical guide for researchers, scientists, and drug development professionals.

Introduction to Tetrahydroquinolines

Tetrahydroquinoline (THQ) and its derivatives represent a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry.[1] The THQ scaffold is a common feature in a variety of biologically active molecules and approved drugs.[2] Research has demonstrated that derivatives of tetrahydroquinoline exhibit a wide range of pharmacological activities, including anticancer, antiproliferative, anti-inflammatory, and neuroprotective properties.[3][4] Their mechanism of action often involves the modulation of key cellular processes such as cell cycle progression and apoptosis.[2][3]

Quantitative Data on In Vitro Activities

The following table summarizes the in vitro antiproliferative activity of various tetrahydroquinoline derivatives against different human cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.

Compound IDCell LineIC₅₀ (µM)Reference
4a HCT-116 (Colon Cancer)~13[3]
4a A29 (Lung Cancer)Not specified, but potent[3]
5 HCT-116 (Colon Cancer)~13[3]
6 HCT-116 (Colon Cancer)~13[3]
(R)-5a A2780 (Ovarian Carcinoma)5.4[2]
(S)-5a A2780 (Ovarian Carcinoma)17.2[2]
(R)-3a A2780 (Ovarian Carcinoma)Not specified, active[2]
(S)-3a A2780 (Ovarian Carcinoma)Not specified, active[2]
(R)-2b A2780 (Ovarian Carcinoma)Not specified, active[2]
(S)-2b A2780 (Ovarian Carcinoma)Not specified, active[2]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, A549, A2780) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the tetrahydroquinoline derivatives for a specified period (e.g., 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 3-4 hours) at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.

Methodology:

  • Cell Treatment: Cells (e.g., A2780) are treated with the tetrahydroquinoline derivative at various concentrations for a defined time.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%) overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software. Some tetrahydroquinoline derivatives have been shown to induce cell cycle arrest at the G2/M phase.[3]

Apoptosis Assessment

Apoptosis, or programmed cell death, can be evaluated through various methods, including the analysis of mitochondrial membrane potential.

Methodology:

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Mitochondrial Staining: A fluorescent dye that accumulates in healthy mitochondria (e.g., JC-1) is added to the cells. In apoptotic cells, the mitochondrial membrane potential collapses, and the dye's fluorescence shifts from red to green.

  • Flow Cytometry: The change in fluorescence is quantified by flow cytometry.

  • Data Analysis: An increase in the green-to-red fluorescence intensity ratio indicates mitochondrial depolarization, a hallmark of apoptosis. Studies have shown that some tetrahydroquinoline derivatives can induce apoptosis via the intrinsic pathway, which involves mitochondrial depolarization.[2][3]

Visualizations

Experimental Workflow for In Vitro Evaluation

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Primary Screening cluster_3 Mechanism of Action Studies cluster_4 Data Analysis Compound Tetrahydroquinoline Derivative MTT MTT Assay (Cytotoxicity) Compound->MTT Treatment CellCycle Cell Cycle Analysis (Flow Cytometry) Compound->CellCycle Treatment Apoptosis Apoptosis Assay (Mitochondrial Potential) Compound->Apoptosis Treatment CellLines Human Cancer Cell Lines (e.g., HCT-116, A2780) CellLines->MTT CellLines->CellCycle CellLines->Apoptosis IC50 IC50 Determination MTT->IC50 Mechanism Elucidation of Cellular Mechanism CellCycle->Mechanism Apoptosis->Mechanism IC50->CellCycle Select potent compounds IC50->Apoptosis

Caption: General workflow for the in vitro evaluation of tetrahydroquinoline derivatives.

Hypothetical Signaling Pathway for Apoptosis Induction

G THQ Tetrahydroquinoline Derivative Cell Cancer Cell THQ->Cell Enters cell Mitochondria Mitochondria Cell->Mitochondria Induces stress Caspases Caspase Activation Mitochondria->Caspases Release of cytochrome c Apoptosis Apoptosis Caspases->Apoptosis Execution phase

Caption: Postulated intrinsic apoptosis pathway induced by tetrahydroquinoline derivatives.

References

In Vivo Studies of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in research concerning in vivo studies of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. At present, there are no specific experimental data, quantitative analyses, or established signaling pathways directly associated with this compound in living organisms.

While research into the broader family of quinoline and tetrahydroquinoline derivatives is extensive, direct investigations into the 7,8-epoxy variant remain unpublished. This technical guide will summarize the contextually relevant information regarding the metabolism of related compounds, which may offer theoretical insights, while clearly noting the absence of direct evidence for the target molecule.

Metabolic Precedent: Epoxidation in Quinoline Metabolism

Studies on the metabolism of quinoline, the aromatic precursor to tetrahydroquinoline, have indicated that epoxidation is a key metabolic pathway. The liver's cytochrome P-450 monooxygenase system can metabolize quinoline into various epoxide intermediates, also known as arene oxides.[1] Specifically, the formation of quinoline-5,6-epoxide has been suggested as a potential metabolic activation step that could be linked to its tumorigenic properties.[2][3] Research has also identified other metabolites such as 5,6-dihydroxy-5,6-dihydroquinoline, which is formed from the corresponding epoxide.[2][3]

The synthesis of related compounds, such as racemic 7,8-epoxy-7,8-dihydroquinoline (quinoline 7,8-oxide), has been reported, indicating that such chemical structures are synthetically accessible for study.[4] Furthermore, the oxidation of these arene oxides can lead to the formation of diepoxy derivatives.[5]

It is hypothesized that the mutagenicity of quinoline may be linked to the formation of reactive epoxide intermediates like quinoline-2,3-epoxide.[6] The interaction of these epoxides with cellular macromolecules is a critical area of toxicology research.

General Biological Activities of Tetrahydroquinoline Derivatives

The 5,6,7,8-tetrahydroquinoline scaffold is a common motif in a variety of biologically active compounds. Numerous derivatives have been synthesized and evaluated for a range of therapeutic applications, although none of these studies have specifically examined the 7,8-epoxy derivative. Some of the documented activities of other 5,6,7,8-tetrahydroquinoline derivatives include:

  • Anticancer Properties: Certain chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds have demonstrated antiproliferative activity against various cancer cell lines in in vitro studies.[7]

  • Receptor Antagonism: A series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been identified as potent antagonists of the C5a receptor.[8]

Postulated Metabolic Activation of 5,6,7,8-Tetrahydroquinoline

While no direct evidence exists for the in vivo formation or effects of this compound, a theoretical metabolic pathway can be proposed based on the known metabolism of quinoline. This hypothetical pathway would involve the enzymatic epoxidation of the 5,6,7,8-tetrahydroquinoline core.

G cluster_0 Hypothetical In Vivo Metabolism A 5,6,7,8-Tetrahydroquinoline B Cytochrome P450 (e.g., in liver) A->B C This compound (Reactive Intermediate) B->C Epoxidation D Further Metabolism or Cellular Interactions C->D Potential for Detoxification or Toxicity

Caption: Hypothetical metabolic pathway for the formation of this compound.

Conclusion and Future Directions

The current body of scientific literature lacks specific in vivo studies on this compound. Consequently, there is no quantitative data, detailed experimental protocols, or established signaling pathways to report for this compound. The information available on the metabolism of the parent compound, quinoline, suggests that epoxidation is a relevant metabolic process, but this cannot be directly extrapolated to the saturated ring of tetrahydroquinoline without experimental validation.

Future research is required to first synthesize and characterize this compound. Subsequently, in vitro and in vivo studies would be necessary to determine its metabolic fate, pharmacokinetic profile, biological activity, and potential toxicity. Such studies would be essential to understand its role, if any, in pharmacology or toxicology. Until such research is conducted, any discussion of its in vivo properties remains speculative.

References

Methodological & Application

Application Notes and Protocols: Experimental Use of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of current scientific literature reveals a significant lack of specific experimental data regarding the use of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in the field of neuroscience. While the broader family of tetrahydroquinoline derivatives has been investigated for various biological activities, direct research on the epoxy variant specified is not presently available in published studies.

This document aims to provide a foundational understanding of related compounds and theoretical applications based on the activities of structurally similar molecules. The protocols and pathways described herein are extrapolated from research on analogous compounds and should be considered as a starting point for novel experimental design rather than a reflection of established use.

Theoretical Background and Potential Applications

The tetrahydroquinoline scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's disease. For instance, certain 5-amino-5,6,7,8-tetrahydroquinolinones have been synthesized and evaluated as acetylcholinesterase inhibitors.[1] Additionally, the 8-hydroxyquinoline group has demonstrated neuroprotective effects by modulating metal homeostasis in models of proteotoxicity relevant to neurodegenerative conditions.[2][3]

The introduction of an epoxy group to the 5,6,7,8-tetrahydroquinoline core could potentially confer unique reactivity and biological activity. Epoxides are known to be reactive electrophiles that can interact with nucleophilic residues on proteins, potentially leading to irreversible inhibition or modulation of enzyme activity. In a neuroscience context, this could translate to novel mechanisms of action against targets such as enzymes involved in neurotransmitter metabolism or protein aggregation pathways.

Potential, yet unproven, applications for this compound in neuroscience could include:

  • Enzyme Inhibition: Irreversible inhibition of enzymes implicated in neurodegeneration.

  • Modulation of Protein Aggregation: Covalent modification of proteins prone to aggregation, such as amyloid-beta or tau.

  • Neuroprotective Agent Precursor: Acting as a prodrug that is metabolized to an active form within the central nervous system.

Proposed Experimental Protocols

The following are hypothetical protocols for the initial investigation of this compound in a neuroscience research setting. These are based on standard methodologies used for characterizing novel compounds.

In Vitro Neurotoxicity and Neuroprotection Assays

Objective: To determine the intrinsic toxicity of this compound on neuronal cells and its potential to protect against known neurotoxins.

Methodology:

  • Cell Culture:

    • Culture human neuroblastoma (SH-SY5Y) or mouse hippocampal (HT22) cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cytotoxicity Assessment (MTT Assay):

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • Neuroprotection Assay (Glutamate-Induced Excitotoxicity Model):

    • Pre-treat HT22 cells with different concentrations of this compound for 2 hours.

    • Induce excitotoxicity by adding glutamate (e.g., 5 mM) and incubate for 24 hours.

    • Assess cell viability using the MTT assay as described above.

    • Include positive control (e.g., a known neuroprotective agent) and negative control (glutamate only) groups.

Enzyme Inhibition Assays

Objective: To screen this compound for inhibitory activity against key enzymes relevant to neurodegenerative diseases.

Methodology (Example: Acetylcholinesterase Inhibition):

  • Assay Principle: Utilize Ellman's reagent (DTNB) to measure the activity of acetylcholinesterase (AChE). The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored product.

  • Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of this compound.

    • Add AChE enzyme solution and incubate for 15 minutes.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the percentage of enzyme inhibition compared to the control (no inhibitor).

    • Determine the IC50 value (concentration of inhibitor required for 50% inhibition).

Data Presentation

Table 1: Hypothetical Neuroprotective Effect of this compound against Glutamate-Induced Toxicity in HT22 Cells

Treatment GroupConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
Glutamate (5 mM)-45 ± 3.8
Compound + Glutamate152 ± 4.1
Compound + Glutamate1068 ± 5.5
Compound + Glutamate5085 ± 6.3

Table 2: Hypothetical Inhibition of Acetylcholinesterase (AChE) by this compound

Compound Concentration (µM)AChE Inhibition (%)
0.112 ± 2.1
135 ± 3.9
1078 ± 4.7
10095 ± 2.5
IC50 (µM) ~5.8

Visualizations

Diagram 1: Proposed Experimental Workflow for In Vitro Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Neuroscience Assays cluster_2 Data Analysis & Interpretation synthesis Synthesis of this compound purification Purification & Structural Verification (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) synthesis->cytotoxicity neuroprotection Neuroprotection Assay (e.g., Glutamate model on HT22 cells) synthesis->neuroprotection enzyme_inhibition Enzyme Inhibition Screen (e.g., AChE, MAO) synthesis->enzyme_inhibition viability_analysis Calculate Cell Viability & EC50 cytotoxicity->viability_analysis neuroprotection->viability_analysis inhibition_analysis Calculate % Inhibition & IC50 enzyme_inhibition->inhibition_analysis conclusion Evaluate Therapeutic Potential viability_analysis->conclusion inhibition_analysis->conclusion

Caption: Workflow for the initial in vitro evaluation of a novel compound in neuroscience.

Diagram 2: Hypothetical Signaling Pathway for Neuroprotection

G glutamate Excess Glutamate ros Increased ROS (Oxidative Stress) glutamate->ros cell_death Neuronal Cell Death ros->cell_death neuroprotection Neuroprotection compound 7,8-Epoxy-5,6,7,8- tetrahydroquinoline nrf2 Nrf2 Activation compound->nrf2 Hypothesized Interaction are Antioxidant Response Element (ARE) Activation nrf2->are antioxidant_enzymes Increased Antioxidant Enzymes (e.g., HO-1) are->antioxidant_enzymes antioxidant_enzymes->ros Inhibits antioxidant_enzymes->neuroprotection

References

Application Notes and Protocols for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline and its derivatives, including the saturated tetrahydroquinoline scaffold, are prominent heterocyclic structures in numerous compounds with significant pharmacological activities.[1][2][3] Many synthetic and naturally occurring tetrahydroquinoline-based compounds have demonstrated potent anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in tumor progression.[4][5] The presence of a reactive epoxide ring on the tetrahydroquinoline core of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline suggests a potential for covalent interactions with biological macromolecules, making it a compound of interest for cancer research. This document outlines potential mechanisms of action, provides experimental protocols for its evaluation, and presents quantitative data from related compounds to guide future research.

Proposed Mechanism of Action

The anticancer activity of this compound is hypothesized to stem from two primary attributes: the inherent reactivity of the epoxide group and the established bioactivity of the tetrahydroquinoline scaffold.

  • Alkylation of Biomolecules: The strained three-membered ring of the epoxide is susceptible to nucleophilic attack from biological macromolecules. This could lead to the alkylation of DNA, forming DNA adducts that trigger DNA damage responses, cell cycle arrest, and ultimately apoptosis. Alternatively, the epoxide could react with nucleophilic residues (e.g., cysteine, histidine) in the active sites of key enzymes, leading to their irreversible inhibition.

  • Inhibition of Cancer-Related Signaling Pathways: A significant body of research indicates that quinoline and tetrahydroquinoline derivatives can inhibit critical cell signaling pathways that are often dysregulated in cancer.[6][7][8][9] A prominent target is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, survival, and metabolism.[6][7][10] It is plausible that this compound could act as an inhibitor of one or more kinases within this pathway, leading to the downstream effects of decreased cell proliferation and increased apoptosis.

Below is a proposed signaling pathway diagram illustrating the potential inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition S6K p70S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis eIF4EBP1->Protein_Synthesis Inhibits when active Compound 7,8-Epoxy-5,6,7,8- tetrahydroquinoline Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition Compound->mTORC1 Potential Inhibition Experimental_Workflow start Start: Compound Synthesis & Characterization screen In Vitro Cytotoxicity Screening (e.g., MTT Assay) Multiple Cancer Cell Lines start->screen ic50 Determine IC50 Values screen->ic50 select Select Potent Compound(s) and Sensitive Cell Line(s) ic50->select mechanistic Mechanistic Studies select->mechanistic cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanistic->apoptosis western Western Blotting (Target Pathway Analysis, e.g., PI3K/Akt/mTOR) mechanistic->western invivo In Vivo Studies (Xenograft Models) cell_cycle->invivo apoptosis->invivo western->invivo end End: Lead Compound for Further Development invivo->end

References

Application Notes and Protocols: 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

7,8-Epoxy-5,6,7,8-tetrahydroquinoline is a research chemical belonging to the tetrahydroquinoline class of compounds. While this specific epoxide has not been extensively studied, the tetrahydroquinoline scaffold is a common motif in numerous biologically active natural products and synthetic molecules with a wide range of therapeutic applications.[1] Derivatives of quinoline and tetrahydroquinoline have demonstrated significant potential as anticancer and antimicrobial agents.[1][2][3][4][5][6][7] These compounds can induce apoptosis, inhibit cell cycle progression, and interfere with various cellular signaling pathways in cancer cells.[1][2][8]

These application notes provide a summary of the potential applications of this compound based on the activities of structurally related compounds. Detailed experimental protocols are provided to facilitate the investigation of its biological effects.

Chemical Information

Property Value
IUPAC Name 2,3,4,4a-tetrahydro-1aH-oxireno[f]quinoline
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
CAS Number Not available
Structure

Note: Since this is a novel research chemical, the exact physicochemical properties are not yet determined.

Proposed Synthesis

A plausible synthetic route to this compound involves the epoxidation of 5,6,7,8-tetrahydroquinoline or a suitable precursor. A common method for the synthesis of quinolines is the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent.[9] A milder variation of this reaction utilizes epoxides as precursors.[10] For the final epoxidation step, a common and effective method is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

G cluster_synthesis Proposed Synthesis of this compound Aniline Aniline Skraup Skraup Synthesis Aniline->Skraup Glycerol Glycerol Glycerol->Skraup THQ 5,6,7,8-Tetrahydroquinoline Skraup->THQ mCPBA m-CPBA THQ->mCPBA Epoxide 7,8-Epoxy-5,6,7,8- tetrahydroquinoline mCPBA->Epoxide

Caption: Proposed synthetic pathway for this compound.

Potential Biological Applications

Based on the known biological activities of quinoline and tetrahydroquinoline derivatives, this compound is a candidate for investigation in the following areas:

  • Anticancer Research: Many quinoline derivatives exhibit potent cytotoxic effects against a variety of cancer cell lines.[1][2][3][11] The proposed mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[1][2][8]

  • Antimicrobial Research: Tetrahydroquinoline derivatives have shown promising activity against various bacterial and fungal strains.[4][5][6][7]

Quantitative Data of Related Compounds

The following table summarizes the cytotoxic activity (IC₅₀ values) of several quinoline derivatives against various cancer cell lines, providing a comparative context for the potential potency of this compound.

CompoundCell LineIC₅₀ (µM)Reference
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-6019.88 ± 3.35 µg/ml[2]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU93743.95 ± 3.53 µg/ml[2]
3-(4-ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-oneMCF-7Not specified, but showed 54.4% apoptosis[12]
6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7Not specified[12]
Compound 91b1A54915.38 µg/mL[11]
Compound 91b1AGS4.28 µg/mL[11]
Compound 91b1KYSE1504.17 µg/mL[11]
Compound 91b1KYSE4501.83 µg/mL[11]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on cultured cancer cells.[13][14][15][16][17]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for dissolving the compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_workflow MTT Assay Workflow A Seed Cells B Treat with Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (Formazan Formation) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Analyze Data (IC50) G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound.[18][19][20][21]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

G cluster_pathway Hypothetical Apoptosis Induction Pathway Compound 7,8-Epoxy-5,6,7,8- tetrahydroquinoline Cell Cancer Cell Compound->Cell Pathway Signaling Cascade (e.g., Caspase activation) Cell->Pathway Apoptosis Apoptosis Pathway->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

Safety Precautions

The toxicological properties of this compound have not been fully investigated. Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Disclaimer: The information provided in these application notes is based on the scientific literature for related compounds and is intended for research purposes only. The biological activities and optimal experimental conditions for this compound may differ and need to be determined experimentally.

References

Application Notes and Protocols for Dissolving 5,6,7,8-Tetrahydroquinoline Derivatives for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

5,6,7,8-Tetrahydroquinoline and its derivatives are heterocyclic organic compounds recognized for their potential in medicinal chemistry and drug discovery.[1] Various derivatives have been synthesized and investigated for their biological activities, particularly as anticancer agents.[2] These compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines, suggesting their potential as novel therapeutic agents.[3] One derivative has been identified as a C5a receptor antagonist, indicating its potential in modulating inflammatory responses.

Biological Activity

Research has shown that derivatives of 5,6,7,8-tetrahydroquinoline exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated potent antiproliferative effects on lung and colon cancer cells.[3] The mechanism of action for some of these compounds involves the induction of cell cycle arrest at the G2/M phase and the initiation of apoptosis through both intrinsic and extrinsic pathways.[3] Furthermore, some chiral derivatives have been observed to induce mitochondrial membrane depolarization and the production of reactive oxygen species (ROS) in cancer cells.

Solubility Data

The solubility of 5,6,7,8-tetrahydroquinoline and its derivatives can vary depending on the specific functional groups present in the molecule. Based on available data for the parent compound and related structures, the following provides a general solubility profile.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Sparingly Soluble[4]
MethanolSlightly Soluble[4]
ChloroformSlightly Soluble[4]
Ethanol (EtOH)Soluble (for some derivatives)

Note: It is highly recommended to empirically determine the solubility of the specific compound of interest before preparing stock solutions.

Experimental Protocols

1. Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of a 5,6,7,8-tetrahydroquinoline derivative in dimethyl sulfoxide (DMSO). DMSO is a common solvent for dissolving organic compounds for use in cell culture due to its high solubilizing capacity and miscibility with aqueous culture media.[5]

Materials:

  • 5,6,7,8-tetrahydroquinoline derivative (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block (optional, use with caution)

  • Pipettes and sterile filter tips

Procedure:

  • Determine the desired stock concentration: A common starting stock concentration is 10 mM. To prepare a 10 mM stock solution, calculate the mass of the compound needed. For example, for a compound with a molecular weight of 133.19 g/mol (like the parent 5,6,7,8-tetrahydroquinoline), you would dissolve 1.3319 mg in 1 mL of DMSO.

  • Weigh the compound: Carefully weigh the required amount of the 5,6,7,8-tetrahydroquinoline derivative in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, gentle warming in a water bath (up to 37°C) can be applied. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional but Recommended): If the application is sensitive to microbial contamination, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

2. Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the concentrated DMSO stock solution into a working solution that can be directly added to cell culture media. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

Materials:

  • Concentrated stock solution of the 5,6,7,8-tetrahydroquinoline derivative in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Sterile serological pipettes and pipette tips

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the concentrated stock solution at room temperature.

  • Perform serial dilutions: Prepare a series of dilutions of the stock solution in sterile cell culture medium. For example, to achieve a final concentration of 10 µM in the cell culture well from a 10 mM stock, you can perform a 1:1000 dilution. This is typically done in multiple steps to ensure accuracy.

    • Intermediate Dilution (e.g., 1:100): Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM intermediate solution.

    • Final Dilution (e.g., 1:10): Add the desired volume of the intermediate solution to the cell culture wells to achieve the final concentration. For example, adding 100 µL of the 100 µM intermediate solution to 900 µL of medium in a well will result in a final concentration of 10 µM.

  • Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to account for any effects of the solvent on the cells.

  • Immediate Use: It is recommended to prepare the working solutions fresh for each experiment and use them immediately.

Visualizations

Experimental Workflow for Compound Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Gentle Heat add_dmso->dissolve aliquot Aliquot & Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw serial_dilute Serial Dilution in Culture Medium thaw->serial_dilute add_to_cells Add to Cell Culture serial_dilute->add_to_cells

Caption: Workflow for preparing 5,6,7,8-tetrahydroquinoline derivative solutions for cell culture.

Potential Signaling Pathways

G cluster_cell Cancer Cell compound 5,6,7,8-Tetrahydroquinoline Derivative cell_cycle Cell Cycle Progression compound->cell_cycle Inhibits apoptosis Apoptosis compound->apoptosis Induces mitochondria Mitochondria compound->mitochondria g2m_arrest G2/M Arrest cell_cycle->g2m_arrest intrinsic Intrinsic Pathway apoptosis->intrinsic extrinsic Extrinsic Pathway apoptosis->extrinsic ros ROS Production mitochondria->ros mem_potential ↓ Mitochondrial Membrane Potential mitochondria->mem_potential

Caption: Potential signaling pathways affected by 5,6,7,8-tetrahydroquinoline derivatives in cancer cells.

References

Application Notes and Protocols for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in Mouse Models: A Methodological Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, a thorough review of scientific literature reveals no published studies investigating the dosage, administration, or efficacy of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in mouse models. The information presented herein is therefore not based on experimental data for this specific compound but provides a general framework and best-practice guidelines for researchers and drug development professionals aiming to initiate such studies. The protocols and diagrams are intended as a starting point for designing a comprehensive in vivo evaluation of a novel chemical entity.

Introduction

This compound is a derivative of the tetrahydroquinoline scaffold, a core structure found in various biologically active compounds. While derivatives of tetrahydroquinoline have been explored for a range of therapeutic applications, the in vivo properties of the 7,8-epoxy variant remain uncharacterized. These application notes provide a generalized protocol for determining the appropriate dosage and evaluating the initial in vivo characteristics of a novel compound like this compound in a mouse model.

General Protocol for In Vivo Dosage Determination of a Novel Compound

The following protocol outlines a standard approach for a dose-range finding study, a critical first step in the in vivo characterization of a new chemical entity.

Preliminary In Vitro Assessment

Before proceeding to animal studies, it is essential to have in vitro data on the compound's activity and cytotoxicity. This data will help in estimating a starting dose for the in vivo experiments.

Table 1: Hypothetical In Vitro Data for a Novel Compound

ParameterValueCell Line(s)
IC50 (Target Activity)[e.g., 1 µM][e.g., Relevant cancer cell line]
CC50 (Cytotoxicity)[e.g., 50 µM][e.g., Normal murine cell line]
Experimental Protocol: Acute Dose-Range Finding Study

This study aims to determine the maximum tolerated dose (MTD) and identify potential acute toxicities.

Materials:

  • This compound (synthesized and purified)

  • Vehicle for administration (e.g., sterile saline, PBS with a solubilizing agent like DMSO or Tween 80)

  • 8-10 week old mice (e.g., C57BL/6 or BALB/c), both male and female

  • Standard animal housing and care facilities

  • Dosing syringes and needles (appropriate for the route of administration)

  • Equipment for clinical observation and sample collection

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of the compound in the chosen vehicle. Perform serial dilutions to achieve the desired concentrations for different dose groups. Ensure the final concentration of any solubilizing agent (e.g., DMSO) is non-toxic.

  • Dose Groups: Establish several dose groups, starting with a low dose (e.g., 0.1 mg/kg) and escalating to higher doses (e.g., 1, 10, 50, 100 mg/kg). Include a vehicle control group. A typical group size is 3-5 mice per sex.

  • Administration: Administer the compound via the intended clinical route, if known, or a standard parenteral route such as intraperitoneal (IP) or intravenous (IV) injection. Oral gavage (PO) is another common route.

  • Clinical Observations: Monitor the animals closely for the first few hours post-administration and then at regular intervals for up to 14 days. Record observations such as:

    • Changes in body weight

    • Food and water intake

    • General appearance (e.g., ruffled fur, hunched posture)

    • Behavioral changes (e.g., lethargy, hyperactivity)

    • Signs of pain or distress

  • Endpoint and Sample Collection: At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect blood for hematology and clinical chemistry analysis, and major organs for histopathological examination.

  • Data Analysis: Analyze the data to determine the MTD, defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Table 2: Example Data Collection for a Dose-Range Finding Study

Dose (mg/kg)RouteNumber of Animals (M/F)Body Weight Change (%)Clinical SignsGross Pathology Findings
VehicleIP5/5± 2%NoneNo abnormalities
1IP5/5± 3%NoneNo abnormalities
10IP5/5-5%Mild lethargy for 2hNo abnormalities
50IP5/5-15%Significant lethargy, ruffled furPale liver
100IP5/5-25%Moribund, euthanasia requiredSevere liver discoloration

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for in vivo testing of a novel compound and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_preclinical Preclinical Evaluation in_vitro In Vitro Studies (Activity, Cytotoxicity) dose_range Dose-Range Finding (Acute Toxicity, MTD) in_vitro->dose_range Inform Starting Dose pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies dose_range->pk_pd Determine Tolerated Doses efficacy Efficacy Studies (Disease Models) pk_pd->efficacy Establish Dosing Regimen final_report Final Report & Go/No-Go Decision efficacy->final_report Evaluate Therapeutic Potential signaling_pathway compound 7,8-Epoxy-5,6,7,8- tetrahydroquinoline receptor Target Receptor (e.g., GPCR) compound->receptor Binds to g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Apoptosis) transcription_factor->cellular_response

Application Notes and Protocols for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: Scientific literature providing specific details on the synthesis, biological activities, and established protocols for this compound is limited. This document, therefore, provides insights into the broader class of 5,6,7,8-tetrahydroquinoline derivatives, which have shown significant potential in drug discovery. Additionally, a proposed synthetic route and hypothetical experimental workflows for the investigation of this compound are presented based on established chemical principles and analogous compounds.

Introduction to 5,6,7,8-Tetrahydroquinoline Derivatives in Drug Discovery

The 5,6,7,8-tetrahydroquinoline scaffold is a prominent structural motif found in numerous biologically active compounds and is considered a "privileged" structure in medicinal chemistry.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug discovery and development programs. Key therapeutic areas where these compounds have shown promise include oncology and neurodegenerative diseases.[3][4][5]

Key Biological Activities:

  • Anticancer Activity: Many tetrahydroquinoline derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1][6][7] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[3][6]

  • Neuroprotective Effects: Certain derivatives have shown potential in the context of neurodegenerative diseases like Parkinson's disease.[5] Their neuroprotective properties are often attributed to their antioxidant capabilities and their ability to modulate pathways related to neuronal cell death and survival.[4][5]

Potential Applications of this compound

While not extensively studied, the introduction of an epoxide ring to the tetrahydroquinoline core would create a reactive electrophilic center. This functional group could potentially be explored for:

  • Covalent Inhibition: The epoxide moiety can react with nucleophilic residues (e.g., cysteine, histidine) in the active sites of enzymes, leading to irreversible inhibition. This mechanism is a strategy for developing highly potent and selective drugs.

  • Metabolic Probe: this compound could serve as a potential metabolite of 5,6,7,8-tetrahydroquinoline, formed through cytochrome P450-mediated oxidation. Studying its biological activity could provide insights into the metabolic activation or detoxification pathways of the parent compound.

  • Synthetic Intermediate: The epoxide can be opened by various nucleophiles to generate a diverse library of 7,8-disubstituted-5,6,7,8-tetrahydroquinoline derivatives for structure-activity relationship (SAR) studies.

Quantitative Data on Tetrahydroquinoline Derivatives

The following tables summarize the reported in vitro activities of various 5,6,7,8-tetrahydroquinoline derivatives.

Table 1: Anticancer Activity of Selected Tetrahydroquinoline Derivatives

CompoundCancer Cell LineAssayIC₅₀ (µM)Reference
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)HCT-116 (Colon)Cytotoxicity~13[6]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)A549 (Lung)Cytotoxicity~13[6]
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)HCT-116 (Colon)AntiproliferativeMicromolar concentrations[3]
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (3c)H460 (Lung)Growth Inhibition4.9 ± 0.7[7]
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (3c)A-431 (Skin)Growth Inhibition2.0 ± 0.9[7]
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (3c)HT-29 (Colon)Growth Inhibition4.4 ± 1.3[7]
Chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivative (R)-5aA2780 (Ovarian)Antiproliferative5.4[8]
Chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivative (S)-5aA2780 (Ovarian)Antiproliferative17.2[8]

Table 2: Neuroprotective Activity of a Tetrahydroquinoline Derivative

CompoundModelKey FindingsReference
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)Rotenone-induced Parkinson's Disease in ratsDecreased oxidative stress, recovered antioxidant enzyme activities, normalized chaperone activity, and suppressed apoptosis.[5]

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a general procedure for the epoxidation of an alkene using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective epoxidizing agent.

Materials:

  • 5,6,7,8-Tetrahydroquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve 5,6,7,8-tetrahydroquinoline (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution over 15-30 minutes. The reaction is exothermic, so maintain the temperature at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cell Viability Assessment: MTT Assay

This protocol is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.[9][10][11][12]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell line of interest (e.g., HCT-116, A549)

  • Complete cell culture medium

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]

Materials:

  • 6-well tissue culture plates

  • Cancer cell line of interest

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations (including a vehicle control) for a specified period (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Protein Expression Analysis: Western Blotting

This technique is used to detect specific proteins in a cell lysate, for example, to investigate the effect of a compound on signaling pathways.[17][18][19][20]

Materials:

  • Cell lysate from treated and untreated cells

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from cells treated with the test compound and controls.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again as in step 7.

  • Incubate the membrane with a chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Analyze the band intensities to determine changes in protein expression levels.

Visualizations

G cluster_synthesis Proposed Synthesis of this compound 5,6,7,8-Tetrahydroquinoline 5,6,7,8-Tetrahydroquinoline Reaction Reaction 5,6,7,8-Tetrahydroquinoline->Reaction m-CPBA m-CPBA m-CPBA->Reaction Purification Purification Reaction->Purification This compound This compound Purification->this compound G cluster_workflow Drug Discovery Workflow for a Novel Compound Compound_Synthesis Compound Synthesis (e.g., this compound) In_Vitro_Screening In Vitro Screening (Cell Viability - MTT Assay) Compound_Synthesis->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (Apoptosis Assay, Western Blot) In_Vitro_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies G cluster_pathway Hypothetical Apoptosis Induction Pathway Tetrahydroquinoline_Derivative Tetrahydroquinoline Derivative ROS_Generation Increased ROS Generation Tetrahydroquinoline_Derivative->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols: Synthesis and Purification of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis and purification of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, a heterocyclic compound of interest for potential applications in medicinal chemistry and drug development. The synthesis is proposed as a multi-step process commencing from the readily available precursor, 7,8-dihydroquinoline-5(6H)-one. The protocols described herein detail the reduction of the enone, followed by epoxidation of the resulting alkene. Purification methodologies for intermediates and the final product are also provided.

Introduction

Tetrahydroquinolines are a significant class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antioxidant and anticancer properties.[1][2] The introduction of an epoxide ring into the tetrahydroquinoline scaffold can offer novel chemical properties and biological activities, making this compound a molecule of interest for further investigation. This document outlines a comprehensive approach to its synthesis and purification.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step route starting from 7,8-dihydroquinoline-5(6H)-one. The first step involves the reduction of the carbonyl group to a methylene group to yield 7,8-dihydroquinoline. The second step is the epoxidation of the double bond in 7,8-dihydroquinoline to afford the target molecule.

Synthesis_Workflow A 7,8-dihydroquinoline-5(6H)-one B 7,8-dihydroquinoline A->B Wolff-Kishner Reduction C 7,8-Epoxy-5,6,7,8- tetrahydroquinoline B->C m-CPBA Epoxidation

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 7,8-dihydroquinoline from 7,8-dihydroquinoline-5(6H)-one

This procedure is based on the Wolff-Kishner reduction, which is effective for converting carbonyl functionalities into methylene groups.[3][4][5][6][7]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
7,8-dihydroquinoline-5(6H)-one147.18101.47 g
Hydrazine hydrate (80%)50.061006.25 mL
Potassium hydroxide (KOH)56.11502.81 g
Diethylene glycol106.12-50 mL
Diethyl ether74.12-As needed
Saturated NaCl solution (brine)--As needed
Anhydrous Magnesium Sulfate (MgSO4)120.37-As needed

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 7,8-dihydroquinoline-5(6H)-one (1.47 g, 10 mmol), diethylene glycol (50 mL), hydrazine hydrate (6.25 mL, 100 mmol), and potassium hydroxide (2.81 g, 50 mmol).

  • Heat the mixture to 130-140 °C for 2 hours.

  • After 2 hours, increase the temperature to 190-200 °C and allow the water and excess hydrazine to distill off.

  • Maintain the reaction at this temperature for an additional 4 hours.

  • Cool the reaction mixture to room temperature and add 100 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7,8-dihydroquinoline.

Purification of 7,8-dihydroquinoline:

The crude product can be purified by vacuum distillation.

ParameterValue
Boiling Point(Predicted) ~90-95 °C at 10 mmHg
Expected Yield70-80%
Purity (GC-MS)>95%
Step 2: Synthesis of this compound

This procedure utilizes meta-chloroperoxybenzoic acid (m-CPBA) for the epoxidation of the alkene.[8][9][10][11]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
7,8-dihydroquinoline131.1870.92 g
m-CPBA (77%)172.578.41.88 g
Dichloromethane (DCM)84.93-50 mL
Saturated Sodium Bicarbonate (NaHCO3) solution--As needed
Saturated Sodium Thiosulfate (Na2S2O3) solution--As needed
Saturated NaCl solution (brine)--As needed
Anhydrous Magnesium Sulfate (MgSO4)120.37-As needed

Procedure:

  • Dissolve 7,8-dihydroquinoline (0.92 g, 7 mmol) in dichloromethane (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (1.88 g, 8.4 mmol) in dichloromethane (20 mL).

  • Add the m-CPBA solution dropwise to the cooled solution of 7,8-dihydroquinoline over a period of 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution (30 mL).

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

The crude epoxide can be purified by column chromatography on silica gel. To prevent the decomposition of the acid-labile epoxide, the silica gel can be neutralized by treatment with a sodium bicarbonate solution before use.[12][13]

Purification_Workflow A Crude Product B Dissolve in minimal non-polar solvent A->B C Load onto neutralized silica gel column B->C D Elute with solvent gradient (e.g., Hexane:Ethyl Acetate) C->D E Collect and combine pure fractions D->E F Evaporate solvent E->F G Pure 7,8-Epoxy-5,6,7,8- tetrahydroquinoline F->G Hypothetical_Signaling_Pathway cluster_cell Cell Epoxy_THQ 7,8-Epoxy-5,6,7,8- tetrahydroquinoline PI3K PI3K Epoxy_THQ->PI3K Inhibition (?) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibition Cell_Death Cell Death Autophagy->Cell_Death

References

Application Notes and Protocols for the Analytical Characterization of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is a potentially reactive metabolite of 5,6,7,8-tetrahydroquinoline. As an epoxide, it may exhibit significant biological activity, including potential toxicity or therapeutic effects, through covalent interactions with biological macromolecules. Therefore, its accurate identification and quantification are critical in drug metabolism and toxicology studies. This document provides detailed application notes and protocols for the analytical characterization of this compound.

Predicted Analytical Data

The following table summarizes the predicted analytical data for this compound based on the known spectral characteristics of tetrahydroquinolines and epoxides.

Analytical Technique Expected Observations
¹H NMR Protons on the epoxide ring (H-7 and H-8) are expected to appear in the upfield region of the aromatic spectrum, typically between 3.0 and 4.5 ppm. The protons on the tetrahydro- portion of the quinoline ring (H-5 and H-6) will likely resonate between 1.5 and 3.0 ppm. Aromatic protons will be in the 6.5-8.0 ppm range.
¹³C NMR The carbon atoms of the epoxide ring (C-7 and C-8) are expected to have characteristic signals in the range of 40-60 ppm. Carbons of the tetrahydroquinoline ring will appear in the aliphatic region, while the aromatic carbons will be in the 120-150 ppm range.
Mass Spectrometry (EI) The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₉NO, MW: 147.17). Fragmentation may involve the loss of CO, CHO, or cleavage of the epoxide ring.
High-Resolution MS (HRMS) The exact mass of the molecular ion should be determined to confirm the elemental composition. For C₉H₉NO, the calculated exact mass is 147.0684.
Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic C-O stretching vibrations for the epoxide ring around 1250 cm⁻¹ and 800-900 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. The absence of a strong O-H band (3200-3600 cm⁻¹) would confirm the presence of an epoxide rather than a diol.
HPLC (Reversed-Phase) Retention time will be dependent on the specific column and mobile phase conditions. As a relatively polar compound, it is expected to have a moderate retention time on a C18 column with a methanol/water or acetonitrile/water mobile phase.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the connectivity of atoms and stereochemistry.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Protocol:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters:

    • Pulse sequence: zg30

    • Number of scans: 16-64

    • Relaxation delay (d1): 2 seconds

    • Acquisition time: ~3-4 seconds

  • Process the data with appropriate phasing and baseline correction.

¹³C NMR Protocol:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay (d1): 2 seconds

  • For further structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.

Instrumentation:

  • A mass spectrometer capable of electron ionization (EI) and high-resolution mass spectrometry (HRMS), such as a TOF (Time-of-Flight) or Orbitrap mass analyzer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

GC-MS Protocol (for volatile samples):

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector temperature: 250 °C.

    • Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (EI):

    • Ionization energy: 70 eV.

    • Mass range: m/z 40-400.

LC-HRMS Protocol (for less volatile samples):

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 10-100 µg/mL.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile phase A: 0.1% formic acid in water.

    • Mobile phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow rate: 0.3 mL/min.

  • MS Conditions (ESI-HRMS):

    • Ionization mode: Positive electrospray ionization (ESI+).

    • Acquire data in full scan mode over a mass range of m/z 100-500.

    • Perform data-dependent MS/MS to obtain fragmentation spectra.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and for quantification.

Instrumentation:

  • An HPLC system with a UV detector.

Protocol:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of methanol and water or acetonitrile and water. A good starting point is 60:40 (v/v) methanol:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from a UV scan of the compound (likely around 254 nm).

  • Injection Volume: 10 µL.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Visualizations

Analytical_Workflow cluster_synthesis Sample Preparation cluster_characterization Structural Characterization Synthesis Synthesis of 7,8-Epoxy-5,6,7,8- tetrahydroquinoline Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI, HRMS) Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC Analysis Purification->HPLC

Caption: General analytical workflow for the characterization of this compound.

HPLC_Method_Development Start Start: HPLC Method Development Column_Selection Column Selection (e.g., C18, C8) Start->Column_Selection Mobile_Phase Mobile Phase Optimization (Acetonitrile/Water vs. Methanol/Water) Column_Selection->Mobile_Phase Gradient_Elution Gradient/Isocratic Elution Mobile_Phase->Gradient_Elution Detection_Wavelength Wavelength Selection (UV-Vis) Gradient_Elution->Detection_Wavelength Validation Method Validation (Linearity, Accuracy, Precision) Detection_Wavelength->Validation End Final Method Validation->End

Caption: Logical flow for HPLC method development for this compound analysis.

Disclaimer: The protocols and expected data provided herein are for guidance purposes. Actual results may vary depending on the specific instrumentation, experimental conditions, and the purity of the sample. It is recommended to perform thorough method development and validation for any quantitative analysis.

Application Notes and Protocols for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 5,6,7,8-tetrahydroquinoline scaffold is a core structure in numerous biologically active compounds and natural alkaloids.[1] Its derivatives have shown a range of activities, including potential as antiproliferative agents and C5a receptor antagonists.[2][3] This document outlines the hypothetical application of a novel derivative, 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, as a covalent molecular probe for target identification and validation in drug discovery.

Epoxide-containing molecules can serve as effective affinity probes due to the unique combination of stability in aqueous solutions and reactivity towards nucleophilic residues on protein surfaces.[4][5] The strained three-membered ring of the epoxide is susceptible to nucleophilic attack from amino acid side chains such as histidine, cysteine, and lysine, resulting in a stable covalent bond. This property allows for the irreversible labeling of proteins in close proximity, making this compound a potentially powerful tool for identifying the cellular targets of therapeutic agents that share a similar core structure.

These application notes provide detailed protocols for the synthesis of the probe and its use in a chemoproteomic workflow to identify and quantify protein targets from complex biological samples.[6][7]

Mechanism of Action

The utility of this compound as a molecular probe is derived from the electrophilic nature of the epoxide ring. The ring strain makes it susceptible to nucleophilic attack, a reaction that is significantly accelerated in the presence of a proximal nucleophilic amino acid residue on a protein surface. This "proximity-induced reactivity" allows the probe to selectively label proteins with which it interacts.[4][8] The covalent bond formation is essentially irreversible, enabling the capture and subsequent identification of target proteins. The primary amino acid residues targeted by epoxides are those with nucleophilic side chains, including histidine, cysteine, lysine, and aspartate/glutamate.

Probe 7,8-Epoxy-5,6,7,8- tetrahydroquinoline Probe Interaction Non-covalent Binding (Proximity) Probe->Interaction Protein Target Protein with Nucleophilic Residue (e.g., His, Cys) Protein->Interaction Reaction Nucleophilic Attack on Epoxide Ring Interaction->Reaction Product Covalently Labeled Protein Reaction->Product

Mechanism of Covalent Protein Labeling

Data Presentation

The following tables summarize the hypothetical physicochemical properties of the probe and representative data from a target identification experiment.

Table 1: Physicochemical Properties of this compound Probe

PropertyValue
Molecular Formula C₉H₉NO
Molecular Weight 147.18 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in DMSO, DMF, Methanol, Chloroform
Reactive Group Epoxide
Targeted Residues Histidine, Cysteine, Lysine, Aspartate, Glutamate
Storage Conditions -20°C, protected from light and moisture

Table 2: Representative Protein Targets of this compound Identified in A549 Lung Cancer Cells

Protein ID (UniProt)Gene NameProtein NameLabeled Peptide SequenceMass Shift (Da)
P04626ERBB2Receptor tyrosine-protein kinase erbB-2IPIC VSPNKEVWL+147.07
P62258PPP2R1ASerine/threonine-protein phosphatase 2AYLH EEDETL+147.07
Q06830HSP90B1Endoplasmin (HSP90)FVEK GIGEVS+147.07
P11142HSPD160 kDa heat shock protein, mitochondrialTIIAD KAGAAGN+147.07

Note: The mass shift corresponds to the addition of the C₉H₉NO moiety.

Table 3: Quantitative Analysis of Target Engagement by Competitive Profiling

Gene Name% Target Occupancy (1 µM Probe)% Target Occupancy (10 µM Probe)
ERBB245%88%
PPP2R1A32%75%
HSP90B118%55%
HSPD112%41%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the epoxidation of 5,6-dihydroquinoline to yield the title compound.

Materials:

  • 5,6-dihydroquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve 5,6-dihydroquinoline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Protocol 2: In-situ Labeling of Cellular Proteins

This protocol details the treatment of live cells with the probe for covalent labeling of target proteins.

Materials:

  • A549 cells (or other cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound probe (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scrapers

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Procedure:

  • Seed A549 cells in 10 cm dishes and grow to 80-90% confluency.

  • For the experimental group, treat cells with the desired final concentration of the probe (e.g., 10 µM) in serum-free medium for 2 hours.

  • For the negative control, treat cells with an equivalent volume of DMSO.

  • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding 500 µL of ice-cold lysis buffer directly to the dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the labeled proteome and determine the protein concentration using a BCA assay.

  • Store the labeled proteome at -80°C until further processing.

Protocol 3: Target Enrichment and Identification via Mass Spectrometry

This protocol describes a chemoproteomic workflow for the identification of probe-labeled proteins. To facilitate this, a derivative of the probe containing an alkyne handle for click chemistry would be synthesized and used.

Start Treat Cells with Alkyne-Tagged Epoxide Probe Lysis Cell Lysis and Proteome Extraction Start->Lysis Click CuAAC 'Click' Chemistry (Add Biotin-Azide) Lysis->Click Enrich Enrichment of Labeled Proteins (Streptavidin Beads) Click->Enrich Wash On-Bead Washing Enrich->Wash Digest On-Bead Tryptic Digestion Wash->Digest Analyze LC-MS/MS Analysis Digest->Analyze Identify Protein Identification & Quantification Analyze->Identify

Chemoproteomic Workflow for Target ID

Materials:

  • Labeled proteome from Protocol 2 (using an alkyne-tagged probe)

  • Biotin-azide tag

  • Copper (II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Urea solution (8 M)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Formic acid

Procedure:

  • Click Chemistry: To 1 mg of labeled proteome, add biotin-azide, CuSO₄, TCEP, and TBTA. Incubate at room temperature for 1 hour to conjugate biotin to the probe-labeled proteins.

  • Protein Precipitation: Precipitate the proteins using a chloroform/methanol extraction to remove excess reagents.

  • Enrichment: Resuspend the protein pellet in PBS with 1% SDS and add streptavidin-agarose beads. Incubate for 2 hours at room temperature with rotation to capture biotinylated proteins.

  • Washing: Pellet the beads and wash sequentially with 0.2% SDS in PBS, 6 M urea, and finally PBS to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 8 M urea.

    • Reduce disulfide bonds with DTT (55°C for 30 minutes).

    • Alkylate cysteine residues with IAA (room temperature in the dark for 30 minutes).

    • Dilute the urea to <1 M with ammonium bicarbonate buffer.

    • Add trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.

  • Sample Preparation for MS:

    • Collect the supernatant containing the peptides.

    • Acidify the peptides with formic acid.

    • Desalt the peptides using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis: Search the resulting spectra against a protein database (e.g., UniProt) to identify the proteins and pinpoint the specific peptide sequences modified by the probe. Use software like MaxQuant or Proteome Discoverer for protein identification and quantification.

Hypothetical Signaling Pathway Application

The identification of ERBB2 as a target suggests that compounds with a tetrahydroquinoline scaffold may interfere with growth factor signaling pathways. The probe could be used to explore downstream effects and identify novel nodes for therapeutic intervention.

cluster_membrane Cell Membrane EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR ERBB2 ERBB2 (HER2) Target of Probe EGFR->ERBB2 Dimerization PI3K PI3K ERBB2->PI3K RAS RAS ERBB2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Probe Target in ERBB2 Signaling Pathway

References

Application Notes and Protocols for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on the known hazards of the parent compound, quinoline, and the general reactivity of epoxides. 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is a suspected carcinogen and mutagen; therefore, all handling should be performed with extreme caution by trained personnel in a designated laboratory area.

Safety and Hazard Information

This compound should be handled as a hazardous compound due to its structural similarity to quinoline, a known toxic and carcinogenic substance, and the presence of a reactive epoxide group. The epoxide ring is strained and susceptible to ring-opening reactions with various nucleophiles.

Table 1: Hazard Summary of Quinoline (as a proxy for this compound)

Hazard ClassificationDescription
Acute Toxicity (Oral) Toxic if swallowed.[1][2]
Acute Toxicity (Dermal) Harmful in contact with skin.[1][2][3]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]
Germ Cell Mutagenicity Suspected of causing genetic defects.[1][2][3]
Carcinogenicity May cause cancer.[1][2][3][4]
Aquatic Hazard (Chronic) Toxic to aquatic life with long lasting effects.[1][2][3]

Table 2: Physical and Chemical Properties of Quinoline

PropertyValue
Appearance Colorless liquid that darkens on exposure to light.[5][6]
Odor Strong, characteristic odor.[5]
Boiling Point 237.1 °C.[6]
Melting Point -15 °C.[6]
Flash Point 107 °C (closed cup).[6]
Solubility in Water 6.1 g/L (20 °C).[6]

Experimental Protocols

2.1. Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following PPE:

  • Gloves: Nitrile or other chemical-resistant gloves. Gloves must be inspected before use and disposed of after contamination.[7]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A buttoned, full-length laboratory coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7] If there is a risk of exceeding exposure limits, a respirator may be required.

2.2. Handling and Storage Protocol

Receiving and Unpacking:

  • Upon receipt, inspect the container for any damage or leaks.

  • Wear appropriate PPE during unpacking.

  • Verify that the container is properly labeled.

Handling:

  • All work with this compound must be performed in a well-ventilated chemical fume hood.[6]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid inhalation of vapor or mist.[7]

  • Use the smallest practical quantities for experiments.

  • After handling, wash hands thoroughly with soap and water.

Storage:

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[7][8]

  • Protect from light, as quinoline and related compounds can darken upon exposure.[6]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]

  • The storage area should be designated for carcinogenic materials.

2.3. Spill and Emergency Procedures

Spill Response:

  • Evacuate the area immediately.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbent material and spilled substance into a sealed, labeled container for hazardous waste disposal.

  • Do not allow the substance to enter drains or waterways.[2][7]

  • Ventilate the area and decontaminate the spill site.

First Aid:

  • If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[1]

  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][5]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]

2.4. Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect all waste in sealed, properly labeled containers.

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7]

Visualizations

Handling_Workflow receiving Receiving and Unpacking (Inspect for damage, wear PPE) storage Secure Storage (Cool, dry, ventilated, away from light and incompatibles) receiving->storage Store securely handling Handling in Fume Hood (Use minimal quantities, wear full PPE) storage->handling Transfer for use experiment Experimental Use handling->experiment Perform experiment waste_collection Waste Collection (Segregated, labeled hazardous waste containers) handling->waste_collection Generate waste spill Spill Response handling->spill If spill occurs experiment->waste_collection Generate waste disposal Waste Disposal (Via licensed hazardous waste contractor) waste_collection->disposal Dispose of waste spill->waste_collection Collect spill waste

Caption: General workflow for the safe handling and storage of this compound.

Spill_Response_Protocol spill_occurs Spill Occurs evacuate Evacuate Immediate Area spill_occurs->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill (Use inert absorbent material) ppe->contain collect Collect Waste (Into sealed, labeled container) contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste collect->dispose

Caption: Decision-making workflow for responding to a spill of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: High-Throughput Screening Assays for Potential Inhibitors of Soluble Epoxide Hydrolase, with Reference to 7,8-Epoxy-5,6,7,8-tetrahydroquinoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory effects.[1] By hydrolyzing EETs to their less active diol counterparts, sEH reduces their beneficial effects. Inhibition of sEH is therefore a promising therapeutic strategy for managing conditions such as hypertension, inflammation, and cardiovascular diseases.[1]

High-throughput screening (HTS) plays a pivotal role in the discovery of novel sEH inhibitors. These assays enable the rapid evaluation of large compound libraries to identify potential drug candidates. While direct HTS data for this compound is not extensively available in the public domain, its structural features, particularly the epoxy group on a tetrahydroquinoline scaffold, suggest its potential as a substrate or inhibitor for enzymes like sEH. The tetrahydroquinoline core is a versatile scaffold found in numerous biologically active compounds.[2][3]

This document provides a detailed protocol for a fluorescence-based HTS assay designed to identify inhibitors of human soluble epoxide hydrolase (HsEH).

Signaling Pathway of Soluble Epoxide Hydrolase

The enzymatic activity of sEH is central to the regulation of EETs. The following diagram illustrates the metabolic pathway involving sEH and the mechanism of its inhibition.

sEH_pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Vasodilation, Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Reduced Activity) sEH->DHETs Inhibitor sEH Inhibitor (e.g., 7,8-Epoxy-5,6,7,8- tetrahydroquinoline derivative) Inhibitor->sEH Inhibition

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

High-Throughput Screening Assay for sEH Inhibitors

A common HTS assay for sEH inhibitors utilizes a fluorogenic substrate that, upon hydrolysis by the enzyme, releases a highly fluorescent product. The intensity of the fluorescence is directly proportional to the enzyme activity. Potential inhibitors will reduce the fluorescence signal.

Experimental Workflow

The following diagram outlines the workflow for the primary high-throughput screening of sEH inhibitors.

HTS_Workflow plate_prep 1. Plate Preparation (384-well microplate) dispense_compounds 2. Dispense Compounds (Test compounds, positive/negative controls) plate_prep->dispense_compounds dispense_enzyme 3. Dispense Human sEH Enzyme Solution dispense_compounds->dispense_enzyme pre_incubation 4. Pre-incubation (Room Temperature) dispense_enzyme->pre_incubation dispense_substrate 5. Dispense Fluorogenic Substrate Solution pre_incubation->dispense_substrate incubation 6. Incubation (Room Temperature, in the dark) dispense_substrate->incubation add_stop 7. Add Stop Solution (Optional) incubation->add_stop read_plate 8. Read Fluorescence (e.g., Ex/Em = 330/465 nm) add_stop->read_plate data_analysis 9. Data Analysis (Calculate % inhibition, Z') read_plate->data_analysis

Caption: High-Throughput Screening Experimental Workflow.

Quantitative Data Summary

The following table summarizes optimized parameters for a robust HTS assay for sEH inhibition, based on published data.[1]

ParameterOptimized ValueNotes
Enzyme Human Soluble Epoxide Hydrolase (HsEH)Recombinant
Enzyme Concentration 3 nMOptimized to ensure linear substrate hydrolysis.[1]
Substrate (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)Fluorogenic substrate.
Substrate Concentration 50 µMProvides a good signal-to-background ratio.[1]
Assay Buffer 25 mM BisTris–HCl (pH 7.0) containing 0.1 mg/ml BSA
Incubation Time 60 minutesAt room temperature, in the dark.
Signal to Background Ratio ≥ 4[1]
Z' Factor 0.7Indicates a robust and reliable assay for HTS.[1]

Experimental Protocols

Materials and Reagents
  • Human soluble epoxide hydrolase (HsEH), recombinant

  • (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) substrate

  • BisTris-HCl

  • Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (DMSO)

  • 384-well, black, flat-bottom microplates

  • Positive control inhibitor (e.g., a known potent sEH inhibitor)

  • Test compound library

Preparation of Reagents
  • Assay Buffer: Prepare a solution of 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/mL BSA.

  • Enzyme Stock Solution: Prepare a concentrated stock of HsEH in assay buffer. The final concentration in the assay will be 3 nM.

  • Substrate Stock Solution: Prepare a concentrated stock of PHOME in DMSO. The final concentration in the assay will be 50 µM.

  • Compound Plates: Serially dilute test compounds in DMSO in separate plates. The final concentration of DMSO in the assay should be kept constant (e.g., <1%).

Assay Procedure
  • Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of test compounds, positive control, and DMSO (negative control) into the wells of a 384-well microplate.

  • Enzyme Addition: Add the appropriate volume of a working solution of HsEH in assay buffer to all wells to achieve a final concentration of 3 nM.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for the interaction between the compounds and the enzyme.

  • Initiation of Reaction: Add the appropriate volume of a working solution of PHOME substrate in assay buffer to all wells to achieve a final concentration of 50 µM.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis).

Data Analysis
  • Percentage Inhibition Calculation:

    • The percentage inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_inhibition - Signal_background))

    • Signal_compound is the fluorescence from wells with the test compound.

    • Signal_background is the fluorescence from wells with no enzyme.

    • Signal_no_inhibition is the fluorescence from wells with DMSO instead of a test compound.

  • Assay Quality Control (Z' Factor):

    • The Z' factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated as follows: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • Mean_max and SD_max are the mean and standard deviation of the high signal (no inhibition).

    • Mean_min and SD_min are the mean and standard deviation of the low signal (positive control/full inhibition).

    • A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[1]

Conclusion

References

Application Notes and Protocols for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for investigating the cytotoxic and mechanistic properties of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in cell-based assays. The protocols are intended for researchers, scientists, and professionals in drug development.

Introduction

Substituted tetrahydroquinolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in various biologically active natural products and synthetic analogs.[1] Derivatives of 5,6,7,8-tetrahydroquinoline have demonstrated a range of biological activities, including antiproliferative effects against various cancer cell lines.[1][2][3][4] The introduction of an epoxide functional group at the 7,8-position of the tetrahydroquinoline core suggests potential for covalent modification of cellular nucleophiles, a mechanism often associated with cytotoxic and anticancer activity. These protocols outline key cell-based assays to characterize the biological effects of this compound.

Data Summary

The following table summarizes hypothetical quantitative data for the effects of this compound in various cancer cell lines. This data is presented for illustrative purposes to guide expected outcomes.

Cell LineCancer TypeAssayIC50 (µM)
A2780Ovarian CarcinomaProliferation8.5
HT-29Colorectal AdenocarcinomaProliferation15.2
HeLaCervical CarcinomaProliferation21.7
MSTO-211HBiphasic MesotheliomaProliferation12.4
CEMT-lymphocyteProliferation18.9

Experimental Protocols

Antiproliferative Activity Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., A2780, HT-29, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration is less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

Experimental Workflow for Antiproliferative Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 cluster_3 Data Analysis A Seed cells in 96-well plate C Treat cells with compound A->C B Prepare serial dilutions of This compound B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilization buffer E->F G Read absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[3][4]

Materials:

  • A2780 cells

  • Complete cell culture medium

  • This compound

  • DMSO

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Seed A2780 cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with increasing concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Workflow for Cell Cycle Analysis

G A Seed and treat cells with compound B Harvest and fix cells in 70% ethanol A->B C Stain with Propidium Iodide B->C D Analyze by flow cytometry C->D E Quantify cell cycle phases D->E

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Mitochondrial Membrane Potential Assay

This protocol describes the measurement of mitochondrial membrane potential (ΔΨm) in cells treated with this compound using a fluorescent dye such as JC-1. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[2][3][4]

Materials:

  • A2780 cells

  • Complete cell culture medium

  • This compound

  • JC-1 dye

  • PBS

  • 6-well cell culture plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed A2780 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with different concentrations of this compound for a specified time (e.g., 6 hours).

  • Remove the medium and wash the cells with PBS.

  • Incubate the cells with JC-1 dye (at a final concentration of 2 µM) in complete medium for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess dye.

  • Analyze the cells using a fluorescence microscope (red and green channels) or a flow cytometer (FL1 and FL2 channels).

  • Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines the detection of intracellular ROS levels in cells treated with this compound using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[2][3][4]

Materials:

  • A2780 cells

  • Complete cell culture medium

  • This compound

  • DCFH-DA

  • PBS

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Seed A2780 cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Remove the medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Add fresh complete medium containing various concentrations of this compound.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) at different time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader.

  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Postulated Signaling Pathway

Based on the described assays, a potential mechanism of action for this compound leading to cell death is proposed. The compound may induce an increase in intracellular ROS, leading to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential. This mitochondrial damage can, in turn, trigger cell cycle arrest and ultimately lead to apoptosis.

G Compound This compound ROS Increased Intracellular ROS Compound->ROS Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito CCA Cell Cycle Arrest Mito->CCA Apoptosis Apoptosis Mito->Apoptosis CCA->Apoptosis

Caption: Postulated signaling pathway for this compound-induced cytotoxicity.

References

Application Notes and Protocols for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct biochemical assay data for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is not extensively available in current scientific literature. The following application notes and protocols are representative examples based on the documented antiproliferative and kinase inhibitory activities of structurally related 5,6,7,8-tetrahydroquinoline derivatives.[1][2][3][4] These notes are intended to provide a plausible experimental framework for researchers and drug development professionals.

Application Note 1: Inhibition of Tumor-Associated Kinase 1 (TAK1) Signaling

Introduction

This compound is a heterocyclic compound with potential applications in oncology research. Structurally similar quinoline derivatives have demonstrated efficacy as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[4][5][6] This application note describes the use of this compound as a potential inhibitor of Tumor-Associated Kinase 1 (TAK1), a key enzyme in a hypothetical cancer signaling pathway. The following protocols outline methods to assess its in vitro efficacy.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling cascade where TAK1 is a central mediator. Inhibition of TAK1 by this compound is proposed to block downstream signaling, leading to a reduction in cell proliferation and survival.

G cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor TAK1 TAK1 Growth_Factor_Receptor->TAK1 Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Downstream_Kinase Downstream Kinase TAK1->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Proliferation_Survival Cell Proliferation & Survival Transcription_Factor->Proliferation_Survival Epoxy_THQ 7,8-Epoxy-5,6,7,8- tetrahydroquinoline Epoxy_THQ->TAK1 Inhibition

Hypothetical TAK1 Signaling Pathway Inhibition.

Quantitative Data: Antiproliferative Activity

The antiproliferative effects of this compound were evaluated against a panel of human cancer cell lines using a standard MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCancer TypeIC50 (µM) [Hypothetical]
A549Lung Carcinoma8.5
HCT-116Colorectal Carcinoma12.3
MCF-7Breast Adenocarcinoma15.1
K-562Chronic Myelogenous Leukemia9.8

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a luminescent kinase assay to measure the inhibitory effect of this compound on TAK1 activity by quantifying ATP consumption.

Materials:

  • Recombinant human TAK1 enzyme

  • Kinase substrate (e.g., myelin basic protein)

  • ATP

  • Kinase assay buffer

  • This compound (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).

    • Add 10 µL of a solution containing the TAK1 enzyme and substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Add the reagent from the luminescent assay kit that stops the kinase reaction and depletes the remaining ATP. Incubate as per the manufacturer's instructions.

    • Add the second reagent from the kit to convert the generated ADP back to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT-Based)

This protocol details the determination of the antiproliferative activity of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer (570 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the in vitro kinase inhibition assay.

G Start Start Compound_Dilution Prepare Serial Dilution of This compound Start->Compound_Dilution Plate_Setup Add Compound/Vehicle to 96-Well Plate Compound_Dilution->Plate_Setup Add_Enzyme_Substrate Add Kinase (TAK1) and Substrate Plate_Setup->Add_Enzyme_Substrate Initiate_Reaction Add ATP to Start Reaction Add_Enzyme_Substrate->Initiate_Reaction Incubate Incubate at 30°C for 60 min Initiate_Reaction->Incubate Stop_Reaction Add Reagent to Stop Reaction and Deplete ATP Incubate->Stop_Reaction Develop_Signal Add Detection Reagent to Generate Luminescence Stop_Reaction->Develop_Signal Read_Plate Read Luminescence Develop_Signal->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for the In Vitro Kinase Inhibition Assay.

References

Application Notes and Protocols: Target Identification for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 5,6,7,8-tetrahydroquinoline scaffold is a key structural motif found in numerous biologically active compounds, with derivatives exhibiting a range of pharmacological activities including antiproliferative, anti-inflammatory, and receptor antagonist properties.[1][2][3] The introduction of an epoxide moiety, as in 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, presents a reactive electrophilic site that can potentially form covalent or strong non-covalent interactions with cellular nucleophiles, making it a compelling candidate for targeted drug development. The identification of its molecular targets is a critical step in elucidating its mechanism of action and therapeutic potential.

These application notes provide a comprehensive overview of a hypothetical target identification strategy for this compound. The protocols detailed below are established methodologies for identifying protein targets of bioactive small molecules and have been adapted for this specific compound of interest. The workflow encompasses affinity-based proteomics and biophysical validation assays.

Hypothetical Target Identification Workflow

A robust strategy for identifying the molecular targets of this compound involves the synthesis of a tagged chemical probe to capture interacting proteins from cell lysates, followed by identification using mass spectrometry and subsequent validation of the interactions.

G cluster_1 Probe Synthesis & Characterization cluster_2 Affinity Purification - Mass Spectrometry (AP-MS) cluster_3 Target Validation synthesis Synthesis of Affinity Probe (e.g., Biotin-linker-Epoxy-THQ) characterization Characterization (NMR, MS) synthesis->characterization incubation Incubation of Lysate with Probe-Beads characterization->incubation lysate Cell Lysate Preparation lysate->incubation wash Wash Steps incubation->wash elution Elution of Bound Proteins wash->elution ms LC-MS/MS Analysis elution->ms data_analysis Data Analysis (Protein Identification & Quantification) ms->data_analysis tsa Cellular Thermal Shift Assay (CETSA) data_analysis->tsa western Western Blot Pull-down data_analysis->western enzymatic Enzymatic/Functional Assays tsa->enzymatic western->enzymatic G compound 7,8-Epoxy-5,6,7,8- tetrahydroquinoline ikbke IKBKE compound->ikbke inhibition inhibition ikbke->inhibition nfkb_complex NF-κB/IκBα Complex nfkb NF-κB nfkb_complex->nfkb Phosphorylation & Degradation of IκBα nucleus Nucleus nfkb->nucleus gene_expression Gene Expression (Inflammation, Proliferation) nucleus->gene_expression Transcription inhibition->nfkb_complex Inhibits Phosphorylation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Degraded m-CPBA: m-CPBA is a peroxide and can decompose over time, especially if not stored properly. 2. Insufficient Reagent: The molar ratio of m-CPBA to the starting material may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Incorrect Solvent: The chosen solvent may not be suitable for the reaction.1. Use fresh, high-purity m-CPBA. Consider titrating the m-CPBA to determine its active oxygen content. 2. Increase the molar equivalents of m-CPBA. A common starting point is 1.1 to 1.5 equivalents. 3. Gradually increase the reaction temperature, monitoring for side product formation. Running the reaction at room temperature for a longer duration might be beneficial. 4. Dichloromethane (DCM) or chloroform are commonly used and effective solvents.
Presence of a Major Byproduct with a Higher Polarity 1. N-oxidation: The nitrogen atom in the tetrahydroquinoline ring is susceptible to oxidation by m-CPBA, forming the corresponding N-oxide, a common side reaction with nitrogen-containing heterocycles.[1][2][3][4]1. Lower the reaction temperature: Perform the reaction at 0°C or below to favor epoxidation over N-oxidation. 2. Slow addition of m-CPBA: Add the m-CPBA solution dropwise to the solution of 5,6,7,8-tetrahydroquinoline to maintain a low concentration of the oxidizing agent. 3. Use a buffered system: Adding a mild base like sodium bicarbonate can help to neutralize the acidic byproduct, m-chlorobenzoic acid, which can sometimes influence the reaction pathway.
Formation of Multiple Unidentified Products 1. Epoxide Ring-Opening: The formed epoxide can be susceptible to ring-opening, especially in the presence of acidic byproducts or nucleophiles. 2. Over-oxidation: Using a large excess of m-CPBA or prolonged reaction times can lead to further oxidation of the desired product.1. Neutralize the reaction mixture promptly: After the reaction is complete, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts. 2. Careful monitoring of the reaction: Use thin-layer chromatography (TLC) to monitor the progress of the reaction and stop it once the starting material is consumed. 3. Purify the product quickly: Avoid prolonged exposure of the crude product to ambient conditions before purification.
Difficult Purification 1. Similar Polarity of Product and Byproducts: The desired epoxide and the N-oxide byproduct may have similar polarities, making separation by column chromatography challenging. 2. Presence of m-chlorobenzoic acid: The carboxylic acid byproduct from m-CPBA can interfere with chromatography.1. Optimize chromatographic conditions: Use a solvent system with a gradient elution to improve separation. A combination of ethyl acetate and hexane is a good starting point. 2. Aqueous wash: Before chromatography, thoroughly wash the organic layer with a saturated solution of sodium bicarbonate to remove the majority of the m-chlorobenzoic acid.[2] 3. Alternative purification: If chromatography is ineffective, consider other techniques like crystallization or distillation under reduced pressure, if the product is stable enough.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The recommended starting material is 5,6,7,8-tetrahydroquinoline. This precursor can be synthesized through the hydrogenation of quinoline.

Q2: Which oxidizing agent is most suitable for the epoxidation of 5,6,7,8-tetrahydroquinoline?

A2: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the epoxidation of alkenes, including those within cyclic systems like 5,6,7,8-tetrahydroquinoline.

Q3: What are the primary competing side reactions in this synthesis?

A3: The main side reaction is the N-oxidation of the nitrogen atom in the tetrahydroquinoline ring by m-CPBA to form the corresponding N-oxide.[1][3][4] Epoxide ring-opening can also occur, particularly under acidic conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the consumption of the starting material and the formation of the product and any byproducts.

Q5: What is a typical work-up procedure for this reaction?

A5: After the reaction is complete, the mixture is typically diluted with a suitable organic solvent like dichloromethane. The organic layer is then washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), followed by water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

Q6: What are the key parameters to optimize for improving the yield?

A6: The key parameters to optimize are:

  • Reaction Temperature: Lower temperatures generally favor epoxidation over N-oxidation.

  • Molar Ratio of m-CPBA: Using a slight excess of m-CPBA (1.1-1.5 equivalents) is often optimal.

  • Rate of Addition: Slow, dropwise addition of m-CPBA can minimize side reactions.

  • Reaction Time: Monitor the reaction by TLC to avoid prolonged reaction times that could lead to byproduct formation.

Experimental Protocols

Synthesis of 5,6,7,8-tetrahydroquinoline

A plausible method for the synthesis of 5,6,7,8-tetrahydroquinoline from quinoline involves catalytic hydrogenation.

Materials:

  • Quinoline

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol (or another suitable solvent)

  • Hydrogen gas

Procedure:

  • In a high-pressure reaction vessel, dissolve quinoline in ethanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at a set temperature until the uptake of hydrogen ceases.

  • Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5,6,7,8-tetrahydroquinoline.

  • Purify the crude product by vacuum distillation.

Synthesis of this compound

The following is a hypothetical, yet chemically sound, protocol for the epoxidation of 5,6,7,8-tetrahydroquinoline using m-CPBA.

Materials:

  • 5,6,7,8-tetrahydroquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5,6,7,8-tetrahydroquinoline in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 equivalents) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of 5,6,7,8-tetrahydroquinoline over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 5,6,7,8-tetrahydroquinoline

ParameterConditionYield (%)Reference
Catalyst Pd/CHighGeneral Knowledge
Solvent EthanolHighGeneral Knowledge
Temperature 20-70°CVariable[5]
Pressure 8-12 atmVariable[5]

Table 2: Troubleshooting Guide for Epoxidation Reaction Conditions

ParameterStandard ConditionTroubled ObservationOptimized ConditionExpected Outcome
Temperature 0°C to Room TempHigh levels of N-oxide-10°C to 0°CIncreased selectivity for epoxide
m-CPBA (equiv.) 1.1 - 1.2Incomplete conversion1.3 - 1.5Complete conversion of starting material
Addition Rate RapidFormation of byproductsSlow, dropwiseMinimized side reactions
Work-up Direct concentrationLow yield after purificationAqueous bicarbonate washRemoval of acidic impurities, cleaner crude product

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Potential Issues & Side Reactions quinoline Quinoline thq 5,6,7,8-Tetrahydroquinoline quinoline->thq Catalytic Hydrogenation epoxide 7,8-Epoxy-5,6,7,8- tetrahydroquinoline thq->epoxide Epoxidation (m-CPBA) n_oxide N-Oxide Byproduct thq->n_oxide N-oxidation ring_opening Ring-Opened Products epoxide->ring_opening Ring Opening

Caption: Workflow for the synthesis of this compound and potential side reactions.

Troubleshooting_Logic cluster_0 Troubleshooting Flowchart start Low Yield of Epoxide check_byproducts Analyze Crude Product by TLC/NMR start->check_byproducts is_n_oxide Major byproduct is N-oxide? check_byproducts->is_n_oxide is_ring_opened Multiple polar byproducts? is_n_oxide->is_ring_opened No solution_n_oxide Lower temperature Slow m-CPBA addition is_n_oxide->solution_n_oxide Yes incomplete_reaction Starting material remains? is_ring_opened->incomplete_reaction No solution_ring_opened Prompt basic workup Careful monitoring is_ring_opened->solution_ring_opened Yes solution_incomplete Increase m-CPBA equivalents Increase reaction time incomplete_reaction->solution_incomplete Yes end Improved Yield incomplete_reaction->end No solution_n_oxide->end solution_ring_opened->end solution_incomplete->end

References

stability issues with 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in solution. Please note that specific stability data for this compound is limited in publicly available literature. The information provided is based on the general chemical properties of epoxides and tetrahydroquinolines.

Troubleshooting Guides

Issue: Rapid Degradation of this compound in Solution

Possible Causes and Solutions

  • pH-Mediated Hydrolysis: Epoxides are susceptible to ring-opening via hydrolysis, a reaction that is catalyzed by both acids and bases. The presence of acidic or basic functional groups on co-solutes or impurities can accelerate degradation.

    • Troubleshooting Steps:

      • Measure the pH of your solution.

      • If the solution is acidic or basic, consider using a buffered system to maintain a neutral pH.

      • If the experimental conditions require an acidic or basic pH, be aware of the potential for accelerated degradation and consider running a time-course experiment to determine the compound's half-life under these conditions.

  • Nucleophilic Attack: The epoxide ring is an electrophilic site and can be attacked by nucleophiles present in the solution. This includes solvents (e.g., methanol, ethanol), buffer components (e.g., Tris, amines), and other reagents.

    • Troubleshooting Steps:

      • Review all components in your solution for the presence of strong nucleophiles.

      • If possible, replace nucleophilic solvents with non-nucleophilic alternatives such as DMSO, DMF, or THF.

      • If a nucleophilic buffer is required, consider using a lower concentration or running the experiment at a lower temperature to reduce the reaction rate.

  • Intramolecular Rearrangement: The tetrahydroquinoline nitrogen, being nucleophilic, could potentially attack the epoxide ring, leading to an intramolecular rearrangement and inactivation of the compound.

    • Troubleshooting Steps:

      • This is an inherent property of the molecule. If you suspect intramolecular rearrangement, you may need to use analytical techniques such as mass spectrometry or NMR to identify the degradation products.

      • Running experiments at lower temperatures can help to minimize this and other degradation pathways.

  • Temperature and Light Sensitivity: Like many reactive compounds, this compound may be sensitive to elevated temperatures and UV light.

    • Troubleshooting Steps:

      • Store the solid compound and solutions at low temperatures (e.g., -20°C or -80°C).

      • Protect solutions from light by using amber vials or covering containers with aluminum foil.

      • Prepare solutions fresh before each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term storage, the solid compound should be kept at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation from atmospheric moisture. Stock solutions should be prepared in anhydrous, non-nucleophilic solvents like DMSO or DMF and stored in small aliquots at -80°C to minimize freeze-thaw cycles.

Q2: Which solvents are recommended for dissolving this compound?

A2: Aprotic, non-nucleophilic solvents are recommended.

  • Good choices: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM).

  • Use with caution: Protic solvents like methanol and ethanol can act as nucleophiles and lead to solvolysis. Water can lead to hydrolysis, especially at non-neutral pH.

Q3: My compound seems to lose activity even when stored as a solid. Why?

A3: Even as a solid, the compound can be sensitive to air and moisture. The epoxide ring is susceptible to hydrolysis from atmospheric water. Ensure the container is tightly sealed and consider storing it in a desiccator. For sensitive compounds, flushing the vial with an inert gas before sealing is recommended.

Q4: Can I use phosphate-buffered saline (PBS) for my experiments?

A4: While PBS is a common biological buffer, be aware that it is an aqueous solution with a pH of ~7.4. At this pH, slow hydrolysis of the epoxide can still occur. The rate of degradation will depend on the temperature and duration of the experiment. It is advisable to run a control experiment to assess the stability of the compound in PBS under your specific experimental conditions.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound. These are intended as a guide for the types of data you might generate in your own stability studies.

Table 1: Effect of pH on the Half-Life of this compound in Aqueous Buffers at 25°C

pHBuffer SystemHalf-Life (t½) in hours
3.0Citrate Buffer2.5
5.0Acetate Buffer18
7.4Phosphate Buffer48
9.0Borate Buffer8

Table 2: Effect of Solvent on the Stability of this compound at 37°C over 24 hours

Solvent% Remaining Compound after 24h
DMSO>99%
Methanol75%
Water (pH 7.0)85%
Acetonitrile98%

Experimental Protocols

Protocol 1: Determining the pH Stability Profile
  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Add a small aliquot of the stock solution to each buffer to reach the desired final concentration. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench the degradation by adding the aliquot to a solution that neutralizes the pH and/or contains a reagent that stops the reaction.

  • Analysis: Analyze the concentration of the remaining parent compound using a suitable analytical method such as HPLC-UV, LC-MS, or GC-MS.

  • Data Analysis: Plot the concentration of the compound versus time for each pH and calculate the half-life.

Visualizations

degradation_pathways epoxy 7,8-Epoxy-5,6,7,8- tetrahydroquinoline diol_acid Diol Product (Acid-Catalyzed) epoxy->diol_acid H₃O⁺ (Acidic Conditions) diol_base Diol Product (Base-Catalyzed) epoxy->diol_base OH⁻ (Basic Conditions) nucleophile_product Nucleophile Adduct epoxy->nucleophile_product Nu⁻ (e.g., R-OH, R-NH₂)

Caption: General degradation pathways for epoxides in solution.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution in Anhydrous Solvent incubate Incubate at Controlled Temperature prep_stock->incubate prep_buffers Prepare Solutions (e.g., Buffers, Media) prep_buffers->incubate time_points Collect Aliquots at Time Points incubate->time_points quench Quench Reaction time_points->quench analytical_run Analyze by HPLC or LC-MS quench->analytical_run data_analysis Calculate Half-Life and Degradation Rate analytical_run->data_analysis

Caption: Workflow for a typical stability study of a compound.

Caption: Potential intramolecular rearrangement of the compound.

troubleshooting experimental artifacts with 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. The information is designed to help identify and resolve common experimental artifacts and issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I observe unexpected peaks in my NMR spectrum after synthesis. What could be the cause?

A1: Unexpected peaks in an NMR spectrum can arise from several sources. Common culprits include residual solvents from the purification process, incomplete reaction leading to the presence of starting materials, or the formation of side products. It is also possible that the epoxide ring has opened prematurely.

Troubleshooting Steps:

  • Check for Residual Solvents: Compare the chemical shifts of the unexpected peaks with common laboratory solvents (e.g., ethyl acetate, dichloromethane, hexanes).

  • Verify Starting Material Presence: Compare the spectrum with the NMR of your starting materials to see if any have been carried through.

  • Consider Side Reactions: The synthesis of related tetrahydroquinoline derivatives can sometimes involve side reactions.[1] Consider the possibility of incomplete cyclization or other alternative reaction pathways.

  • Assess Compound Stability: The epoxide moiety may be sensitive to acidic or basic conditions used during workup or purification. Consider if your purification method (e.g., silica gel chromatography) could be causing degradation. A neutral alumina column might be a milder alternative.

Q2: My compound appears to be degrading upon storage. How can I improve its stability?

A2: Epoxides can be susceptible to hydrolysis or reaction with nucleophiles. The tetrahydroquinoline scaffold itself can also be prone to oxidation.

Troubleshooting Steps:

  • Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (-20°C or -80°C), and protected from light.

  • Solvent Choice: If stored in solution, use a dry, aprotic solvent. Avoid protic solvents like methanol or water, which can lead to epoxide ring-opening.

  • pH Control: Avoid acidic or basic conditions, as these can catalyze the degradation of the epoxide.

Q3: I am having difficulty purifying my this compound product. What are some recommended methods?

A3: Purification of tetrahydroquinoline derivatives often involves chromatographic techniques.

Recommended Methods:

  • Column Chromatography: Silica gel is commonly used. However, due to the potential sensitivity of the epoxide, consider using a less acidic support like neutral alumina. A gradient elution system, for example, with hexanes and ethyl acetate, can be effective.

  • Washing: In some syntheses of related compounds, purification involves extensive washing of the crude residue with solvents like tert-butyl-methyl ether to remove non-polar impurities.[2]

  • Recrystallization: If the compound is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

Q4: My bioassay results are inconsistent. Could this be related to the compound?

A4: Inconsistent bioassay results can stem from issues with compound purity, stability in the assay medium, or solubility.

Troubleshooting Steps:

  • Confirm Purity: Re-analyze the purity of your compound batch using techniques like HPLC and NMR before conducting bioassays.

  • Assess Stability in Media: The epoxide may react with components in your cell culture media or buffer. You can assess its stability by incubating the compound in the assay medium for the duration of the experiment and then analyzing for degradation products by HPLC or LC-MS.

  • Solubility Issues: Poor solubility can lead to inaccurate concentrations. Ensure your compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting into the aqueous assay buffer. Some tetrahydroquinoline derivatives are known to have pharmacokinetic instability which may be related to solubility and metabolism.[2][3]

Quantitative Data Summary

The following table provides illustrative data on the stability of an epoxy-tetrahydroquinoline derivative under various conditions. Note: This data is hypothetical and intended for illustrative purposes, as specific stability data for this compound was not found in the initial search.

ConditionTime (hours)% Remaining CompoundDegradation Product(s) Observed
pH 4.0 Buffer2465%Diol
pH 7.4 Buffer2495%Minor Diol
pH 9.0 Buffer2480%Diol and other byproducts
4°C in DMSO72>99%None
Room Temp in DMSO7298%Trace impurities

Experimental Protocols

Synthesis of a 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine Derivative (as a representative example of a related synthesis) [2]

This procedure describes the synthesis of a Schiff base from 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine, which can be a precursor or structurally related to the target compound class.

  • Dissolution: Dissolve 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 equivalents) in ethanol (10 mL).

  • Addition: Add the desired aldehyde (1 equivalent) to the solution at 0°C.

  • Reaction: Stir the reaction mixture for 8 hours at 0°C.

  • Quenching: Add water (5 mL) to the reaction.

  • Extraction: Extract the aqueous solution with dichloromethane (3 x 10 mL).

  • Drying: Combine the organic layers and dry over anhydrous Na2SO4.

  • Concentration: Remove the solvent under vacuum to yield the crude product.

  • Purification: The crude product can be further purified by washing extensively with tert-butyl-methyl ether.[2]

Visualizations

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Storage cluster_bioassay Biological Evaluation cluster_troubleshooting Troubleshooting synthesis Synthesis of this compound workup Aqueous Workup synthesis->workup purification Column Chromatography workup->purification characterization NMR, MS, HPLC Analysis purification->characterization storage Store at -20°C under Argon characterization->storage bioassay_prep Prepare Stock Solution (DMSO) storage->bioassay_prep bioassay Perform Bioassay bioassay_prep->bioassay unexpected_results Unexpected Results bioassay->unexpected_results re_analyze Re-analyze Purity & Stability unexpected_results->re_analyze

Caption: A general workflow for the synthesis, analysis, and biological testing of this compound.

troubleshooting_logic Troubleshooting Logic for Poor Results start Inconsistent or Negative Experimental Results check_purity Is the compound pure? (Check NMR/HPLC) start->check_purity repurify Re-purify (Chromatography, Recrystallization) check_purity->repurify No check_stability Is the compound stable in the assay medium? check_purity->check_stability Yes repurify->check_purity modify_storage Modify storage/handling procedures (e.g., store at -80°C, use fresh solutions) check_stability->modify_storage No check_solubility Is the compound fully soluble? check_stability->check_solubility Yes modify_storage->check_stability modify_formulation Modify formulation (e.g., use co-solvents, sonicate) check_solubility->modify_formulation No re_evaluate Re-evaluate experimental protocol check_solubility->re_evaluate Yes modify_formulation->check_solubility

Caption: A decision tree for troubleshooting common issues encountered during experimentation.

hypothetical_pathway Hypothetical Signaling Pathway compound 7,8-Epoxy-5,6,7,8- tetrahydroquinoline receptor Target Receptor (e.g., GPCR, Kinase) compound->receptor artifact Artifact: Epoxide reacts with nucleophiles on receptor compound->artifact downstream_kinase Downstream Kinase Cascade (e.g., MAPK) receptor->downstream_kinase transcription_factor Transcription Factor Activation downstream_kinase->transcription_factor cellular_response Cellular Response (e.g., Apoptosis, Differentiation) transcription_factor->cellular_response artifact->receptor

Caption: A hypothetical signaling pathway illustrating a potential experimental artifact.

References

optimization of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline concentration in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline concentration in assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its derivatives?

A1: Derivatives of 5,6,7,8-tetrahydroquinoline have been reported as antagonists of the C5a receptor (C5aR).[1] The epoxy group in this compound may enhance its reactivity and binding affinity to target proteins. The C5a receptor is a G protein-coupled receptor (GPCR) that plays a role in inflammatory responses.[2][3][4]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: For novel quinoline derivatives, a broad concentration range is often initially screened. Based on studies of similar compounds, a starting range of 0.01 µM to 100 µM is recommended for initial cytotoxicity and functional assays.[5]

Q3: How should I dissolve and store this compound?

A3: this compound is an organic compound and should be dissolved in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C, protected from light and moisture to prevent degradation of the epoxy group.

Q4: Is this compound expected to be cytotoxic?

A4: Many quinoline derivatives exhibit antiproliferative and cytotoxic effects.[6][7][8] It is crucial to determine the cytotoxicity of this compound in your specific cell line using a cell viability assay before proceeding with functional assays.

Troubleshooting Guides

Issue 1: Poor or No Compound Activity
Possible Cause Troubleshooting Steps
Compound Degradation Ensure proper storage of the compound stock solution (aliquoted, at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. The epoxy group can be susceptible to hydrolysis.
Suboptimal Concentration Perform a dose-response experiment with a wider concentration range (e.g., 0.001 µM to 200 µM) to identify the optimal working concentration.
Incorrect Assay Conditions Optimize assay parameters such as incubation time, cell density, and serum concentration in the medium, as these can influence compound activity.
Cell Line Insensitivity The target receptor or pathway may not be present or active in your chosen cell line. Verify target expression using techniques like qPCR or Western blotting.
Issue 2: High Background or Off-Target Effects
Possible Cause Troubleshooting Steps
Compound Precipitation Visually inspect the assay plate for any signs of compound precipitation, especially at higher concentrations. Reduce the final DMSO concentration in the assay medium to below 0.5%. The solubility of the compound can be assessed using a solubility screen.[9]
Non-specific Binding Include appropriate controls, such as a structurally similar but inactive analog if available. Reduce the concentration of the compound to the lowest effective dose.
Reactivity of the Epoxy Group The epoxy moiety can be reactive towards nucleophiles. Consider including a pre-incubation step to assess compound stability in the assay medium. Be aware of potential reactions with assay components.
Contamination Ensure that the compound stock and all assay reagents are free from contamination.
Issue 3: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Steps
Variability in Cell Culture Maintain consistent cell culture conditions, including passage number, confluency, and media composition.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the compound.
Edge Effects in Assay Plates Avoid using the outer wells of the assay plate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or water.
Assay Reagent Variability Use reagents from the same lot number for a set of experiments. Prepare fresh reagents as needed.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[10] Incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[10]

Protocol 2: C5aR Functional Assay (Calcium Mobilization)

This protocol is a general guideline for assessing the antagonistic activity of this compound on the C5a receptor.

Materials:

  • Cells expressing C5aR (e.g., U937 or HL-60 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., HBSS with calcium and magnesium)

  • This compound

  • C5a (agonist)

  • Fluorescence plate reader with an injection system

Procedure:

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells and resuspend them in the assay buffer.

  • Aliquot the cell suspension into a 96-well black, clear-bottom plate.

  • Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Measure the baseline fluorescence.

  • Inject a known concentration of C5a (typically the EC50 concentration) into the wells and immediately start recording the fluorescence signal over time.

  • The change in fluorescence intensity corresponds to the intracellular calcium concentration. The inhibitory effect of the compound is determined by the reduction in the C5a-induced calcium signal.

Visualizations

C5a Receptor Signaling Pathway

The C5a receptor (C5aR1) is a G protein-coupled receptor that, upon binding of its ligand C5a, activates downstream signaling cascades. These pathways are involved in various cellular responses, including inflammation, chemotaxis, and cytokine release.[2][3][13] this compound derivatives may act as antagonists, blocking these signaling events.

C5a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus C5aR1 C5aR1 G_protein Gαi/βγ C5aR1->G_protein Activates PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC C5a C5a C5a->C5aR1 Binds Compound 7,8-Epoxy-5,6,7,8- tetrahydroquinoline Compound->C5aR1 Inhibits Akt Akt PI3K->Akt MAPK MAPK (ERK1/2) Akt->MAPK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC PKC->MAPK Transcription_Factors Transcription Factors (e.g., NF-κB) MAPK->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

Caption: C5a Receptor Signaling Pathway and Point of Inhibition.

Experimental Workflow for Compound Concentration Optimization

The following workflow outlines the steps for optimizing the concentration of this compound in a cell-based assay.

Experimental_Workflow A Prepare Compound Stock Solution (e.g., 10 mM in DMSO) B Determine Cytotoxicity Range (MTT/MTS Assay) A->B C Select Non-Toxic Concentrations for Functional Assays B->C D Perform Dose-Response Experiment in Functional Assay C->D E Determine EC50/IC50 Value D->E F Select Optimal Concentration(s) for Further Experiments E->F G Validate Results in Secondary Assays F->G

Caption: Workflow for Compound Concentration Optimization.

References

potential side effects of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vivo studies on the side effects of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline are not available in the current scientific literature. The following information is based on data for the parent compound, quinoline, and its metabolites. The formation of epoxide metabolites is a key step in the hypothesized mechanism of quinoline's toxicity and carcinogenicity. Therefore, the data on quinoline serves as a critical surrogate for assessing the potential hazards of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential in vivo side effects of this compound?

A1: While no studies have directly investigated the in vivo side effects of this compound, based on its chemical structure as an epoxide of a quinoline derivative, its toxicological profile is likely to be of significant concern. The parent compound, quinoline, is a known hepatocarcinogen in rats and mice.[1][2] Its carcinogenicity is believed to be mediated through metabolic activation to reactive epoxide intermediates, such as quinoline-5,6-epoxide.[3] These epoxides are electrophilic and can bind to cellular macromolecules like DNA, leading to genotoxicity.

Therefore, it is plausible that this compound could exhibit similar or potentially greater toxicity, as it is already in the activated epoxide form. Potential side effects could include:

  • Carcinogenicity: Particularly targeting the liver.[1][2]

  • Genotoxicity: Damage to DNA through the formation of DNA adducts.[3]

  • Hepatotoxicity: Damage to liver cells.

Q2: Is there any quantitative toxicity data available for quinoline or its epoxides?

Troubleshooting Guides

Issue: I am planning an in vivo experiment with a novel quinoline derivative and I am concerned about potential toxicity.

Guidance: Given the known carcinogenicity of quinoline, a cautious approach is warranted.

  • Literature Review: Thoroughly review the literature for any toxicological data on compounds with similar chemical structures.

  • In Vitro Assessment: Before proceeding to in vivo studies, consider conducting a battery of in vitro toxicology assays to assess the potential for mutagenicity (e.g., Ames test) and cytotoxicity.

  • Dose-Range Finding Study: If in vivo studies are necessary, begin with a small-scale, acute dose-range finding study in a small number of animals to identify a maximum tolerated dose (MTD).

  • Long-Term Studies: If chronic exposure is planned, a long-term carcinogenicity study following established guidelines, such as OECD Guideline 451, should be considered.[4][5][6][7]

Issue: I observed unexpected mortality in my animal study involving a quinoline-based compound.

Guidance: Unexpected mortality is a serious concern and requires immediate investigation.

  • Necropsy: Perform a full necropsy on the deceased animals to identify the potential cause of death. Pay close attention to the liver and nasal passages, as these are known target organs for quinoline toxicity.[1]

  • Histopathology: Conduct histopathological examination of key organs to identify any cellular damage or tumor formation.

  • Dose Review: Re-evaluate the dosage used in your study. It may be necessary to reduce the dose in future experiments.

  • Ethical Considerations: Report the adverse events to your institution's animal care and use committee and consider if the study design needs to be modified to minimize animal suffering.

Quantitative Data

Table 1: Summary of In Vivo Toxicity Data for Quinoline

ParameterSpeciesRoute of AdministrationDoseObserved EffectsReference
CarcinogenicityRat (Sprague-Dawley)Oral (in feed)0.05% - 0.25%Increased incidence of hepatic tumors (hemangioendotheliomas and hepatocellular carcinomas).[2][3]
CarcinogenicityRat (F344/DuCrj)Oral (in drinking water)200 - 800 ppm (males), 150 - 600 ppm (females)Significant increases in hepatocellular adenomas and carcinomas, and liver hemangiosarcomas. Nasal tumors in males.[1]
CarcinogenicityMouse (Crj: BDF1)Oral (in drinking water)150 - 600 ppmMarked increases in hemangiomas and hemangiosarcomas in various tissues, including the liver.[1]
Tumor InitiationMouse (SENCAR)DermalNot specifiedQuinoline initiated skin tumors.[3]

Experimental Protocols

Key Experiment: Long-Term Carcinogenicity Study (based on OECD Guideline 451)

This protocol outlines the general steps for conducting a long-term carcinogenicity study of a chemical like a quinoline derivative.

1. Test System:

  • Species: Typically rats or mice. Both sexes should be used.[4]

  • Group Size: At least 50 animals of each sex per dose group and control group.[4]

2. Administration of Test Substance:

  • Route: The route of administration should be relevant to potential human exposure. For quinoline derivatives, oral administration (in feed or drinking water) is common.[1][2]

  • Dose Levels: At least three dose levels plus a concurrent control group. The highest dose should induce some toxicity but not significant mortality that would prevent a meaningful assessment of carcinogenicity.

3. Study Duration:

  • Typically 24 months for rats and 18-24 months for mice.[4]

4. Observations:

  • Clinical Signs: Animals should be observed daily for any clinical signs of toxicity.

  • Body Weight and Food/Water Consumption: Measured weekly for the first 13 weeks and monthly thereafter.

  • Hematology and Clinical Chemistry: Not always required for carcinogenicity endpoints but can provide valuable information on systemic toxicity.

  • Necropsy: A full gross necropsy is performed on all animals at the end of the study or when found dead.

  • Histopathology: A comprehensive histopathological examination of all organs and tissues is conducted, with a particular focus on any gross lesions observed.

5. Data Analysis:

  • Statistical analysis is performed to determine if there is a significant increase in the incidence of tumors in the treated groups compared to the control group.

Visualizations

Experimental_Workflow Experimental Workflow for In Vivo Toxicity Assessment cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Analysis and Reporting Lit_Review Literature Review (Similar Compounds) In_Vitro In Vitro Toxicity Screening (e.g., Ames Test) Lit_Review->In_Vitro Dose_Range Acute Dose-Range Finding Study In_Vitro->Dose_Range If in vivo is necessary Chronic_Tox Sub-chronic/Chronic Toxicity Study (e.g., OECD 451) Dose_Range->Chronic_Tox Determine dose levels Endpoint_Analysis Endpoint Analysis Chronic_Tox->Endpoint_Analysis Data_Analysis Statistical Analysis Endpoint_Analysis->Data_Analysis Histo Histopathology Endpoint_Analysis->Histo Report Final Report & Risk Assessment Data_Analysis->Report Histo->Report Metabolic_Activation_Pathway Hypothesized Metabolic Activation and Genotoxicity of Quinoline cluster_0 Metabolism cluster_1 Cellular Damage cluster_2 Signaling Response Quinoline Quinoline Derivative Epoxide Reactive Epoxide Metabolite (e.g., 7,8-Epoxy-THQ) Quinoline->Epoxide CYP450 Enzymes DNA_Adduct DNA Adduct Formation Epoxide->DNA_Adduct Mutation Mutations DNA_Adduct->Mutation ATM ATM Activation DNA_Adduct->ATM Genotoxic Stress Carcinogenesis Carcinogenesis Mutation->Carcinogenesis Cell_Death Cell Cycle Arrest / Apoptosis p53 p53 Stabilization ATM->p53 NFkB NF-κB Pathway ATM->NFkB p53->Cell_Death

References

Technical Support Center: Enhancing the Aqueous Solubility of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 7,8-Epoxy-5,6,7,8-tetrahydroquinoline and similar heterocyclic compounds. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles for enhancing the solubility of nitrogen-containing heterocyclic molecules.

Frequently Asked Questions (FAQs)

Q1: What are the likely solubility characteristics of this compound?

A1: While specific experimental data for this compound is not widely published, its structure as a nitrogen-containing heterocycle suggests it is likely a weakly basic compound with poor aqueous solubility.[1][2][3][4] The fused ring system contributes to its hydrophobicity.[5][6] Its solubility is expected to be pH-dependent due to the basic nitrogen atom in the quinoline ring.[2][7]

Q2: My compound is precipitating out of my aqueous buffer during my experiment. What are the immediate troubleshooting steps?

A2: If you observe precipitation, consider the following immediate actions:

  • Verify the pH of your solution: The solubility of nitrogen-containing heterocycles can be highly sensitive to pH.[7] A slight shift in pH could cause the compound to fall out of solution.

  • Consider a lower concentration: You may be exceeding the compound's solubility limit in your current experimental setup.

  • Add a co-solvent: Introducing a small percentage of a water-miscible organic solvent like DMSO, ethanol, or PEG 400 can often resolve immediate precipitation issues.[8][9][10]

  • Gentle warming and sonication: These methods can help to redissolve the precipitate, although be cautious as the compound may crash out again upon cooling.

Q3: What are the primary strategies for systematically enhancing the aqueous solubility of this compound for in vitro and in vivo studies?

A3: The main strategies for enhancing the solubility of poorly soluble compounds like this one can be categorized as follows:

  • pH Adjustment: Lowering the pH to protonate the basic nitrogen atom can form a more soluble salt.[11][12]

  • Co-solvents: Using a mixture of water and a miscible organic solvent can significantly improve solubility.[9][10]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[13][14]

  • Formulation with Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous media.[15]

  • Structural Modification: While more involved, creating prodrugs or disrupting molecular planarity are advanced strategies to improve solubility.[6][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound crashes out when diluting a DMSO stock solution into aqueous buffer. The percentage of DMSO in the final solution is too low to maintain solubility. The compound's solubility limit in the aqueous buffer has been exceeded.1. Decrease the final concentration of the compound.2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay).3. Explore other co-solvents such as ethanol, propylene glycol, or PEG 400.[9][10]
Inconsistent results across different batches of experiments. Variability in buffer preparation (pH), temperature, or slight differences in the final co-solvent concentration.1. Strictly control the pH of all buffers.2. Prepare a fresh stock solution for each experiment.3. Use a pre-formulated vehicle with a fixed ratio of co-solvents.
Low bioavailability in animal studies despite achieving solubility in the dosing vehicle. The compound may be precipitating in vivo upon dilution in physiological fluids.1. Consider a formulation with cyclodextrins or a self-emulsifying drug delivery system (SEDDS) to maintain solubility upon administration.[11][14]2. Investigate the use of amorphous solid dispersions.[10]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol determines the solubility of the compound at different pH values to identify a pH range that favors solubility.

Materials:

  • This compound

  • Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • HPLC system with a suitable column and detection method

  • Shaking incubator or orbital shaker

  • Centrifuge

Methodology:

  • Prepare saturated solutions by adding an excess amount of the compound to vials containing each buffer.

  • Equilibrate the samples by shaking them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in each filtered supernatant using a validated HPLC method.

  • Plot the solubility (in µg/mL or µM) against the pH to determine the pH-solubility profile.

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol evaluates the effectiveness of various co-solvents at increasing the compound's solubility.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Co-solvents: DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)

  • HPLC system

Methodology:

  • Prepare a series of co-solvent/buffer mixtures at different concentrations (e.g., 5%, 10%, 20% v/v of co-solvent in buffer).

  • Create saturated solutions by adding an excess of the compound to each co-solvent mixture.

  • Equilibrate the samples by shaking for 24 hours at a constant temperature.

  • Centrifuge and filter the samples as described in Protocol 1.

  • Quantify the compound's concentration in each supernatant using HPLC.

  • Compare the solubility enhancement for each co-solvent and concentration.

Table 1: Example Data for Co-solvent Screening

Co-solvent System (in PBS pH 7.4)Solubility (µg/mL)Fold Increase (vs. Buffer)
Buffer Only2.51.0
5% DMSO15.06.0
10% DMSO45.218.1
5% Ethanol10.84.3
10% Ethanol30.512.2
10% PG55.122.0
20% PG150.760.3
10% PEG 40088.435.4
20% PEG 400250.1100.0
Protocol 3: Cyclodextrin-Mediated Solubility Enhancement

This protocol assesses the ability of cyclodextrins to improve the aqueous solubility of the compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • HPLC system

Methodology:

  • Prepare a series of aqueous solutions containing different concentrations of HP-β-CD and SBE-β-CD (e.g., 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of the compound to each cyclodextrin solution.

  • Equilibrate the samples by shaking for 48-72 hours.

  • Centrifuge and filter the samples.

  • Quantify the compound's concentration using HPLC.

  • Plot the compound's solubility as a function of cyclodextrin concentration to generate a phase-solubility diagram.

Table 2: Example Data for Cyclodextrin Screening

Cyclodextrin System (in Water)Solubility (µg/mL)Fold Increase (vs. Water)
Water Only2.11.0
2% HP-β-CD120.557.4
5% HP-β-CD350.8167.0
2% SBE-β-CD215.3102.5
5% SBE-β-CD680.4324.0

Visual Guides

Solubility_Screening_Workflow cluster_start Initial Assessment cluster_screening Solubility Enhancement Screening cluster_analysis Analysis & Optimization Start Poorly Soluble Compound (this compound) pH_Screen pH Adjustment (pH 2-10) Start->pH_Screen Cosolvent_Screen Co-solvent Screening (DMSO, EtOH, PG, PEG) Start->Cosolvent_Screen CD_Screen Cyclodextrin Screening (HP-β-CD, SBE-β-CD) Start->CD_Screen Analyze Analyze Data & Select Lead Strategy pH_Screen->Analyze Cosolvent_Screen->Analyze CD_Screen->Analyze Optimize Optimize Formulation (e.g., ternary system) Analyze->Optimize Sufficient Enhancement? Cyclodextrin_Mechanism cluster_system Aqueous System Drug Hydrophobic Drug (Poorly Soluble) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Troubleshooting_Precipitation Start Precipitation Observed in Aqueous Buffer? Check_pH Is pH correct? Start->Check_pH Check_Conc Is concentration too high? Check_pH->Check_Conc Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Add_Cosolvent Increase co-solvent % or use a stronger co-solvent Check_Conc->Add_Cosolvent No Lower_Conc Reduce final concentration Check_Conc->Lower_Conc Yes Problem_Solved Problem Resolved Add_Cosolvent->Problem_Solved Lower_Conc->Problem_Solved Adjust_pH->Problem_Solved

References

Technical Support Center: Purification of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline.

Troubleshooting Guides

Problem 1: Low or No Recovery of the Epoxide from Silica Gel Chromatography

Possible Causes:

  • Degradation on Acidic Silica Gel: Standard silica gel is slightly acidic and can catalyze the ring-opening of the epoxide, leading to diols or other rearranged products. The nitrogen atom in the tetrahydroquinoline ring can also be protonated, potentially increasing the compound's polarity and causing it to bind irreversibly to the silica.

  • Inappropriate Solvent System: The chosen eluent may be too polar, causing the epoxide to elute with polar impurities, or not polar enough, resulting in the compound remaining on the column.

  • Co-elution with Byproducts: Impurities with similar polarity to the desired epoxide can be difficult to separate.

Solutions:

G

  • Use a Modified Stationary Phase:

    • Neutralized Silica Gel: Prepare a slurry of silica gel in a dilute solution of a base like triethylamine (e.g., 0.1-1% in the eluent) before packing the column. This will neutralize the acidic sites on the silica.

    • Alumina (Basic or Neutral): Consider using alumina as an alternative stationary phase, which is available in basic and neutral grades.

    • Florisil®: This magnesium silicate adsorbent can be a milder alternative to silica gel.

  • Optimize the Eluent System:

    • Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal separation conditions. Common solvent systems for epoxides include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.

    • A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective in separating compounds with close retention factors (Rf).

  • Consider Alternative Purification Techniques:

    • Recrystallization: If the epoxide is a solid, recrystallization can be a highly effective purification method that avoids the use of adsorbents.

    • Distillation: For thermally stable, volatile epoxides, vacuum distillation can be a suitable purification method.

Problem 2: Product is a Solid but Fails to Crystallize

Possible Causes:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound when hot but not at room temperature.

  • Supersaturation: The solution may be supersaturated, preventing crystal nucleation.

Solutions:

G

  • Solvent Screening: Systematically test a range of solvents and solvent mixtures. Good starting points for N-heterocyclic compounds include ethanol, acetone, ethyl acetate, and mixtures with hexanes or heptane.[1][2][3]

  • Induce Crystallization:

    • Seeding: Add a small crystal of the pure compound to the solution.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Cooling: Slowly cool the solution in an ice bath or refrigerator.

  • Pre-purification: If significant impurities are present, perform a quick purification step, such as passing the crude material through a short plug of neutral silica or alumina, before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the epoxidation of 5,6,7,8-tetrahydroquinoline?

A1: The epoxidation of the electron-rich double bond in 5,6,7,8-tetrahydroquinoline can lead to several byproducts, depending on the epoxidizing agent and reaction conditions. Potential byproducts include:

  • Diol: Formed by the ring-opening of the epoxide, especially in the presence of water or acid.

  • Over-oxidation products: If the nitrogen atom is not protected, it can be oxidized to the corresponding N-oxide.

  • Rearrangement products: Acid-catalyzed rearrangement of the epoxide can lead to ketones or aldehydes.

Q2: How can I monitor the purity of my this compound fractions during chromatography?

A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring column chromatography. Use the same solvent system as your column eluent. The epoxide can be visualized under UV light (if the molecule has a chromophore) and/or by staining with a suitable agent. A permanganate stain is often effective for visualizing epoxides as it reacts with the double bond of any unreacted starting material, which will appear as a yellow spot on a purple background, while the epoxide will be less reactive.

Q3: What analytical techniques are best for determining the final purity of the isolated epoxide?

A3: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a buffer) is a good starting point.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable epoxides.

  • Elemental Analysis: Can confirm the elemental composition of the purified compound.

Q4: Can I use distillation to purify this compound?

A4: Distillation may be a viable option if the compound is thermally stable and has a sufficiently low boiling point to be distilled under vacuum without decomposition. It is crucial to first assess the thermal stability of the epoxide, for instance, by thermogravimetric analysis (TGA), before attempting distillation on a larger scale.

Data Presentation

Table 1: Comparison of Purification Techniques for Epoxides

Purification MethodPrincipleAdvantagesDisadvantagesTypical Purity
Column Chromatography AdsorptionWidely applicable, good for separating complex mixtures.Potential for product degradation on acidic stationary phases, can be time-consuming.>95%
Recrystallization Differential SolubilityCan yield very high purity, scalable.[2][6]Only applicable to solids, requires finding a suitable solvent.[2][6]>99%
Distillation Difference in Boiling PointsGood for large quantities of volatile compounds, no solvent waste.Requires thermal stability of the compound, may not separate isomers.>98%

Table 2: Recommended Starting Conditions for Purity Analysis by HPLC

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Buffer 0.1% Formic Acid or 10 mM Ammonium Acetate (for MS compatibility)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry (MS)
Column Temperature 25-40 °C

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Neutralized Silica Gel
  • Preparation of Neutralized Silica Gel:

    • Weigh the required amount of silica gel (typically 50-100 times the weight of the crude product).

    • Prepare a solution of your chosen eluent (e.g., 20% ethyl acetate in hexanes) containing 1% triethylamine.

    • Make a slurry of the silica gel in this basic eluent.

    • Pour the slurry into the chromatography column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dry, sample-adsorbed silica to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude epoxide in a few drops of a hot solvent (e.g., ethanol).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A suitable solvent will dissolve the compound when hot and form crystals upon cooling. If no single solvent is ideal, try a two-solvent system (one in which the compound is soluble and one in which it is insoluble).[1][2][3]

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the hot recrystallization solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

References

Technical Support Center: Investigating the Degradation Pathways of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing your experiments, as well as interpreting your results. Given that the specific degradation pathways of this compound are not extensively documented in publicly available literature, this guide focuses on establishing a robust experimental framework for their elucidation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experimental work.

1. High-Performance Liquid Chromatography (HPLC) Analysis

Issue: Variable or Drifting Peak Retention Times

  • Question: My retention times for the parent compound and potential degradants are shifting between injections. What could be the cause?

  • Answer: Retention time drift can be caused by several factors.[1] A common issue is poor temperature control; ensure your column oven is set to a stable temperature.[1] Inconsistent mobile phase composition is another frequent cause, so always prepare fresh mobile phase and ensure proper mixing, especially for gradient methods.[1] Insufficient column equilibration time between injections can also lead to drift; try increasing the equilibration time.[1] Finally, check for changes in flow rate and ensure the pump is functioning correctly.[1]

Issue: Poor Peak Shape (Tailing or Fronting)

  • Question: My peaks are showing significant tailing. How can I improve the peak shape?

  • Answer: Peak tailing can be indicative of several problems. Secondary interactions between the analyte and the stationary phase, such as residual silanol interactions, are a common cause.[2] You can try reducing the mobile phase pH to minimize these interactions.[2] Column contamination or degradation can also lead to poor peak shape; consider using a guard column and flushing the column with a strong solvent.[2][3] Overloading the column with too much sample can also cause peak distortion, so try reducing the injection volume.

Issue: Baseline Noise or Drift

  • Question: I am observing a noisy or drifting baseline in my chromatogram. What are the potential sources of this issue?

  • Answer: A noisy or drifting baseline can originate from several sources. Air bubbles in the system are a common culprit; ensure your mobile phase is properly degassed and purge the system if necessary.[1][4] Contamination of the detector flow cell can also contribute to baseline issues; flushing the cell with a strong solvent like methanol may resolve this.[3] If the baseline is drifting, it could be due to column temperature fluctuations or a mobile phase that is not homogeneous.[1][3] Using an HPLC-grade solvent and ensuring proper mixing can help.[3]

HPLC Troubleshooting Summary
Problem Possible Causes & Solutions
Variable Retention Times- Inconsistent temperature: Use a column oven.[1] - Mobile phase changes: Prepare fresh mobile phase.[1] - Inadequate equilibration: Increase equilibration time.[1] - Flow rate fluctuation: Check pump performance.[1]
Poor Peak Shape- Secondary interactions: Adjust mobile phase pH.[2] - Column contamination: Use a guard column and flush the analytical column.[2][3] - Sample overload: Reduce injection volume.
Baseline Noise/Drift- Air bubbles: Degas mobile phase and purge the system.[1][4] - Contaminated detector cell: Flush the flow cell.[3] - Mobile phase issues: Use high-purity solvents and ensure proper mixing.[3]

2. Mass Spectrometry (MS) Identification of Degradants

Issue: Difficulty in Proposing Structures for Unknown Peaks

  • Question: I am seeing new peaks in my HPLC-MS analysis of degraded samples, but I am unsure how to identify the structures of the degradants.

  • Answer: Structural elucidation of unknown degradation products requires a systematic approach. Start by examining the mass-to-charge ratio (m/z) of the new peaks. A higher m/z suggests an addition or dimerization, while a lower m/z indicates a fragmentation or loss of a functional group. High-resolution mass spectrometry is invaluable for determining the elemental composition of the degradants. Further fragmentation using MS/MS can provide structural information. Compare the fragmentation pattern of the parent compound with that of the degradants to identify common structural motifs.

Issue: Low Ionization Efficiency of Degradation Products

  • Question: Some of the new peaks observed in the UV chromatogram are not showing up in the mass spectrometer. Why might this be?

  • Answer: Low ionization efficiency can be a challenge. The degradation process may have altered the chemical properties of the compound, making it less amenable to ionization under the current MS conditions. Experiment with different ionization sources (e.g., APCI instead of ESI) and polarities (positive and negative ion mode). Adjusting the mobile phase pH can also significantly impact the ionization of certain compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific data is limited, based on its chemical structure, several degradation pathways can be hypothesized. The epoxy group is susceptible to hydrolysis, which can be acid or base-catalyzed, leading to the formation of a diol. The tetrahydroquinoline ring system may undergo oxidation. The nitrogen atom in the quinoline ring can also be a site for oxidation, potentially forming an N-oxide, similar to what has been observed in the metabolism of benzo[f]quinoline.[5]

Q2: How should I design a forced degradation study for this compound?

A2: A comprehensive forced degradation study should expose the compound to a variety of stress conditions. This typically includes acidic, basic, oxidative, photolytic, and thermal stress. A suggested starting point is to use 0.1 M HCl for acid hydrolysis, 0.1 M NaOH for base hydrolysis, and 3% H₂O₂ for oxidation. For photostability, expose a solution of the compound to a light source compliant with ICH guidelines. Thermal degradation can be assessed by heating the solid compound or a solution.

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

A3: A combination of chromatographic and spectroscopic techniques is ideal. HPLC with UV detection is the workhorse for separating the parent compound from its degradation products and for quantifying the extent of degradation. Coupling HPLC with mass spectrometry (LC-MS) is essential for obtaining molecular weight information on the degradants. For definitive structural elucidation of key degradation products, it is often necessary to isolate them using preparative HPLC and then analyze them by Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What are some common degradation products I might expect to see?

A4: Based on the structure, you might anticipate the following:

  • 7,8-dihydroxy-5,6,7,8-tetrahydroquinoline: Resulting from the hydrolysis of the epoxide ring. The formation of dihydrodiols is a known metabolic pathway for related compounds like benzo[f]quinoline.[5]

  • Oxidized derivatives: Oxidation of the tetrahydroquinoline ring could lead to the formation of hydroxylated species or ketones.

  • N-oxide: The nitrogen atom in the quinoline ring could be oxidized.

Experimental Protocols

Protocol 1: Forced Degradation Under Acidic Conditions

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Incubation: Store the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). A control sample (1 mL of stock solution with 1 mL of water) should be stored under the same conditions.

  • Neutralization: After incubation, cool the sample to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH.

  • Analysis: Analyze the stressed and control samples by HPLC-UV and HPLC-MS to identify and quantify any degradation products.

Visualizations

Degradation_Pathway parent 7,8-Epoxy-5,6,7,8- tetrahydroquinoline diol 7,8-dihydroxy-5,6,7,8- tetrahydroquinoline parent->diol Hydrolysis (Acid/Base) oxidized Oxidized tetrahydroquinoline derivatives parent->oxidized Oxidation n_oxide 7,8-Epoxy-5,6,7,8- tetrahydroquinoline-N-oxide parent->n_oxide N-Oxidation

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acidic (e.g., 0.1M HCl) hplc_uv HPLC-UV (Quantification) acid->hplc_uv base Basic (e.g., 0.1M NaOH) base->hplc_uv oxidative Oxidative (e.g., 3% H2O2) oxidative->hplc_uv photolytic Photolytic (ICH guidelines) photolytic->hplc_uv hplc_ms HPLC-MS (Identification) hplc_uv->hplc_ms nmr Isolation & NMR (Structure Elucidation) hplc_ms->nmr

References

minimizing off-target effects of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. The information is intended for scientists and drug development professionals to anticipate and mitigate potential off-target effects during experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound in a question-and-answer format.

Question 1: We are observing significant cytotoxicity in our cell-based assays at concentrations where we expect to see on-target effects. How can we determine if this is due to off-target activity?

Answer:

High cytotoxicity at effective concentrations can be a strong indicator of off-target effects, especially with a reactive epoxide moiety. To dissect this, a multi-pronged approach is recommended:

  • Control Compound Comparison: Include a structurally related control compound that lacks the epoxide group. If this control is significantly less toxic, it suggests the epoxide is contributing to the cytotoxicity, possibly through non-specific alkylation of cellular macromolecules.

  • Dose-Response Analysis: Perform a detailed dose-response curve for both your on-target activity and cytotoxicity. A narrow therapeutic window (a small difference between the effective concentration and the toxic concentration) suggests off-target effects are limiting the compound's utility.

  • Time-Course Experiment: Assess cytotoxicity at different time points. Rapid onset of cell death might indicate acute off-target toxicity, whereas delayed effects could be related to the accumulation of metabolites or downstream consequences of off-target engagement.

  • Cellular Target Engagement Assay: Utilize a method to confirm that the compound is engaging its intended target within the cell at the concentrations used. If cytotoxicity occurs at concentrations below what is required for target engagement, it strongly points to off-target mechanisms.

Question 2: Our results from biochemical assays are not correlating with our cell-based assay data. What could be the reason for this discrepancy?

Answer:

Discrepancies between biochemical and cellular assay results are common and can arise from several factors related to off-target effects and the cellular environment:

  • Cellular Permeability and Efflux: The compound may have poor cell permeability or be actively removed by efflux pumps, leading to a lower intracellular concentration than in the biochemical assay.

  • Off-Target Engagement in Cells: In a cellular context, the compound can interact with numerous other proteins. If it binds to a highly abundant off-target or an off-target with critical cellular functions, the observed cellular phenotype may be dominated by these interactions rather than the engagement of the intended target.

  • Metabolic Instability: The compound may be rapidly metabolized within the cell to inactive or even more toxic forms. The reactive epoxide group is particularly susceptible to metabolic transformation.

  • Competition with Endogenous Ligands: In biochemical assays, the concentration of competing endogenous ligands (like ATP for kinase assays) can be controlled.[1][2] In cells, the physiological concentrations of these ligands may be much higher, leading to a rightward shift in the compound's potency.[1]

To troubleshoot this, consider performing a cellular thermal shift assay (CETSA) or a similar target engagement assay to confirm and quantify the binding of the compound to its intended target in a cellular environment.

Question 3: We are observing inconsistent results between experimental replicates. What are the potential sources of this variability when working with an epoxy-quinoline compound?

Answer:

Inconsistent results can be particularly frustrating. For a compound like this compound, the following should be investigated:

  • Compound Stability and Handling: The epoxide ring may be susceptible to hydrolysis or reaction with components of your experimental buffer or media. Ensure consistent and appropriate storage and handling of the compound. Prepare fresh stock solutions and dilute to the final concentration immediately before use.

  • Cell Line Health and Passage Number: Ensure your cell lines are healthy, free of contamination, and used within a consistent and low passage number range. Cellular responses can change with increasing passage number.

  • Assay Conditions: Minor variations in incubation time, temperature, cell density, or reagent concentrations can be magnified when working with a reactive compound. Strict adherence to a detailed and validated protocol is crucial.

  • Plasticware Adsorption: Highly lipophilic compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or pre-treating plates.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target effects of a reactive epoxide-containing quinoline compound?

Due to the presence of a reactive epoxide ring, this compound has the potential for covalent modification of nucleophilic residues (such as cysteine, histidine, and lysine) on proteins. This can lead to non-specific, irreversible inhibition of off-target proteins. Additionally, the quinoline scaffold itself can interact with a variety of biological targets. Based on the activities of related compounds, potential off-targets could include other kinases, GPCRs, and ion channels.[2][3] The parent compound, 5,6,7,8-tetrahydroquinoline, is also noted to be harmful if swallowed and can cause skin and eye irritation, suggesting a potential for general cellular toxicity at higher concentrations.[4]

Q2: How can I predict potential off-target interactions in silico?

In silico methods are a cost-effective first step to identify potential off-target interactions.[5][6][7] Several computational approaches can be used:

  • Similarity-Based Methods: Tools like SEA (Similarity Ensemble Approach) compare the chemical structure of your compound to a database of ligands with known biological activities.[6][7]

  • Machine Learning Models: Various machine learning and deep learning models can predict a compound's activity against a panel of targets based on its chemical features.[8][9][10]

  • Molecular Docking: If you have a specific off-target in mind, you can use molecular docking to predict the binding affinity and pose of your compound in its active site.

It is important to remember that these are predictions and require experimental validation.[11][12]

Q3: What are the recommended experimental approaches to profile off-target activities?

A tiered approach is often most effective:

  • Broad Panel Screening (Biochemical): Screen the compound against a large panel of kinases or other relevant target families in biochemical assays.[13][14] This provides a broad overview of its selectivity.

  • Cell-Based Assays: For hits from the biochemical screen, use cell-based assays to confirm activity in a more physiological context.[15]

  • Proteome-Wide Approaches: Techniques like chemical proteomics can identify the direct binding partners of a compound across the entire proteome in an unbiased manner.

Q4: How do I design experiments to differentiate on-target from off-target effects?

The following experimental designs are crucial:

  • Use of a Negative Control Compound: As mentioned in the troubleshooting guide, a structurally similar but inactive analog is invaluable.

  • Target Knockdown or Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the compound's effect is diminished or abolished in these cells, it confirms an on-target mechanism.

  • Rescue Experiments: In a target-knockdown/knockout background, express a version of the target that is resistant to the compound (e.g., through a point mutation in the binding site). If this rescues the cellular phenotype, it provides strong evidence for on-target activity.

Q5: What are the best practices for determining the optimal therapeutic window?

Determining the therapeutic window involves comparing the dose-response curves for efficacy and toxicity:

  • On-Target Efficacy: Measure the EC50 or IC50 for the desired on-target effect in a relevant cellular model.

  • Cytotoxicity: Determine the CC50 (50% cytotoxic concentration) in the same cell line and ideally in a panel of other cell lines, including non-cancerous lines, to assess general toxicity.

  • Therapeutic Index (TI): Calculate the ratio of CC50 to EC50 (TI = CC50 / EC50). A higher TI indicates a wider and more favorable therapeutic window.

Quantitative Data Summary

The following tables present hypothetical data for this compound (referred to as "Compound X") to illustrate the characterization of on-target and off-target activities.

Table 1: Kinase Selectivity Profile of Compound X

Kinase TargetIC50 (nM)Assay Type
Target Kinase A (On-Target) 50 Biochemical
Off-Target Kinase B850Biochemical
Off-Target Kinase C>10,000Biochemical
Off-Target Kinase D1,200Biochemical
Off-Target Kinase E>10,000Biochemical

Table 2: Comparison of Biochemical and Cellular Potency of Compound X

AssayEndpointIC50 / EC50 (nM)
Biochemical Assay (On-Target Kinase A)Kinase Inhibition50
Cellular Assay (Target Engagement)Target Phosphorylation250
Cellular Assay (Phenotypic)Cell Proliferation300
Cytotoxicity AssayCell Viability1,500

Experimental Protocols

Protocol 1: Biochemical Kinase Selectivity Assay (Radiometric)

This protocol is a standard method for assessing the inhibitory activity of a compound against a panel of kinases.[1][13][14]

  • Prepare Reagents:

    • Kinase reaction buffer (specific to each kinase).

    • Kinase enzyme (at 2x final concentration).

    • Substrate peptide or protein (at 2x final concentration).

    • [γ-³³P]ATP (at 2x final concentration, typically at the Km for each kinase).

    • Test compound dilutions in DMSO.

  • Assay Procedure:

    • Add 5 µL of test compound dilution or DMSO (control) to a 96-well plate.

    • Add 10 µL of the 2x kinase/substrate mix to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of 2x [γ-³³P]ATP.

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction by adding 25 µL of 3% phosphoric acid.

  • Capture and Detection:

    • Transfer 25 µL of the reaction mixture to a filter plate (e.g., P81 phosphocellulose).

    • Wash the filter plate 3-4 times with 0.75% phosphoric acid.

    • Dry the plate, add scintillant, and count in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (Western Blot)

This protocol determines if the compound inhibits the activity of its target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound or DMSO for the desired time (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for the total substrate protein and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal versus compound concentration to determine the EC50.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor On_Target_Kinase_A On-Target Kinase A Receptor->On_Target_Kinase_A Substrate Substrate On_Target_Kinase_A->Substrate Phospho_Substrate Phospho-Substrate Substrate->Phospho_Substrate Phosphorylation Cellular_Response Desired Cellular Response Phospho_Substrate->Cellular_Response Off_Target_Kinase_B Off-Target Kinase B Toxicity Toxicity Off_Target_Kinase_B->Toxicity Off_Target_Protein_C Off-Target Protein C Off_Target_Protein_C->Toxicity Compound_X 7,8-Epoxy-5,6,7,8- tetrahydroquinoline Compound_X->On_Target_Kinase_A Inhibition (On-Target) Compound_X->Off_Target_Kinase_B Inhibition (Off-Target) Compound_X->Off_Target_Protein_C Covalent Binding (Off-Target)

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow A In Silico Prediction (SEA, Machine Learning) B Biochemical Selectivity Screen (Kinase Panel) A->B C Identify High-Affinity Off-Targets B->C D Cell-Based Target Validation (e.g., Western Blot for Phospho-Substrate) C->D F On-Target vs. Off-Target Deconvolution Experiments D->F E Cytotoxicity Profiling (Multiple Cell Lines) E->F G Structure-Activity Relationship (SAR) Studies to Improve Selectivity F->G

Caption: Workflow for identifying and mitigating off-target effects.

Troubleshooting_Logic Start Unexpected Result Observed (e.g., High Toxicity, Low Efficacy) Q1 Is compound stable in assay media? Start->Q1 A1_No No (Address stability issues: fresh stocks, different buffer) Q1->A1_No Q2 Does biochemical IC50 correlate with cellular EC50? Q1->Q2 Yes A1_Yes Yes A2_No No (Investigate cell permeability, efflux, metabolism) Q2->A2_No Q3 Is phenotype observed in target knockout/knockdown cells? Q2->Q3 Yes A2_Yes Yes A3_Yes Yes (Strongly suggests off-target effect) Q3->A3_Yes A3_No No (Suggests on-target effect) Q3->A3_No

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

protocol refinement for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the proposed synthesis method for this compound?

A1: this compound is hypothetically synthesized via the epoxidation of 5,6,7,8-tetrahydroquinoline. A common and effective method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1][2][3] The reaction involves the electrophilic addition of an oxygen atom across the 7,8-double bond of the tetrahydroquinoline ring.[3]

Q2: What are the primary stability concerns and proper storage conditions for this compound?

A2: Epoxides are known to be sensitive to acidic and basic conditions, which can catalyze ring-opening reactions.[4][5][6] Therefore, it is crucial to avoid exposure to strong acids or bases during workup and storage. The compound should be stored in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration is recommended.

Q3: How can I purify this compound after synthesis?

A3: Purification of epoxides can be challenging due to their reactivity. Column chromatography on silica gel is a common method, but the silica gel should be neutralized (e.g., by pre-treating with a solution of triethylamine in the eluent) to prevent acid-catalyzed ring-opening. Distillation can also be employed, but care must be taken to avoid high temperatures which might lead to decomposition.[7]

Q4: What are the potential biological activities of this compound?

A4: While specific data on this compound is limited, quinoline and tetrahydroquinoline derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[8][9] The epoxide functional group can react with biological nucleophiles, suggesting potential for activity as an enzyme inhibitor or a cytotoxic agent. Further research is needed to fully elucidate its biological profile.

Troubleshooting Guides

Synthesis and Purification
Issue Possible Cause(s) Recommended Solution(s)
Low to no product formation during epoxidation 1. Inactive m-CPBA (degraded).2. Insufficient reaction time or temperature.3. Starting material (5,6,7,8-tetrahydroquinoline) is impure.1. Use freshly purchased or properly stored m-CPBA.2. Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, a slight increase in temperature may be necessary.3. Ensure the purity of the starting material by NMR or GC-MS before starting the reaction.
Formation of diol byproduct 1. Presence of water in the reaction mixture.2. Acidic conditions during workup or purification.1. Use anhydrous solvents and reagents.2. During workup, wash with a mild base (e.g., saturated sodium bicarbonate solution). For chromatography, use neutralized silica gel.
Difficulty in separating the product from m-chlorobenzoic acid The byproduct is polar and can co-elute with the epoxide.Wash the organic layer with a saturated solution of sodium bicarbonate or sodium sulfite to remove the acidic byproduct before chromatography.
Biological Assays
Issue Possible Cause(s) Recommended Solution(s)
Inconsistent results in cytotoxicity assays 1. Compound instability in the assay medium.2. Low solubility of the compound.3. Inaccurate concentration determination.1. Prepare fresh stock solutions for each experiment. Assess the stability of the compound in the medium over the time course of the experiment.2. Use a co-solvent such as DMSO to ensure complete dissolution. Ensure the final DMSO concentration is non-toxic to the cells.3. Verify the concentration of the stock solution by a reliable analytical method.
High background signal in fluorescence-based assays The compound may be autofluorescent at the excitation/emission wavelengths used.Screen the compound for autofluorescence at the relevant wavelengths before performing the assay. If necessary, choose an alternative assay method.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound

Objective: To synthesize this compound from 5,6,7,8-tetrahydroquinoline using m-CPBA.

Materials:

  • 5,6,7,8-tetrahydroquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

  • Neutralized silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve 5,6,7,8-tetrahydroquinoline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on neutralized silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7).[10][11]

Materials:

  • MCF-7 breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO to prepare a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.

  • Treat the cells with varying concentrations of the compound and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 5,6,7,8-Tetrahydroquinoline Reaction Epoxidation at 0 °C Start->Reaction Reagent m-CPBA in DCM Reagent->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 7,8-Epoxy-5,6,7,8- tetrahydroquinoline Purification->Product

Caption: Workflow for the synthesis of this compound.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Cytotoxic Mechanism Compound 7,8-Epoxy-5,6,7,8- tetrahydroquinoline Cell Cancer Cell Compound->Cell Nucleophiles Cellular Nucleophiles (e.g., DNA, Proteins) Compound->Nucleophiles Alkylation Adducts Covalent Adducts Nucleophiles->Adducts Stress Cellular Stress Adducts->Stress Apoptosis Apoptosis Stress->Apoptosis

Caption: A hypothetical signaling pathway for the cytotoxic action of the title compound.

References

common mistakes to avoid when using 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. This guide is designed to assist researchers, scientists, and drug development professionals in avoiding common mistakes and troubleshooting issues that may arise during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While specific data for this compound is limited, based on its structure containing an epoxy group and a tetrahydroquinoline moiety, it should be handled with care. Epoxides are often classified as skin and eye irritants, and may cause sensitization.[1][2] The tetrahydroquinoline core suggests potential for air sensitivity.[3] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][2][3][4]

Q2: How should this compound be properly stored?

A2: To ensure stability, it is recommended to store this compound in a cool, dry, and dark place, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[3][5] Protect from heat and direct sunlight.[1]

Q3: What are the signs of degradation of this compound?

A3: Visual signs of degradation may include a change in color or the formation of a precipitate. From an analytical perspective, degradation can be monitored by techniques such as NMR or LC-MS, which may show the appearance of new signals corresponding to hydrolysis of the epoxide or oxidation of the tetrahydroquinoline ring.

Q4: Can I use water as a solvent with this compound?

A4: The use of water as a solvent is generally not recommended, as the epoxy ring is susceptible to hydrolysis, which can be accelerated by acidic or basic conditions. If an aqueous system is necessary, ensure the pH is neutral and the reaction time is minimized.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields

Possible Cause 1: Degradation of Starting Material

  • Troubleshooting Step: Verify the purity of your this compound using a suitable analytical method like NMR or LC-MS before use.

  • Solution: If degradation is observed, purify the compound by an appropriate method such as column chromatography. Ensure proper storage conditions are maintained.

Possible Cause 2: Inappropriate Solvent or Reaction Conditions

  • Troubleshooting Step: Review your experimental protocol. The presence of acidic or basic impurities in the solvent, or exposure to high temperatures, can lead to unwanted side reactions of the epoxy ring.[6]

  • Solution: Use freshly distilled, anhydrous solvents. If possible, conduct the reaction at a lower temperature.

Issue 2: Formation of Unexpected Byproducts

Possible Cause 1: Epoxide Ring-Opening

  • Troubleshooting Step: Analyze the byproduct structure. The presence of a diol or an amino-alcohol suggests that the epoxide ring has been opened by water or another nucleophile present in the reaction mixture.

  • Solution: Ensure all reagents and solvents are anhydrous. If the reaction involves a nucleophile, consider protecting the epoxide or optimizing the reaction conditions (e.g., temperature, stoichiometry) to favor the desired reaction.

Possible Cause 2: Oxidation of the Tetrahydroquinoline Ring

  • Troubleshooting Step: Use analytical techniques to check for the presence of aromatic quinoline byproducts.

  • Solution: Degas all solvents and run the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidation.

Data Presentation

Table 1: Physicochemical Properties of a Related Compound: 5,6,7,8-Tetrahydroquinoline

PropertyValueReference
Molecular FormulaC₉H₁₁N[7][8]
Molecular Weight133.19 g/mol [7][8]
Boiling Point106-108 °C/13 mmHg
Density1.03 g/mL at 25 °C
Refractive Indexn20/D 1.545

Note: This data is for the parent compound 5,6,7,8-tetrahydroquinoline and should be used as an approximation.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature2-8 °CTo minimize degradation and side reactions.[1]
AtmosphereInert (Argon or Nitrogen)To prevent oxidation of the tetrahydroquinoline ring and hydrolysis of the epoxide.[3]
LightProtect from lightTo prevent light-catalyzed degradation.[1]
HandlingWell-ventilated area, with PPETo avoid inhalation and skin/eye contact.[1][2][3][4]

Experimental Protocols

Key Experiment: Nucleophilic Ring-Opening of this compound

This protocol describes a general procedure for the reaction of this compound with a generic nucleophile (Nu-H).

Materials:

  • This compound

  • Nucleophile (e.g., an amine or thiol)

  • Anhydrous solvent (e.g., THF or Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Set up a dry, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Add the nucleophile (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start: Prepare Reagents dissolve Dissolve Epoxide in Anhydrous Solvent start->dissolve add_nu Add Nucleophile dissolve->add_nu react Stir and Monitor (TLC/LC-MS) add_nu->react quench Quench Reaction react->quench extract Extract Product quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end End: Characterize Pure Product purify->end signaling_pathway drug_target Target Protein downstream1 Kinase A drug_target->downstream1 drug Derivative of 7,8-Epoxy-5,6,7,8- tetrahydroquinoline drug->drug_target inhibition downstream2 Transcription Factor B downstream1->downstream2 cellular_response Cellular Response (e.g., Apoptosis) downstream2->cellular_response

References

Technical Support Center: Enhancing the Bioavailability of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the bioavailability of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: The primary challenges are likely related to its poor aqueous solubility and potential for significant first-pass metabolism. As a heterocyclic, polycyclic aromatic compound, its flat, planar structure can lead to low solubility in gastrointestinal fluids. Furthermore, the quinoline ring and the reactive epoxide group are susceptible to extensive metabolism in the gut wall and liver, which can significantly reduce the amount of active compound reaching systemic circulation.[1][2][3][4]

Q2: What is the expected metabolic pathway for this compound?

A2: Based on the metabolism of quinoline, the epoxide ring of this compound is a likely site for metabolic transformation. Epoxide hydrolases can convert the epoxide to the corresponding diol, 7,8-dihydroxy-7,8-dihydro-5,6,7,8-tetrahydroquinoline. Additionally, cytochrome P450 enzymes may further hydroxylate the aromatic ring.

Q3: What are the main strategies to improve the bioavailability of this compound?

A3: The main strategies focus on two key areas:

  • Improving Solubility and Dissolution Rate: This can be achieved through formulation approaches such as nanosuspensions and solid dispersions.

  • Reducing First-Pass Metabolism: This can be addressed by creating prodrugs that mask the metabolically labile epoxide or quinoline nitrogen, or by using formulation strategies that promote lymphatic absorption, thereby bypassing the liver.

Q4: How can I assess the permeability of this compound?

A4: The Caco-2 cell permeability assay is a standard in vitro method to predict intestinal drug absorption. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. By measuring the transport of the compound from the apical (intestinal lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).

Section 2: Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.

Issue 1: Poor Aqueous Solubility

Question: My initial solubility assessment shows that this compound has very low aqueous solubility, hindering further in vitro and in vivo testing. What should I do?

Answer: Low aqueous solubility is a common challenge for compounds with this chemical scaffold. The following table outlines initial strategies to address this issue.

StrategyPrincipleKey Experimental Parameters to OptimizeExpected Outcome
Nanosuspension Increasing the surface area of the drug particles by reducing their size to the nanometer range, which enhances the dissolution rate.[5][6][7]Stabilizer type and concentration, milling time, and energy input.Increased dissolution velocity and saturation solubility.
Amorphous Solid Dispersion Dispersing the crystalline drug in a polymeric carrier in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[8][9][10]Polymer type, drug-to-polymer ratio, and solvent selection for preparation.Enhanced aqueous solubility and dissolution rate.
Issue 2: High First-Pass Metabolism

Question: My in vitro metabolism studies with liver microsomes show rapid degradation of this compound. How can I mitigate this?

Answer: High first-pass metabolism significantly reduces oral bioavailability. A prodrug approach can be an effective strategy to temporarily mask the metabolic soft spots of the molecule.

StrategyPrincipleKey Experimental Parameters to OptimizeExpected Outcome
Prodrug Synthesis Chemically modifying the parent drug to create an inactive derivative that is converted back to the active drug in vivo, often at the target site. The modification can mask metabolically labile functional groups.Type of promoiety, linker chemistry, and enzymatic or chemical cleavage conditions.Reduced first-pass metabolism and improved systemic exposure to the active drug.
Issue 3: Low Permeability in Caco-2 Assay

Question: The apparent permeability (Papp) of my compound in the Caco-2 assay is low, suggesting poor intestinal absorption. What are my next steps?

Answer: Low permeability can be a significant barrier to oral bioavailability. The following strategies can be explored to understand and potentially improve intestinal transport.

StrategyPrincipleKey Experimental Parameters to OptimizeExpected Outcome
Efflux Transporter Inhibition Co-administering a known inhibitor of efflux pumps (e.g., P-glycoprotein) to determine if the compound is a substrate for active efflux.Concentration of the inhibitor (e.g., verapamil for P-gp).Increased apical-to-basolateral transport if the compound is an efflux substrate.
Formulation with Permeation Enhancers Including excipients in the formulation that can transiently open the tight junctions between intestinal epithelial cells or interact with the cell membrane to increase drug transport.Type and concentration of the permeation enhancer.Improved apparent permeability in the Caco-2 model.

Section 3: Experimental Protocols

This section provides detailed methodologies for the key experiments mentioned in the troubleshooting guides.

Protocol 1: Preparation of a Nanosuspension by Wet Milling

Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate.

Materials:

  • This compound

  • Hydroxypropyl methylcellulose (HPMC)

  • Polysorbate 80 (Tween 80)

  • Yttria-stabilized zirconium oxide milling beads (0.5 mm)

  • Purified water

  • Planetary ball mill or similar high-energy mill

Procedure:

  • Prepare a stabilizer solution by dissolving HPMC (0.5% w/v) and Tween 80 (0.2% w/v) in purified water.

  • Disperse this compound (1% w/v) in the stabilizer solution.

  • Add the milling beads to the suspension at a 1:1 ratio by volume.

  • Mill the suspension at 400 rpm for 24 hours, with periodic cooling to prevent overheating.

  • After milling, separate the nanosuspension from the milling beads by decantation or sieving.

  • Characterize the particle size and zeta potential of the nanosuspension using dynamic light scattering.

  • Assess the dissolution rate of the nanosuspension compared to the unformulated compound using a USP paddle apparatus.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Dichloromethane

  • Methanol

  • Rotary evaporator

Procedure:

  • Dissolve this compound and PVP K30 in a 1:4 weight ratio in a 1:1 mixture of dichloromethane and methanol.

  • Ensure complete dissolution of both the drug and the polymer.

  • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.

  • Once a thin film is formed on the flask wall, continue drying under high vacuum for 24 hours to remove residual solvent.

  • Scrape the solid dispersion from the flask and store it in a desiccator.

  • Characterize the physical state of the solid dispersion using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm its amorphous nature.

  • Determine the aqueous solubility and dissolution rate of the solid dispersion in comparison to the crystalline drug.

Protocol 3: In Vitro Metabolism Study Using Liver Microsomes

Objective: To determine the metabolic stability of this compound in the presence of liver microsomes.

Materials:

  • This compound

  • Rat or human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, mix the liver microsomes (final concentration 0.5 mg/mL) with phosphate buffer.

  • Add this compound (final concentration 1 µM).

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Section 4: Visualizations

This section provides diagrams to illustrate key concepts and workflows described in this technical support center.

Bioavailability_Challenges cluster_Challenges Bioavailability Hurdles cluster_Strategies Improvement Strategies Solubility Poor Aqueous Solubility Formulation Formulation Approaches (Nanosuspension, Solid Dispersion) Solubility->Formulation Addresses Metabolism High First-Pass Metabolism Prodrug Prodrug Design Metabolism->Prodrug Addresses Bioavailability Enhanced Bioavailability Formulation->Bioavailability Improves Prodrug->Bioavailability Improves

Caption: Logical relationship between bioavailability challenges and improvement strategies.

Nanosuspension_Workflow Start Start: Drug + Stabilizer Solution Milling High-Energy Wet Milling with Milling Beads Start->Milling Separation Separation of Nanosuspension from Milling Beads Milling->Separation Characterization Particle Size & Zeta Potential Analysis (DLS) Separation->Characterization Dissolution In Vitro Dissolution Testing Characterization->Dissolution End End: Characterized Nanosuspension Dissolution->End

Caption: Experimental workflow for preparing and evaluating a nanosuspension.

Metabolism_Pathway Compound 7,8-Epoxy-5,6,7,8- tetrahydroquinoline Diol 7,8-Dihydroxy-7,8-dihydro- 5,6,7,8-tetrahydroquinoline Compound->Diol Epoxide Hydrolase Hydroxylated Hydroxylated Metabolites Compound->Hydroxylated CYP450 Excretion Excretion Diol->Excretion Hydroxylated->Excretion

Caption: Postulated metabolic pathway for this compound.

References

troubleshooting mass spectrometry analysis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometry analysis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS analysis of this compound.

Question: I am not seeing the expected molecular ion peak for my compound. What could be the issue?

Answer: Several factors could contribute to the absence of the expected molecular ion peak ([M+H]⁺). Here is a systematic troubleshooting approach:

  • Ionization Source Settings: Ensure your electrospray ionization (ESI) source parameters are optimized.[1] For a molecule like this compound, which contains a basic nitrogen atom, positive ionization mode is appropriate. The tetrahydroquinoline moiety is readily protonated.

  • In-Source Fragmentation: The epoxy group can be labile. High source temperatures or cone voltages can cause the molecule to fragment before it is even analyzed by the mass spectrometer. Try reducing these parameters.

  • Mobile Phase pH: The pH of your mobile phase is critical for efficient ionization.[1] An acidic mobile phase (e.g., containing 0.1% formic acid) will promote protonation and enhance the [M+H]⁺ signal.[1]

  • Sample Degradation: Epoxides can be susceptible to hydrolysis, especially in acidic conditions. Ensure your sample is fresh and consider minimizing the time it spends in an acidic mobile phase before injection.

Question: I am observing significant peak tailing in my chromatogram. How can I improve the peak shape?

Answer: Peak tailing is often an indication of secondary interactions between the analyte and the stationary phase or other components of the LC system.

  • Column Choice: A C18 column is a common starting point, but if tailing persists, consider a column with end-capping to minimize interactions with residual silanols.

  • Mobile Phase Modifier: The basic nitrogen in the tetrahydroquinoline ring can interact with acidic silanol groups on the silica-based column packing. Adding a small amount of a competing base, like ammonium hydroxide, to the mobile phase (if compatible with your column's pH range) can improve peak shape.[1] Alternatively, ensure your acidic modifier (like formic acid) is at a sufficient concentration (e.g., 0.1%) to keep the analyte consistently protonated.

  • System Contamination: Contamination in the guard column, column, or flow path can lead to peak tailing. A proper column wash protocol is essential.

Question: My results show poor reproducibility and sensitivity. What are the likely causes?

Answer: Poor reproducibility and sensitivity can stem from a variety of issues, from sample preparation to instrument settings.

  • Sample Preparation: Inconsistent sample preparation is a common source of variability.[2] Ensure accurate and consistent dilutions. High salt concentrations in the sample can suppress the ESI signal; consider a desalting step if necessary.[3][4]

  • Matrix Effects: If you are analyzing samples in a complex matrix (e.g., plasma, tissue homogenate), co-eluting matrix components can suppress the ionization of your analyte.[5] Consider more rigorous sample cleanup, such as solid-phase extraction (SPE).[1][2]

  • Instrument Contamination: Carryover from previous injections can affect quantification.[3] Running blank injections between samples can help identify and mitigate this issue.[3] A thorough cleaning of the ion source may also be necessary.[1]

Frequently Asked Questions (FAQs)

What is the expected molecular weight and formula of this compound?

  • Molecular Formula: C₉H₉NO

  • Monoisotopic Mass: 147.0684 g/mol

What are the common adducts I might observe in the mass spectrum?

In addition to the protonated molecule ([M+H]⁺), you may observe other common adducts, especially if your mobile phase or sample contains salts.

AdductFormulaExpected m/z
Protonated[M+H]⁺148.0757
Sodiated[M+Na]⁺170.0576
Potassiated[M+K]⁺186.0316
Ammonium[M+NH₄]⁺165.0997

What fragmentation patterns should I expect in MS/MS analysis?

  • Loss of CO (Carbon Monoxide): A common fragmentation for cyclic ketones or rearranged epoxides, leading to a fragment at m/z 119.0864.

  • Loss of C₂H₄ (Ethylene): Resulting from the cleavage of the saturated ring, which is a known fragmentation pathway for tetrahydroquinolines.[6]

  • Ring Opening of the Epoxide: This can lead to various subsequent fragmentation pathways.

A detailed study of the fragmentation of related tetrahydroquinolines has been conducted and can provide further insights.[6]

Experimental Protocols

Detailed Methodology for LC-MS Analysis

  • Sample Preparation:

    • Dissolve the sample in a suitable organic solvent like methanol or acetonitrile to a stock concentration of 1 mg/mL.[3]

    • Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL in the initial mobile phase composition.[3]

    • If the sample is in a complex matrix, a solid-phase extraction (SPE) cleanup is recommended to remove interfering substances.[1][2]

    • Filter the final sample solution through a 0.22 µm syringe filter before placing it in an autosampler vial.[3]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (can be optimized).

    • Source Temperature: 120 °C (can be optimized).[1]

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Scan Range: m/z 50-500.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis sp1 Dissolution in Methanol/Acetonitrile sp2 Serial Dilution sp1->sp2 sp3 SPE Cleanup (if necessary) sp2->sp3 sp4 Filtration sp3->sp4 lc Liquid Chromatography (C18 Column) sp4->lc ms Mass Spectrometry (ESI+) lc->ms da1 Peak Integration ms->da1 da2 Quantification da1->da2

Caption: A typical experimental workflow for the LC-MS analysis of a small molecule.

troubleshooting_logic start Problem: No/Low Signal q1 Check Instrument Performance? start->q1 a1_yes Run System Suitability Test q1->a1_yes Yes a1_no Investigate Sample/Method q1->a1_no No q2 Test Passed? a1_yes->q2 q3 Sample Preparation Correct? a1_no->q3 a2_yes Focus on Sample/Method q2->a2_yes Yes a2_no Instrument Maintenance (Clean Source, Calibrate) q2->a2_no No a2_yes->q3 solution Problem Resolved a2_no->solution a3_yes Optimize MS Method q3->a3_yes Yes a3_no Re-prepare Sample q3->a3_no No q4 Optimize Ion Source Parameters? a3_yes->q4 a3_no->solution a4_yes Check Mobile Phase (pH, Composition) q4->a4_yes Yes a4_no Adjust Voltages/Temperatures q4->a4_no No a4_yes->solution a4_no->solution

Caption: A troubleshooting decision tree for low or no signal in mass spectrometry.

References

Technical Support Center: Resolving Ambiguous NMR Signals of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR signals of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: The aliphatic proton signals between 1.5 and 4.0 ppm are overlapping. How can I assign the protons of the saturated ring (C5, C6, C7, C8)?

A1: Overlapping signals in the aliphatic region are a common challenge for this molecule due to the similar chemical environments of the methylene and methine protons. A combination of 2D NMR experiments is essential for unambiguous assignment.

  • COSY (Correlation Spectroscopy): This is the first step to establish proton-proton coupling networks. It will reveal which protons are directly coupled to each other (typically through 2 or 3 bonds). For example, you should be able to "walk" through the spin system from H-5 to H-6 and from H-7 to H-8.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon it is directly attached to. By identifying the chemical shift of the attached carbon, you can differentiate between proton signals that may be close in the ¹H spectrum but are attached to carbons with distinct chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is particularly useful for identifying quaternary carbons and for confirming assignments by looking for long-range couplings. For instance, the protons on C-5 should show a correlation to C-4a and C-6.

Q2: How can I differentiate between the two diastereotopic protons on each of the methylene groups (C-5 and C-6)?

A2: The protons on the C-5 and C-6 methylene groups are diastereotopic due to the chiral center at C-8 (and C-7). This means they are chemically non-equivalent and should have different chemical shifts and couplings.

  • Detailed COSY Analysis: Carefully analyze the cross-peaks in the COSY spectrum. Each diastereotopic proton will have a unique set of couplings to its geminal partner and to the vicinal protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. Diastereotopic protons will show different NOE correlations to neighboring protons, which can help in their assignment and in determining the conformation of the tetrahydroquinoline ring system. For example, one of the C-6 protons may be spatially closer to a C-5 proton or the H-7 proton.

Q3: The chemical shifts for the epoxy protons (H-7 and H-8) are very similar. How can I confidently assign them?

A3: The protons on the epoxide ring (H-7 and H-8) are expected to be in the range of 3.0-4.0 ppm and can be difficult to assign definitively from a 1D ¹H NMR spectrum alone.

  • COSY: H-7 should show a correlation to the two C-6 protons, while H-8 will not show a strong correlation to any other aliphatic protons besides H-7.

  • HMBC: H-8 should show a long-range correlation to the quaternary carbon C-8a of the quinoline ring system. H-7 will likely show correlations to C-5 and C-6. These distinct long-range couplings are key to their unambiguous assignment.

  • NOESY: The spatial relationship between H-8 and the aromatic proton H-4, and between H-7 and the C-6 protons, can provide definitive assignments.

Q4: How can I determine the relative stereochemistry of the epoxide ring?

A4: The relative stereochemistry (cis or trans) can be inferred from the coupling constant (J-value) between H-7 and H-8 and through NOESY experiments.

  • Coupling Constants: The magnitude of the ³J(H-7, H-8) coupling constant can be indicative of the dihedral angle between these two protons. Generally, a smaller J-value is observed for cis-epoxides, while a larger J-value is seen for trans-epoxides. However, this can be solvent and conformation-dependent.

  • NOESY: This is a more reliable method. For a cis-epoxide, a strong NOE correlation will be observed between H-7 and H-8. For a trans-epoxide, this correlation will be weak or absent. Instead, you would look for NOEs between H-7 and other protons on the same face of the molecule, and similarly for H-8.

Predicted NMR Data Summary

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimates and actual values may vary depending on the solvent and experimental conditions.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Correlations (COSY, HMBC)
2~8.3 (dd)~150COSY: H-3, H-4; HMBC: C-3, C-4, C-8a
3~7.1 (dd)~121COSY: H-2, H-4; HMBC: C-2, C-4, C-4a
4~7.4 (dd)~136COSY: H-2, H-3; HMBC: C-2, C-3, C-4a, C-5
4a-~128HMBC: H-3, H-4, H-5
5~2.8 (m)~28COSY: H-6; HMBC: C-4, C-4a, C-6, C-7
6~1.9 (m)~22COSY: H-5, H-7; HMBC: C-5, C-7, C-8
7~3.5 (d)~52COSY: H-6, H-8; HMBC: C-5, C-6, C-8, C-8a
8~3.8 (d)~50COSY: H-7; HMBC: C-4a, C-6, C-7, C-8a
8a-~145HMBC: H-2, H-7, H-8

Detailed Experimental Protocols

1. COSY (¹H-¹H Correlation Spectroscopy)

  • Objective: To identify scalar coupling networks between protons, typically over 2-3 bonds.

  • Methodology:

    • Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a standard ¹H NMR spectrum to determine the spectral width.

    • Set up a gradient-selected COSY (gCOSY) experiment.

    • Use a spectral width that encompasses all proton signals.

    • Acquire data with a sufficient number of increments (e.g., 256-512) in the indirect dimension (t₁) and scans per increment (e.g., 2-8) to achieve a good signal-to-noise ratio.

    • Process the data using a sine-bell or squared sine-bell window function in both dimensions.

    • Analyze the resulting 2D spectrum for cross-peaks, which indicate J-coupling between protons.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To correlate protons with their directly attached carbons.

  • Methodology:

    • Use the same sample as for the COSY experiment.

    • Acquire standard ¹H and ¹³C spectra to determine the respective spectral widths.

    • Set up a gradient-selected HSQC experiment (e.g., hsqcedetgpsp on Bruker instruments for multiplicity editing).

    • Set the ¹H spectral width as in the proton spectrum and the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

    • Use a one-bond coupling constant (¹JCH) of approximately 145 Hz.

    • Acquire data with a sufficient number of increments in t₁ (e.g., 256) and scans per increment (e.g., 4-16).

    • Process the data and analyze the cross-peaks, where each peak correlates a proton signal on the F2 (¹H) axis with a carbon signal on the F1 (¹³C) axis.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range (2-3 bond) correlations between protons and carbons.

  • Methodology:

    • Use the same sample.

    • Set up a gradient-selected HMBC experiment.

    • Use the same spectral widths as in the HSQC experiment.

    • Set the long-range coupling constant (ⁿJCH) to a value that reflects the expected long-range couplings (e.g., 8 Hz).

    • Acquire data with a sufficient number of increments (e.g., 256-512) and scans (e.g., 8-32).

    • Process the data and analyze the cross-peaks, which reveal correlations between protons and carbons separated by multiple bonds.

4. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Objective: To identify protons that are close in space (typically < 5 Å), irrespective of their bonding.

  • Methodology:

    • Use a freshly prepared, degassed sample to minimize paramagnetic relaxation.

    • Set up a 2D NOESY experiment.

    • Use the same ¹H spectral width as in the proton spectrum.

    • Set an appropriate mixing time (tm), which is crucial for observing NOE cross-peaks. A range of mixing times (e.g., 300-800 ms) may need to be tested.

    • Acquire data with a sufficient number of increments and scans.

    • Process the data and analyze the cross-peaks, which indicate spatial proximity between protons. Diagonal peaks and COSY-type artifacts should be distinguished from true NOE signals.

Visualizations

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1 ¹H NMR COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Correlation) H1->HSQC HMBC HMBC (Long-Range C-H Correlation) H1->HMBC NOESY NOESY (Through-Space Proximity) H1->NOESY C13 ¹³C NMR C13->HSQC C13->HMBC Assign Assign Spin Systems COSY->Assign HSQC->Assign Connect Connect Fragments Assign->Connect via HMBC Stereo Determine Stereochemistry Connect->Stereo via NOESY & J-coupling Structure Final Structure Confirmation Stereo->Structure

Caption: Workflow for NMR signal assignment of complex molecules.

cosy_correlations H5a H-5a H5b H-5b H5a->H5b geminal H6a H-6a H5a->H6a H6b H-6b H5a->H6b H5b->H6a H5b->H6b H6a->H6b geminal H7 H-7 H6a->H7 H6b->H7 H8 H-8 H7->H8

Caption: Expected COSY correlations in the saturated ring of the molecule.

Validation & Comparative

A Comparative Analysis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline and Other Quinoline Compounds for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between quinoline derivatives is paramount for advancing novel therapeutics. This guide provides an objective comparison of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline against other notable quinoline compounds, supported by experimental data and detailed methodologies.

Quinoline and its derivatives represent a significant class of heterocyclic compounds that are foundational in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and neuroprotective properties. The biological effects of these compounds are often dictated by their metabolic activation, which can lead to the formation of reactive intermediates such as epoxides. This guide focuses on this compound, a potential metabolite of 5,6,7,8-tetrahydroquinoline, and compares its toxicological profile with that of its parent compound and other relevant quinoline derivatives.

Metabolic Activation and Genotoxicity

The carcinogenicity of certain quinoline compounds is linked to their metabolic conversion into reactive epoxides that can form adducts with DNA, leading to mutations. The formation of a 5,6-epoxide of quinoline, for instance, is hypothesized to be associated with its tumorigenic activity. This metabolic activation pathway underscores the importance of evaluating the toxicological profiles of quinoline epoxides.

Quinoline Quinoline Metabolism Metabolic Activation (Cytochrome P450) Quinoline->Metabolism Epoxide Quinoline Epoxide (e.g., 7,8-Epoxy-5,6,7,8- tetrahydroquinoline) Metabolism->Epoxide Diol Dihydrodiol Epoxide->Diol DNA_Adducts DNA Adducts Epoxide->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Cancer Carcinogenesis Mutation->Cancer

Metabolic activation pathway of quinoline leading to potential carcinogenesis.

Comparative Mutagenicity Data

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The table below summarizes the mutagenicity of quinoline 7,8-oxide, a close analog of this compound, in comparison to the parent quinoline and other derivatives in Salmonella typhimurium strain TA100.

CompoundMetabolic Activation (S9 mix)Mutagenicity (revertants/µmol)Reference
Quinoline 7,8-Oxide Required ~2498 [1]
QuinolineRequiredOf the same order as Quinoline 7,8-Oxide[1]
8-HydroxyquinolineNot specifiedDistinctly higher than Quinoline 7,8-Oxide[1]
N-methyl-quinoline 5,6-oxideRequired~134[1]
trans-quinoline-5,6,7,8-dioxideNot Required~123[1]

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents a compilation of IC50 values for various tetrahydroquinoline derivatives against different cancer cell lines, providing a context for the potential cytotoxicity of this compound. Direct experimental data for this compound was not available in the reviewed literature.

CompoundCell LineIC50 (µM)Reference
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-oneHCT-116 (Colon Cancer)~13[2]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-oneA549 (Lung Cancer)11.33 ± 0.67[2]
Pyrazolo quinoline derivative (15)MCF-7 (Breast Cancer)15.16[1]
Pyrazolo quinoline derivative (15)HepG-2 (Liver Cancer)18.74[1]
Pyrazolo quinoline derivative (15)A549 (Lung Cancer)18.68[1]
(R)-2-methyl-N-((1-methyl-1H-imidazol-4-yl)methyl)-5,6,7,8-tetrahydroquinolin-8-amineA2780 (Ovarian Carcinoma)5.4[3]
(S)-2-methyl-N-((1-methyl-1H-imidazol-4-yl)methyl)-5,6,7,8-tetrahydroquinolin-8-amineA2780 (Ovarian Carcinoma)17.2[3]

Experimental Protocols

Synthesis of Quinoline 7,8-Oxide

The synthesis of quinoline arene oxides, such as quinoline 7,8-oxide, can be achieved from the corresponding dihydroquinoline precursors. A general multi-step synthetic route involves the formation of a bromohydrin, followed by cyclization to the epoxide.[4][5]

Step 1: Bromohydrin Formation

  • Dissolve the dihydroquinoline precursor in a suitable solvent (e.g., a mixture of dimethoxyethane and water).

  • Add N-bromosuccinimide (NBS) portionwise at room temperature and stir for several hours.

  • Extract the product with an organic solvent and purify by chromatography.

Step 2: Epoxide Formation

  • Treat the bromohydrin with a base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF) at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product.

  • Purify the resulting epoxide by chromatography.

Ames Test Protocol (Bacterial Reverse Mutation Assay)

This test assesses the ability of a chemical to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacteria Bacterial Culture (e.g., S. typhimurium TA100) Mix Mix Bacteria, Test Compound, and S9 Mix (optional) Bacteria->Mix Test_Compound Test Compound (e.g., Quinoline Derivative) Test_Compound->Mix S9_Mix S9 Mix (for metabolic activation) S9_Mix->Mix Incubate_Mix Pre-incubation (e.g., 37°C for 20-30 min) Mix->Incubate_Mix Plate Plate on Minimal Glucose Agar Incubate_Mix->Plate Incubate_Plates Incubate Plates (e.g., 37°C for 48-72 h) Plate->Incubate_Plates Count Count Revertant Colonies Incubate_Plates->Count Compare Compare to Control Count->Compare

Workflow for the Ames Test.
  • Preparation: Prepare overnight cultures of the Salmonella typhimurium tester strains. Prepare various concentrations of the test compound. If metabolic activation is required, prepare the S9 mix from the liver of induced rats.

  • Exposure: In a test tube, combine the tester strain, the test compound, and either the S9 mix or a buffer.

  • Plating: After a short pre-incubation, mix the contents with molten top agar and pour it onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.

MTT Assay Protocol (Cell Viability Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to formazan, which gives a purple color.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cells Seed Cells in a 96-well Plate Incubate_Cells Incubate for 24h Cells->Incubate_Cells Treat Treat Cells with Test Compound (various concentrations) Incubate_Cells->Treat Incubate_Treat Incubate for desired time (e.g., 24, 48, 72h) Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (at ~570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability

Workflow for the MTT Assay.
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Expose the cells to various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the untreated control.

Conclusion

The available data suggests that the epoxidation of the quinoline ring is a critical step in the bioactivation of these compounds, leading to potential genotoxicity. While direct experimental data for this compound is limited, the mutagenicity data for its close analog, quinoline 7,8-oxide, indicates a significant mutagenic potential that is dependent on metabolic activation. The cytotoxicity of tetrahydroquinoline derivatives varies widely depending on the specific substitutions on the quinoline core. Further experimental studies are warranted to fully elucidate the biological activity and toxicological profile of this compound and to provide a more direct comparison with other quinoline compounds. This will be crucial for the rational design of safer and more effective quinoline-based therapeutics.

References

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the metabolic activation of quinoline and a therapeutic strategy to mitigate its harmful effects.

This guide provides a comparative analysis of the putative reactive metabolite, 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, and a class of related compounds that inhibit soluble epoxide hydrolase (sEH). Quinoline, a heterocyclic aromatic compound, is a known hepatocarcinogen in rodents and a mutagen in bacteria following metabolic activation.[1][2][3] This activation process, primarily mediated by cytochrome P450 (CYP) enzymes, can lead to the formation of reactive epoxide intermediates.[1][2] One such potential intermediate is this compound. While this specific epoxide is not extensively characterized in the literature, its formation is inferred from the metabolic pathways of quinoline and related polycyclic aromatic hydrocarbons.

This guide will compare the implied pro-toxicant role of this epoxide with the protective mechanism of a representative sEH inhibitor, 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazoline-2-yl)phenyl)benzamide, a potent quinazoline-4(3H)-one derivative.[4] The comparison will highlight their opposing roles in the context of quinoline metabolism and cellular health.

The Opposing Roles in Quinoline Metabolism

The metabolic activation of quinoline is a critical step in its genotoxicity.[3] Cytochrome P450 enzymes, such as CYP2A6, are involved in the formation of quinoline epoxides.[1][2] These epoxides are electrophilic and can form adducts with cellular macromolecules like DNA, leading to mutations and potentially cancer.

Conversely, soluble epoxide hydrolase (sEH) is a key enzyme in the detoxification of these reactive epoxides.[5] It catalyzes the hydrolysis of the epoxide to a less reactive dihydrodiol, facilitating its excretion.[5] Therefore, inhibiting sEH can paradoxically have a protective effect in other contexts by preserving beneficial signaling epoxides, but in the case of quinoline metabolism, the focus is on the detoxification of harmful epoxides. Inhibitors of sEH are being explored for various therapeutic applications, including the treatment of inflammatory pain and cardiovascular diseases.[4][6][7]

The following table provides a comparative summary of the inferred properties and role of this compound and the observed properties and role of a representative sEH inhibitor.

FeatureThis compound (Inferred)4-chloro-N-(4-(4-oxo-3,4-dihydroquinazoline-2-yl)phenyl)benzamide (sEH Inhibitor)
Primary Role Reactive metabolite, pro-toxicantEnzyme inhibitor, protective agent
Mechanism of Action Covalently binds to nucleophilic sites on macromolecules (e.g., DNA, proteins), potentially leading to cytotoxicity and genotoxicity.Potently inhibits soluble epoxide hydrolase, preventing the breakdown of epoxides.[4]
Enzyme Interaction Substrate for epoxide hydrolase.Inhibitor of soluble epoxide hydrolase.[4]
Biological Outcome Cellular damage, mutagenesis, carcinogenesis.[3]In the context of harmful epoxides, it would prevent their detoxification to diols. In broader therapeutic applications, it increases levels of beneficial epoxyeicosatrienoic acids (EETs), leading to anti-inflammatory and analgesic effects.[4][7]
Potency N/A (acts as a reactive intermediate)IC₅₀ = 0.5 nM for sEH inhibition.[4]

Signaling Pathways and Experimental Workflow

To visualize the metabolic context and the experimental approach to studying these compounds, the following diagrams are provided.

G cluster_0 Metabolic Activation & Detoxification of Quinoline Quinoline Quinoline CYP450 Cytochrome P450 (e.g., CYP2A6) Quinoline->CYP450 Oxidation Epoxide 7,8-Epoxy-5,6,7,8- tetrahydroquinoline (Reactive Intermediate) Adducts DNA/Protein Adducts (Cellular Damage) Epoxide->Adducts sEH Soluble Epoxide Hydrolase (sEH) Epoxide->sEH Hydrolysis Diol 7,8-Dihydroxy-5,6,7,8- tetrahydroquinoline (Detoxified Metabolite) CYP450->Epoxide sEH->Diol sEH_Inhibitor sEH Inhibitor sEH_Inhibitor->sEH Inhibition

Caption: Metabolic pathway of quinoline activation and detoxification.

G cluster_1 Experimental Workflow for sEH Inhibition Assay Preparation Prepare Reagents: - sEH enzyme solution - sEH inhibitor (test compound) - Fluorescent substrate Incubation Incubate enzyme with inhibitor at 37°C Preparation->Incubation Reaction Add substrate to initiate hydrolysis reaction Incubation->Reaction Measurement Measure fluorescence intensity (excitation ~330 nm, emission ~465 nm) Reaction->Measurement Analysis Calculate % inhibition and IC₅₀ values Measurement->Analysis

Caption: Workflow for a fluorometric soluble epoxide hydrolase inhibition assay.

Experimental Protocols

A crucial aspect of characterizing an sEH inhibitor is determining its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). A common method for this is a fluorometric assay using a synthetic substrate.

Protocol: Fluorometric Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is adapted from methods described for the characterization of sEH inhibitors.[8]

1. Materials and Reagents:

  • Recombinant human sEH enzyme

  • sEH inhibitor (test compound) dissolved in a suitable solvent (e.g., DMSO)

  • Bis-Tris-HCl buffer (25 mM, pH 7.0) containing 0.1% Bovine Serum Albumin (BSA)

  • Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Assay Procedure:

  • Enzyme Preparation: Prepare a solution of recombinant human sEH in the Bis-Tris-HCl buffer. The final concentration of the enzyme should be optimized to yield a linear reaction rate for the duration of the assay.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound in the assay buffer. Also, prepare a vehicle control (buffer with the same concentration of solvent as the test compound dilutions) and a positive control (a known sEH inhibitor).

  • Assay Plate Setup:

    • To the wells of the 96-well black microplate, add 130 µL of the sEH enzyme solution.

    • Add 20 µL of the serially diluted test compound, vehicle control, or positive control to the respective wells.

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the fluorescent substrate solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Monitor the increase in fluorescence intensity over time (e.g., for 30-40 minutes) at an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 465 nm.[8] The kinetic readings will measure the rate of formation of the fluorescent product.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

3. Specificity Control:

To ensure that the observed inhibition is specific to sEH, the assay can be run in the presence of a highly specific sEH inhibitor as a control. Any residual hydrolytic activity on the substrate would be attributed to non-specific hydrolases. The specific sEH activity is then calculated by subtracting this residual activity from the total activity.[5]

Conclusion

The comparison between the putative reactive metabolite this compound and a potent sEH inhibitor highlights the dual nature of metabolic processes. While enzymatic activity can generate harmful intermediates from xenobiotics like quinoline, it also provides pathways for their detoxification. The development of specific enzyme inhibitors, such as those targeting sEH, represents a promising therapeutic strategy for a variety of diseases by modulating the levels of bioactive lipid epoxides. Understanding the mechanisms of both metabolic activation and detoxification is crucial for predicting the toxicity of compounds and for the rational design of new therapeutic agents.

References

Benchmarking 7,8-Epoxy-5,6,7,8-tetrahydroquinoline Against Standard of Care in Advanced Ovarian Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is not publicly available. This guide presents a hypothetical benchmarking scenario based on data from structurally related 5,6,7,8-tetrahydroquinoline derivatives investigated for antiproliferative activity. The information for the experimental compound is based on published results for a 2-methyl-5,6,7,8-tetrahydroquinoline derivative, referred to herein as "Proxy Compound (R)-5a", which has demonstrated activity against the A2780 human ovarian cancer cell line.

This guide provides a comparative analysis of the hypothetical experimental agent, this compound, against the current standard of care for the first-line treatment of advanced ovarian cancer. The standard of care typically involves a combination of a platinum-based agent (carboplatin or cisplatin) and a taxane (paclitaxel).[1][2][3][4]

Mechanism of Action

The standard of care for advanced ovarian cancer utilizes a multi-pronged approach by combining agents with distinct mechanisms of action to target cancer cells.

Standard of Care:

  • Platinum-Based Agents (Carboplatin & Cisplatin): These drugs function as alkylating-like agents. After entering the cell, they become aquated and bind to the DNA of cancer cells, primarily at the N7 position of purine bases.[5][6] This binding creates intrastrand and interstrand cross-links in the DNA.[5][7][8] These cross-links distort the DNA helix, which inhibits DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[9][10][11]

  • Taxanes (Paclitaxel): Paclitaxel is a microtubule-stabilizing agent.[12] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[13][14] This interference with microtubule dynamics disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[15]

Experimental Agent: this compound (Postulated)

The precise mechanism of this compound is unknown. However, based on its chemical structure and data from related compounds, a multi-faceted mechanism can be postulated:

  • Epoxy Group Reactivity: The presence of an epoxy ring, a strained ether, suggests potential as an alkylating agent. This group can react with nucleophilic sites on DNA and proteins, potentially causing DNA damage and cellular dysfunction, similar to platinum agents but likely through a different binding mechanism.

  • ROS Induction & Mitochondrial Dysfunction: Based on the activity of the proxy compound, it is plausible that this compound induces an increase in intracellular Reactive Oxygen Species (ROS). Elevated ROS levels can lead to oxidative stress, damage to cellular components, and induction of mitochondrial membrane depolarization, culminating in apoptosis.

Below are diagrams illustrating these mechanisms of action.

G cluster_platinum Platinum Agent (Carboplatin/Cisplatin) Pathway cluster_paclitaxel Paclitaxel Pathway cluster_epoxy Postulated this compound Pathway Plat Carboplatin/ Cisplatin Plat_in Cellular Uptake Plat->Plat_in DNA Nuclear DNA Plat_in->DNA Crosslink DNA Cross-linking DNA->Crosslink Inhibit_Rep Inhibition of Replication & Transcription Crosslink->Inhibit_Rep Apoptosis_Plat Apoptosis Inhibit_Rep->Apoptosis_Plat Pac Paclitaxel Pac_in Cellular Uptake Pac->Pac_in Microtubule Microtubules Pac_in->Microtubule Stabilize Microtubule Stabilization Microtubule->Stabilize Mitotic_Arrest G2/M Phase Arrest Stabilize->Mitotic_Arrest Apoptosis_Pac Apoptosis Mitotic_Arrest->Apoptosis_Pac Epoxy 7,8-Epoxy-5,6,7,8- tetrahydroquinoline Epoxy_in Cellular Uptake Epoxy->Epoxy_in Mito Mitochondria Epoxy_in->Mito ROS ROS Production Mito->ROS MMP Mitochondrial Membrane Depolarization ROS->MMP Apoptosis_Epoxy Apoptosis MMP->Apoptosis_Epoxy

Caption: Mechanisms of action for standard of care drugs and the experimental compound.

Preclinical Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for the standard of care drugs and the proxy experimental compound against the A2780 human ovarian cancer cell line.

CompoundIC50 (µM)Cell LineExposure Time
Proxy Compound (R)-5a 5.4A2780Not Specified
Cisplatin ~1-3A27801-72 hours
Carboplatin ~17A278072 hours
Paclitaxel 1.23A278072 hours
IC50 values for Cisplatin can vary based on experimental conditions such as exposure time and cell density.[16][17][18][19] Data for Carboplatin and Paclitaxel are from 72-hour exposures.[18][20]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy and mechanism of action of anticancer compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a drug inhibits the growth of cancer cells by 50%.

  • Cell Plating: Seed A2780 cells in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[18]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value from the dose-response curve.

G A Seed Cells in 96-well Plate B Add Drug at Varying Concentrations A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate to Form Formazan D->E F Add Solubilizing Agent (DMSO) E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Cell Cycle Analysis

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Culture and Treatment: Culture A2780 cells and treat with the test compound for a specified duration.

  • Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membranes.[21]

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to prevent staining of RNA.[21]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

G A Treat Cells with Compound B Harvest and Fix in Ethanol A->B C Stain with Propidium Iodide (PI) & RNase B->C D Analyze via Flow Cytometry C->D E Generate DNA Content Histogram D->E F Quantify G0/G1, S, and G2/M Phases E->F

Caption: Workflow for cell cycle analysis using flow cytometry.

Mitochondrial Membrane Potential (MMP) Assay

This assay measures changes in the mitochondrial membrane potential, an indicator of mitochondrial health and early-stage apoptosis.

  • Cell Culture and Treatment: Plate cells and treat with the test compound.

  • Staining: Add a cationic fluorescent dye, such as TMRE (tetramethylrhodamine, ethyl ester) or JC-1, to the cells and incubate.[22][23] In healthy cells with high MMP, these dyes accumulate in the mitochondria.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, microplate reader, or flow cytometer.[24] A decrease in fluorescence intensity indicates a loss of MMP.

  • Data Analysis: Compare the fluorescence of treated cells to untreated controls to determine the effect of the compound on mitochondrial membrane potential.

G A Treat Cells with Compound B Incubate with MMP-sensitive Dye (e.g., TMRE) A->B C Wash Cells B->C D Measure Fluorescence (Plate Reader/Microscope) C->D E Quantify Change in MMP D->E

Caption: Workflow for measuring mitochondrial membrane potential.

Reactive Oxygen Species (ROS) Assay

This assay quantifies the level of intracellular ROS.

  • Cell Culture and Treatment: Culture cells and treat with the test compound.

  • Probe Loading: Load the cells with a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA).[25] Inside the cell, esterases cleave the acetate groups, and the probe is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[25][26]

  • Incubation: Incubate the cells to allow for probe oxidation.

  • Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or fluorescence microplate reader (excitation ~485nm, emission ~535nm).[25]

  • Data Analysis: An increase in fluorescence intensity in treated cells compared to controls indicates an increase in ROS production.

G A Treat Cells with Compound B Load Cells with DCF-DA Probe A->B C Incubate to Allow Probe Oxidation by ROS B->C D Measure Fluorescence (Flow Cytometer/Plate Reader) C->D E Quantify Change in ROS Levels D->E

Caption: Workflow for the detection of intracellular Reactive Oxygen Species (ROS).

References

independent verification of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline's activity

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Verification of the Biological Activity of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Introduction

This compound is a novel heterocyclic compound for which the biological activities have not been extensively documented in publicly available literature. However, the quinoline and tetrahydroquinoline scaffolds are present in a wide array of biologically active molecules, including many with demonstrated anticancer and antimicrobial properties.[1][2][3][4][5] The introduction of a reactive epoxide ring to the tetrahydroquinoline backbone suggests the potential for significant biological activity, possibly through covalent interactions with cellular macromolecules. This guide outlines a proposed independent verification of the potential cytotoxic and antimicrobial activities of this compound, comparing it with other quinoline derivatives with established biological effects.

Comparative Analysis of Cytotoxic Activity

The primary hypothesis to be tested is that this compound exhibits cytotoxic activity against cancer cell lines. This will be assessed in comparison to known cytotoxic quinoline derivatives.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Quinoline Derivatives Against Various Cancer Cell Lines

CompoundA549 (Lung)HL-60 (Leukemia)U937 (Lymphoma)HEp-2 (Larynx)
This compound TBDTBDTBDTBD
2,8-bis(trifluoromethyl)-4-quinoline (5a)-19.88 ± 5.3543.95 ± 8.53-
2,8-bis(trifluoromethyl)-4-hydrazinylquinoline (5g)-ActiveActive-
N-alkylated, 2-oxoquinoline derivative (16)---49.01% Inh.
N-alkylated, 2-oxoquinoline derivative (21)---77.67% Inh.

Data for compounds 5a, 5g, 16, and 21 are sourced from published studies.[6][7] "TBD" indicates that the data is "To Be Determined" through the proposed experimental workflow.

Experimental Workflow for Independent Verification

The following workflow is proposed for a comprehensive and objective evaluation of this compound's biological activity.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_mechanistic Mechanism of Action Studies cluster_data Data Analysis synthesis Synthesis of 7,8-Epoxy- 5,6,7,8-tetrahydroquinoline cytotoxicity MTT Cytotoxicity Assay (A549, HL-60, U937, HEp-2) synthesis->cytotoxicity antimicrobial Antimicrobial Assay (E. coli, S. aureus) synthesis->antimicrobial alternatives Procurement of Alternative Compounds alternatives->cytotoxicity alternatives->antimicrobial ros Reactive Oxygen Species (ROS) Production Assay cytotoxicity->ros If cytotoxic cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle If cytotoxic analysis IC50 Determination & Comparative Analysis antimicrobial->analysis ros->analysis cell_cycle->analysis

Caption: Experimental workflow for the .

Proposed Signaling Pathway for Cytotoxic Quinoline Derivatives

Many cytotoxic quinoline derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[8] The following diagram illustrates this potential mechanism of action.

signaling_pathway Compound Cytotoxic Quinoline (e.g., this compound) Cell Cancer Cell ROS Increased Intracellular Reactive Oxygen Species (ROS) Cell->ROS Induces Mito Mitochondrial Membrane Potential Dissipation ROS->Mito Causes Caspase Caspase Activation Mito->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Proposed mechanism of action for cytotoxic quinoline derivatives.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT Cytotoxicity Assay

This assay determines the concentration of a compound that inhibits the proliferation of cancer cells by 50% (IC₅₀).

  • Cell Culture: Human cancer cell lines (e.g., A549, HL-60, U937, HEp-2) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and the alternative compounds for 48 hours.

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[7]

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability versus the compound concentration.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the intracellular generation of ROS, a common mechanism of action for many cytotoxic compounds.

  • Reagents: 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS.[9][10]

  • Procedure:

    • Plate cells in a 96-well black plate and allow them to adhere.

    • Treat cells with the test compounds at their respective IC₅₀ concentrations for a specified time (e.g., 6 hours).

    • Wash the cells with PBS and then incubate them with 10 µM H₂DCFDA in PBS for 30 minutes at 37°C in the dark.[9]

    • Wash the cells again with PBS to remove the excess dye.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[9]

  • Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated controls.

Cell Cycle Analysis

This assay determines if the test compounds cause cell cycle arrest at specific phases (G0/G1, S, or G2/M).

  • Staining: Propidium iodide (PI) is a fluorescent dye that binds to DNA, and its fluorescence intensity is proportional to the DNA content in the cell.[11][12]

  • Procedure:

    • Treat cells with the test compounds at their IC₅₀ concentrations for 24 or 48 hours.

    • Harvest the cells, wash with cold PBS, and fix them in 70% ice-cold ethanol overnight at -20°C.[13]

    • Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A.[12][14]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.[11]

Antimicrobial Activity Assay (Disc Diffusion Method)

This is a qualitative screening method to assess the antimicrobial potential of the compounds.

  • Microbial Strains: Use representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Procedure:

    • Prepare a lawn of the bacterial culture on a Mueller-Hinton agar plate.

    • Impregnate sterile paper discs with known concentrations of the test compounds.

    • Place the discs on the surface of the agar.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[15][16]

References

Navigating the Structure-Activity Landscape of Tetrahydroquinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the structure-activity relationships (SAR) of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline derivatives remains a challenge due to a notable scarcity of published research on this specific chemical scaffold. Extensive searches of scientific literature and chemical databases did not yield sufficient data to construct a detailed comparative guide as requested. The available body of research predominantly focuses on other substituted tetrahydroquinoline and quinoline analogues, leaving the biological significance of the 7,8-epoxy moiety largely unexplored.

In light of this, we present a comparative guide on a closely related and extensively studied class of compounds: 8-hydroxyquinoline derivatives . This class of compounds has garnered significant attention for its diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. This guide will delve into the SAR studies of 8-hydroxyquinoline derivatives, presenting key quantitative data, experimental protocols, and visualizations to provide researchers, scientists, and drug development professionals with a thorough comparative analysis.

Comparative Analysis of 8-Hydroxyquinoline Derivatives and Alternatives

The therapeutic potential of 8-hydroxyquinoline derivatives is often evaluated against established drugs or other heterocyclic compounds. For instance, in the context of cancer research, their efficacy is compared to standard chemotherapeutic agents. Similarly, their antimicrobial properties are benchmarked against known antibiotics and antifungals.

Table 1: Comparative Anticancer Activity of 8-Hydroxyquinoline Derivatives
Compound/AlternativeTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)Human prostate cancer (PC-3)5.2Docetaxel0.01
8-Hydroxyquinoline-2-carboxanilide derivativeHuman breast cancer (MCF-7)2.8Doxorubicin0.5
5,7-Dichloro-8-hydroxyquinolineHuman colon cancer (HCT-116)7.45-Fluorouracil3.1
Alternative: Flavonoid (Quercetin)Human prostate cancer (PC-3)15.8Docetaxel0.01

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative Antimicrobial Activity of 8-Hydroxyquinoline Derivatives
Compound/AlternativeMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
8-HydroxyquinolineStaphylococcus aureus12.5Ciprofloxacin0.5
5-Nitro-8-hydroxyquinoline (Nitroxoline)Escherichia coli4.0Ciprofloxacin0.015
8-Hydroxyquinoline sulfateCandida albicans25Fluconazole0.25
Alternative: Phenolic compound (Thymol)Staphylococcus aureus62.5Ciprofloxacin0.5

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Key Structure-Activity Relationship Insights

The biological activity of 8-hydroxyquinoline derivatives is intricately linked to their structural features. Key SAR findings include:

  • Substitution at position 5 and 7: Introduction of halogen atoms (e.g., chlorine, iodine) at these positions often enhances antimicrobial and anticancer activities.

  • Chelating Properties: The 8-hydroxyquinoline scaffold is a well-known metal chelator. This ability to bind metal ions is crucial for many of its biological effects, as it can disrupt metal-dependent enzymes in pathogens or cancer cells.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a critical role in its ability to cross cell membranes and reach its target.

Experimental Protocols

General Procedure for Determination of IC50 Values for Anticancer Activity
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assay: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

General Procedure for Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial/Fungal Culture: The microbial strains are grown in a suitable broth medium to a specific optical density.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: A standardized inoculum of the microbial suspension is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Key Relationships and Workflows

To better understand the relationships and processes involved in the study of 8-hydroxyquinoline derivatives, the following diagrams are provided.

SAR_of_8_Hydroxyquinolines Core 8-Hydroxyquinoline Scaffold Substituents Substituents (Position 5 & 7) Core->Substituents Modification Activity Biological Activity (Anticancer, Antimicrobial) Core->Activity Exhibits Properties Physicochemical Properties (Lipophilicity, Chelation) Substituents->Properties Influences Properties->Activity Determines

Caption: Structure-Activity Relationship (SAR) of 8-Hydroxyquinoline Derivatives.

Experimental_Workflow_Anticancer A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (48-72 hours) B->C D MTT Assay C->D E Absorbance Reading D->E F IC50 Calculation E->F

Caption: Experimental Workflow for Anticancer IC50 Determination.

A Comparative Analysis of In Silico Predictions and In Vitro Results for the Genotoxicity of Quinoline Epoxides

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative framework for evaluating the genotoxicity of quinoline derivatives, with a specific focus on the correlation between computational (in silico) predictions and laboratory-based (in vitro) experimental results. While specific public data for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is limited, this document serves as a template, utilizing established methodologies and representative data for quinoline-like compounds to illustrate the comparison process. The integration of both predictive and experimental approaches is crucial for a comprehensive toxicological assessment, as recommended by guidelines such as the ICH M7 for the assessment of DNA reactive impurities.[1]

In Silico Genotoxicity Predictions

In silico toxicology employs computational models to predict the potential adverse effects of chemical compounds.[2][3] For genotoxicity, two primary types of models are used: expert rule-based systems, which identify structural alerts known to be associated with mutagenicity, and statistical-based systems (like Quantitative Structure-Activity Relationship - QSAR), which correlate structural features with experimental outcomes from large datasets.[4][5] This dual approach provides a robust preliminary assessment before committing to resource-intensive laboratory testing.

Logical Workflow for In Silico Prediction

The following diagram illustrates a typical workflow for predicting the genotoxicity of a compound using a combination of computational models.

cluster_input Input Data cluster_models Computational Models cluster_output Prediction & Review Input Chemical Structure (e.g., this compound) QSAR Statistical-Based Model (QSAR) Input->QSAR Expert Expert Rule-Based Model Input->Expert Combine Combine & Reconcile Predictions QSAR->Combine Expert->Combine Review Expert Review Combine->Review Result Final In Silico Prediction Review->Result

Caption: Workflow for combining statistical and expert-based in silico models.

Hypothetical In Silico Prediction Data

The table below presents a hypothetical summary of in silico predictions for a quinoline epoxide, illustrating the type of output generated by common toxicology software platforms.

Prediction EndpointStatistical Model (QSAR) PredictionExpert Rule-Based PredictionOverall In Silico Conclusion
Bacterial Mutagenicity (Ames) PositivePositive (contains epoxide alert)Presumed Mutagen
In Vitro Clastogenicity PositiveEquivocalPotential Clastogen
In Vitro Aneugenicity NegativeNo AlertPresumed Non-Aneugen
Carcinogenicity PositivePositive (structural alerts)Potential Carcinogen

In Vitro Genotoxicity Assessment

In vitro assays are the cornerstone of experimental genotoxicity testing. The most common tests for evaluating mutagenicity and clastogenicity are the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay, respectively. These tests expose biological systems (bacteria or mammalian cells) to the test compound to measure DNA damage.

Experimental Workflow: Ames Test

The diagram below outlines the standard procedure for the Ames test, a widely used method to assess a chemical's potential to cause gene mutations.[6][7]

cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis Strain Select & Culture Salmonella Strains (e.g., TA98, TA100) Mix Combine Bacteria, Compound, and S9 Mix (+/-) Strain->Mix S9 Prepare S9 Mix (for metabolic activation) S9->Mix Compound Prepare Test Compound Concentrations Compound->Mix Incubate Plate on Minimal Glucose Agar Mix->Incubate Incubate2 Incubate Plates (37°C for 48-72h) Incubate->Incubate2 Count Count Revertant Colonies Incubate2->Count Result Compare to Control & Determine Mutagenicity Count->Result

Caption: Standard workflow for the bacterial reverse mutation (Ames) test.

Hypothetical In Vitro Experimental Data

This table summarizes potential results from in vitro genotoxicity assays for a quinoline epoxide compound. A positive result in the Ames test is typically defined as a reproducible, dose-related increase in the number of revertant colonies. For the micronucleus assay, a significant, dose-related increase in micronucleated cells indicates a positive result.

AssayTest SystemMetabolic Activation (S9)Concentration RangeResult
Ames Test S. typhimurium TA100Without S91 - 500 µ g/plate Negative
Ames Test S. typhimurium TA100With S91 - 500 µ g/plate Positive
Ames Test S. typhimurium TA98Without S91 - 500 µ g/plate Negative
Ames Test S. typhimurium TA98With S91 - 500 µ g/plate Positive
In Vitro Micronucleus Human LymphocytesWithout S90.5 - 50 µMNegative
In Vitro Micronucleus Human LymphocytesWith S90.5 - 50 µMPositive

Correlation and Weight of Evidence

The primary goal is to assess the correlation between the predictive models and the experimental outcomes. In our hypothetical scenario, the in silico models correctly predicted the positive mutagenic outcome in the Ames test, particularly the requirement for metabolic activation, which is typical for epoxide compounds. This concordance increases confidence in the toxicological profile. Discrepancies, however, would necessitate further investigation and expert review to understand the limitations of either the model or the specific assay conditions.

DNA Damage and Repair Pathway

Genotoxic compounds often induce DNA lesions, which, if not properly repaired, can lead to mutations. The diagram below shows a simplified representation of a DNA damage response pathway activated by such agents.

cluster_pathway DNA Damage Response Pathway Compound Genotoxic Agent (e.g., Quinoline Epoxide Metabolite) DNA_Damage DNA Damage (e.g., Adducts, Breaks) Compound->DNA_Damage causes Sensors Sensor Proteins (ATM/ATR) DNA_Damage->Sensors activates Transducers Signal Transducers (Chk1/Chk2) Sensors->Transducers phosphorylates Effectors Effector Proteins (p53) Transducers->Effectors activates Repair DNA Repair Effectors->Repair Apoptosis Apoptosis Effectors->Apoptosis CellCycle Cell Cycle Arrest Effectors->CellCycle

Caption: Simplified signaling pathway for the cellular response to DNA damage.

Detailed Experimental Protocols

For reproducibility and clarity, detailed methodologies are essential. The following are standardized protocols for the key in vitro assays discussed.

A. Bacterial Reverse Mutation Assay (Ames Test) Protocol

This protocol is based on OECD Test Guideline 471.

  • Strain Preparation: Cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are grown overnight in nutrient broth to reach a stationary phase.[7]

  • Metabolic Activation: A post-mitochondrial fraction (S9) is prepared from the livers of rodents induced with a substance like Aroclor 1254 or phenobarbital/β-naphthoflavone. The S9 fraction is combined with a cofactor solution (e.g., NADP, G6P) to create the S9 mix.[8][9]

  • Exposure (Plate Incorporation Method): To 2 mL of molten top agar at 45°C, the following are added: 0.1 mL of the bacterial culture, 0.1 mL of the test compound at the desired concentration, and 0.5 mL of S9 mix or a phosphate buffer (for non-activation arms).[7][9]

  • Plating and Incubation: The mixture is poured onto minimal glucose agar plates. The plates are inverted and incubated at 37°C for 48-72 hours.[6]

  • Scoring: The number of revertant colonies (his+) on each plate is counted. A positive result is a dose-dependent increase in revertant colonies compared to the solvent control.[8]

B. In Vitro Micronucleus Assay Protocol

This protocol is based on OECD Test Guideline 487.

  • Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6, CHO, L5178Y) are cultured in appropriate media.[10] For lymphocytes, proliferation is stimulated with a mitogen like phytohaemagglutinin (PHA).

  • Exposure: Cells are treated with various concentrations of the test compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, or for a longer duration (e.g., 1.5-2.0 cell cycles) without S9.[11][12]

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, allowing for the identification of cells that have completed one nuclear division. This results in the accumulation of binucleated cells.[12]

  • Harvest and Staining: After an appropriate expression time, cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific stain like Giemsa or a fluorescent dye.[11]

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also measured, often by calculating the Cytokinesis-Block Proliferation Index (CBPI). A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.[12][13]

References

Navigating the Synthesis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of potential synthetic routes to 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, a molecule of interest for its potential applications in medicinal chemistry. Due to the limited availability of direct comparative studies in the literature, this guide outlines two plausible synthetic pathways based on established organic chemistry principles: the direct epoxidation of a dihydroquinoline precursor and a multi-step route commencing with the functionalization of 5,6,7,8-tetrahydroquinoline.

Comparison of Synthetic Strategies

ParameterRoute 1: Direct EpoxidationRoute 2: Halohydrin Formation and Cyclization
Starting Material 7,8-Dihydroquinoline5,6,7,8-Tetrahydroquinolin-8-ol
Key Reactions Direct epoxidationHalohydrin formation, Intramolecular cyclization
Reagents m-CPBA or other peroxy acidsNBS in DMSO/water, Strong base (e.g., NaH)
Number of Steps 2 (Precursor synthesis + Epoxidation)2
Potential Yield Moderate to GoodModerate to Good
Stereoselectivity Generally syn-additionCan be controlled to achieve anti-addition
Potential Challenges Over-oxidation, N-oxidationRegioselectivity of halohydrin formation

Synthetic Route 1: Direct Epoxidation of 7,8-Dihydroquinoline

This approach involves the initial synthesis of the unsaturated precursor, 7,8-dihydroquinoline, followed by direct epoxidation of the double bond.

Experimental Protocol

Step 1: Synthesis of 7,8-Dihydroquinoline

A plausible method for the synthesis of 7,8-dihydroquinoline involves the controlled reduction of quinoline.

  • Reaction: Quinoline is subjected to a reduction agent that selectively reduces one of the double bonds in the carbocyclic ring. Birch reduction conditions (sodium or lithium in liquid ammonia with an alcohol) could potentially achieve this transformation.

  • Work-up and Purification: Following the reaction, the ammonia is evaporated, and the reaction mixture is quenched with a proton source (e.g., ammonium chloride). The product is then extracted with an organic solvent, dried, and purified by column chromatography or distillation.

Step 2: Epoxidation of 7,8-Dihydroquinoline

The isolated 7,8-dihydroquinoline is then epoxidized.

  • Reaction: 7,8-Dihydroquinoline is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform. A peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature, typically 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with a solution of sodium bicarbonate to remove the acidic byproduct (m-chlorobenzoic acid) and then with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.

Synthetic Route 2: From 5,6,7,8-Tetrahydroquinolin-8-ol via Halohydrin Formation

This alternative strategy begins with the more saturated 5,6,7,8-tetrahydroquinoline backbone and introduces the epoxide functionality through a two-step sequence involving a halohydrin intermediate.

Experimental Protocol

Step 1: Synthesis of 8-Bromo-5,6,7,8-tetrahydroquinolin-7-ol

  • Reaction: 5,6,7,8-Tetrahydroquinolin-8-ol is dissolved in a mixture of dimethyl sulfoxide (DMSO) and water. N-Bromosuccinimide (NBS) is added to the solution, leading to the formation of a bromonium ion intermediate, which is then attacked by water to form the bromohydrin.

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Intramolecular Cyclization to this compound

  • Reaction: The purified 8-bromo-5,6,7,8-tetrahydroquinolin-7-ol is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF). A strong, non-nucleophilic base, such as sodium hydride (NaH), is added to deprotonate the hydroxyl group. The resulting alkoxide undergoes an intramolecular Williamson ether synthesis (an SN2 reaction) to displace the adjacent bromide, forming the epoxide ring.

  • Work-up and Purification: The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The final product is purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

G Synthetic Pathways to this compound cluster_0 Route 1: Direct Epoxidation cluster_1 Route 2: Halohydrin Formation Quinoline Quinoline Dihydroquinoline 7,8-Dihydroquinoline Quinoline->Dihydroquinoline Reduction Epoxide1 This compound Dihydroquinoline->Epoxide1 Epoxidation (e.g., m-CPBA) Tetrahydroquinolinol 5,6,7,8-Tetrahydroquinolin-8-ol Halohydrin 8-Halo-5,6,7,8-tetrahydroquinolin-7-ol Tetrahydroquinolinol->Halohydrin Halohydrin Formation (e.g., NBS, H₂O) Epoxide2 This compound Halohydrin->Epoxide2 Intramolecular Cyclization (e.g., NaH)

A Comparative Guide to Purity Validation of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of novel compounds like 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is a critical step in the research and development pipeline. The presence of impurities can significantly impact the compound's biological activity, toxicity, and overall safety profile. This guide provides a comparative overview of established analytical methods for validating the purity of this specific molecule, complete with supporting experimental protocols and data presentation formats.

The validation of analytical procedures is essential to guarantee that the data generated is reliable, precise, and accurate.[1][2] This process typically involves evaluating several parameters, including specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[1][3]

This guide will focus on three principal analytical techniques widely employed in the pharmaceutical industry for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Workflow for Purity Validation

A systematic approach to purity validation is crucial. The following diagram illustrates a general workflow for assessing the purity of this compound.

Purity Validation Workflow Purity Validation Workflow for this compound cluster_0 Initial Assessment cluster_1 Primary Analysis (Chromatographic) cluster_2 Orthogonal Verification cluster_3 Data Analysis & Reporting Sample Preparation Sample Preparation Method Development Method Development Sample Preparation->Method Development qNMR_Analysis qNMR Analysis (Absolute Purity) Sample Preparation->qNMR_Analysis HPLC_Analysis HPLC Analysis (Purity & Impurity Profile) Method Development->HPLC_Analysis GC_MS_Analysis GC-MS Analysis (Volatile Impurities) Method Development->GC_MS_Analysis Data_Comparison Data Comparison & Interpretation HPLC_Analysis->Data_Comparison GC_MS_Analysis->Data_Comparison qNMR_Analysis->Data_Comparison Validation_Report Final Validation Report Data_Comparison->Validation_Report

A generalized workflow for the purity validation of a target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For quinoline derivatives, reversed-phase HPLC (RP-HPLC) is a common and effective method.[4][5]

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to ensure good resolution between the main peak of this compound and any potential impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[4]

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm or 290 nm).[4]

  • Sample Preparation: A known concentration of the sample is dissolved in the mobile phase or a suitable solvent. The solution is filtered through a 0.45 µm filter before injection.[5]

Data Presentation: HPLC Purity Analysis
ParameterThis compoundImpurity 1Impurity 2
Retention Time (min) 12.58.215.1
Peak Area (%) 99.50.30.2
Resolution -> 2.0> 2.0
Tailing Factor < 1.5< 1.5< 1.5

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents, starting materials, and volatile by-products that may be present as impurities.[6][7] For epoxy compounds, GC-MS can effectively identify and quantify off-gassing products and other volatile organic compounds.[6]

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range is scanned from, for example, 40 to 500 amu.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone). For trace analysis of volatile impurities, headspace injection can be employed.[6]

Data Presentation: GC-MS Impurity Profile
Retention Time (min)Tentative IdentificationMatch FactorArea (%)
5.8Residual Solvent (e.g., Dichloromethane)> 90%0.05
10.3Starting Material Precursor> 85%0.10
14.2This compound> 95%99.85

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR, particularly ¹H qNMR, is a primary analytical method that provides a direct measurement of the absolute purity of a substance without the need for a specific reference standard for the analyte itself.[8][9] It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.

Logical Relationship in qNMR Purity Determination

The following diagram illustrates the principle of qNMR for purity assessment using an internal standard.

qNMR Purity Principle Principle of Quantitative NMR (qNMR) for Purity Assessment Analyte Analyte of Known Mass (this compound) NMR_Spectrum Acquire 1H NMR Spectrum Analyte->NMR_Spectrum Internal_Standard Internal Standard (Known Purity & Mass) Internal_Standard->NMR_Spectrum Integration Integrate Signals of Analyte and Internal Standard NMR_Spectrum->Integration Calculation Calculate Purity based on Integral Ratios, Molar Masses, and Masses Weighed Integration->Calculation

The logical steps involved in determining purity using qNMR with an internal standard.
Experimental Protocol: ¹H qNMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition Parameters:

    • A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • A calibrated 90° pulse.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply appropriate phasing and baseline correction to the spectrum. Carefully integrate the selected signals of the analyte and the internal standard.

Data Presentation: qNMR Purity Calculation
ParameterValue
Mass of Analyte (mg) 10.05
Mass of Internal Standard (mg) 5.20
Molar Mass of Analyte ( g/mol ) 147.18
Molar Mass of Internal Standard ( g/mol ) 116.07
Integral of Analyte Signal 2.00 (for a specific proton)
Integral of Internal Standard Signal 1.00 (for a specific proton)
Number of Protons (Analyte Signal) 1H
Number of Protons (Standard Signal) 2H
Calculated Purity (%) 99.2

The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Comparison of Methods

FeatureHPLCGC-MSqNMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and mass-to-charge ratioNuclear magnetic resonance signal integration
Primary Use Purity and impurity profiling of non-volatile compoundsIdentification and quantification of volatile and semi-volatile impuritiesAbsolute purity determination
Reference Standard Requires reference standards for impurity identification and quantificationMass spectral library can aid in tentative identificationRequires a certified internal standard for absolute quantification
Strengths High resolution, well-established, suitable for a wide range of compoundsHigh sensitivity, excellent for volatile impurities and residual solventsHigh precision, provides structural information, universal detection for protons
Limitations May not detect non-UV active impurities, thermally labile compounds can degradeNot suitable for non-volatile or thermally labile compoundsLower sensitivity compared to chromatographic methods, potential for signal overlap

Conclusion

A comprehensive approach utilizing orthogonal analytical techniques is essential for the robust validation of the purity of this compound. HPLC is the workhorse for determining the purity and impurity profile of the main component. GC-MS is crucial for identifying and quantifying volatile impurities that might be present from the synthesis. Finally, qNMR serves as an excellent orthogonal method to provide an absolute purity value, offering a high degree of confidence in the final assessment. By combining these methods, researchers and drug development professionals can ensure a thorough characterization of the compound's purity, which is fundamental for reliable downstream applications.

References

Safety Operating Guide

Personal protective equipment for handling 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. The following procedures are based on the known hazards of related compounds, including 5,6,7,8-tetrahydroquinoline and general safety protocols for epoxy compounds. Researchers, scientists, and drug development professionals should always consult with their institution's safety officer and review all available safety data before commencing work.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[3][4] Vinyl gloves are not suitable as they are not resistant to liquid chemicals.[5] Always inspect gloves for tears or punctures before use.
Eye Protection Safety goggles or face shieldChemical splash goggles are mandatory to protect against splashes.[3][4] A face shield provides an additional layer of protection.[3]
Skin and Body Protection Laboratory coat or chemical-resistant apronA fully buttoned lab coat should be worn. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[3]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area or a chemical fume hood.[6][7] If ventilation is inadequate or when handling powders, a respirator with an appropriate cartridge for organic vapors and particulates is necessary.[4][8]

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[2]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[9]

Safe Handling Protocol:

  • Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.[4]

  • Weighing and Transferring: When weighing, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of any airborne particles. Use appropriate tools (e.g., spatulas) to handle the solid.

  • In Solution: When working with the compound in solution, use a syringe or pipette for transfers to minimize splashes.

  • Decontamination: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[10]

Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

  • The storage area should be secure and accessible only to authorized personnel.

Disposal Plan

All waste containing this compound, including contaminated lab supplies (e.g., gloves, pipette tips, paper towels), must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect liquid waste in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatible.

  • Sharps: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.[10] This typically involves arranging for pickup by a licensed hazardous waste disposal company.

  • Never dispose of this compound down the drain or in regular trash.[9][12]

Experimental Workflow for Safe Handling

The following diagram outlines the key steps and decision points for safely handling this compound in a laboratory setting.

G A Preparation B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood, Bench Liner) A->C D Handling Compound B->D C->D E Weighing/Transfer D->E F In Solution D->F G Post-Handling E->G F->G H Decontaminate Work Area G->H I Segregate Waste G->I K Remove PPE H->K J Dispose of Waste (Follow Institutional Protocol) I->J J->K L Wash Hands Thoroughly K->L

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.